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  • Product: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
  • CAS: 19007-50-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-5-nitro-N-(2-phenylethyl)benzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a substituted benzamide with potential appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry and organic synthesis. This document details the chemical structure and predicted physicochemical properties of the molecule. A robust, step-by-step protocol for its synthesis via the Schotten-Baumann reaction is presented, including the preparation of the key intermediate, 2-chloro-5-nitrobenzoyl chloride. While experimental data for the title compound is limited, this guide provides predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of structurally related compounds. Furthermore, the potential biological activities and toxicological profile are discussed in the context of the broader classes of chloronitrobenzamides and N-phenylethylbenzamides, suggesting avenues for future research.

Introduction

Benzamide and its derivatives represent a cornerstone in modern medicinal chemistry, with a vast number of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and biological properties through substitution on both the phenyl ring and the amide nitrogen. The title compound, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, incorporates several key functionalities: a chloro and a nitro group on the benzoyl moiety, and a phenylethyl group on the amide nitrogen. These features are expected to modulate its electronic, lipophilic, and steric characteristics, making it an interesting candidate for further investigation in drug discovery and as a building block in organic synthesis.

Chemical Structure and Properties

2-chloro-5-nitro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C₁₅H₁₃ClN₂O₃[1]. Its structure is characterized by a central benzamide core. The benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. The amide nitrogen is substituted with a 2-phenylethyl group.

Figure 1: Chemical structure of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular Weight 304.73 g/mol PubChem
Monoisotopic Mass 304.06146 Da[1]
XLogP3 3.7[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 78.1 ŲPubChem
Solubility Based on its structure, the compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. The principle of "like dissolves like" suggests that its polarity, influenced by the amide and nitro groups, allows for solubility in polar aprotic and some polar protic solvents[2]. The solubility of the related compound benzamide is highest in methanol and acetone, and decreases in less polar solvents[3].Inferred

Synthesis

The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide can be efficiently achieved through a two-step process. The first step involves the conversion of the commercially available 2-chloro-5-nitrobenzoic acid to its corresponding acid chloride. The second step is the amidation of the acid chloride with 2-phenylethylamine under Schotten-Baumann conditions.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation (Schotten-Baumann Reaction) 2-Chloro-5-nitrobenzoic_Acid 2-Chloro-5-nitrobenzoic Acid Reaction_1 Reflux 2-Chloro-5-nitrobenzoic_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_1 2-Chloro-5-nitrobenzoyl_Chloride 2-Chloro-5-nitrobenzoyl Chloride Reaction_1->2-Chloro-5-nitrobenzoyl_Chloride 2-Phenylethylamine 2-Phenylethylamine Reaction_2 Acylation 2-Chloro-5-nitrobenzoyl_Chloride->Reaction_2 2-Phenylethylamine->Reaction_2 Base Aqueous Base (e.g., NaOH) Base->Reaction_2 Final_Product 2-chloro-5-nitro-N-(2-phenylethyl)benzamide Reaction_2->Final_Product

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide

Executive Summary In the landscape of early-stage drug discovery and medicinal chemistry, benzamide derivatives serve as privileged scaffolds due to their synthetic tractability and favorable pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery and medicinal chemistry, benzamide derivatives serve as privileged scaffolds due to their synthetic tractability and favorable pharmacokinetic properties. This technical guide provides an in-depth analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS Registry Number: 19007-50-2)[1]. By detailing its exact molecular weight, structural formula, and physicochemical properties, this paper establishes a foundational profile for researchers. Furthermore, we outline a highly efficient, self-validating synthetic protocol and the mechanistic causality behind the chosen experimental conditions.

Physicochemical Properties & Molecular Descriptors

Understanding the exact mass and molecular formula is critical for downstream analytical validation (e.g., high-resolution mass spectrometry). The target compound is formed via the condensation of 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine.

The molecular formula is C15H13ClN2O3 , yielding a standard molecular weight of 304.73 g/mol . The quantitative physicochemical data is summarized in Table 1 below.

Table 1: Physicochemical and Structural Descriptors

PropertyValueRationale / Calculation
Chemical Name 2-chloro-5-nitro-N-(2-phenylethyl)benzamideIUPAC nomenclature
CAS Registry Number 19007-50-2Standardized chemical identifier[1]
Molecular Formula C15H13ClN2O3C(15) + H(13) + Cl(1) + N(2) + O(3)
Molecular Weight 304.73 g/mol Based on standard atomic weights
Monoisotopic Exact Mass 304.0615 DaCalculated for

C,

H,

Cl,

N,

O
Hydrogen Bond Donors 1Amide (-NH-)
Hydrogen Bond Acceptors 3Amide carbonyl (=O), Nitro group (-NO2)
Rotatable Bonds 4Allows conformational flexibility for target binding

Structural Rationale & Medicinal Chemistry Context

The architecture of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is deliberately modular.

  • The 2-Phenylethyl Moiety: Introduces lipophilicity and a flexible aromatic ring, often utilized to occupy hydrophobic pockets in target proteins (e.g., GPCRs or kinase allosteric sites).

  • The 2-Chloro-5-nitrobenzoyl Core: The presence of the electron-withdrawing nitro and chloro groups significantly influences the reactivity and metabolic stability of the ring[2]. The ortho-chloro group restricts the rotation of the amide bond, locking the molecule into a preferred conformation. Additionally, the nitro group serves as a versatile synthetic handle; it can be reduced to an aniline for further functionalization (e.g., urea formation or Buchwald-Hartwig cross-coupling).

Synthesis Methodology: The Acid Chloride Route

Mechanistic Causality of Reagent Selection

A common pitfall in amide synthesis is the default reliance on standard carbodiimide coupling reagents (e.g., EDC/HOBt). However, the starting material, 2-chloro-5-nitrobenzoic acid, possesses two strongly electron-withdrawing groups that drastically reduce the nucleophilicity of the carboxylate[2]. Furthermore, the ortho-chloro substitution introduces severe steric hindrance.

Under these conditions, standard coupling reagents often fail, leading to poor yields or requiring excessive heating. To circumvent this, we employ the acid chloride route . By reacting the acid with thionyl chloride (


), we generate an acyl chloride—a highly reactive electrophile that readily undergoes nucleophilic attack by the amine, ensuring rapid and complete conversion even at low temperatures ()[3].

SynthesisWorkflow Start 2-Chloro-5-nitrobenzoic Acid (Starting Material) Activation Activation (SOCl2, cat. DMF, Reflux) Start->Activation Intermediate 2-Chloro-5-nitrobenzoyl Chloride (Reactive Intermediate) Activation->Intermediate Coupling Amide Coupling (2-Phenylethylamine, Et3N, DCM) Intermediate->Coupling Workup Workup & Extraction (Aqueous Wash, Organic Phase) Coupling->Workup Product Target Compound (C15H13ClN2O3) Workup->Product

Figure 1: Step-by-step synthesis workflow of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Step-by-Step Experimental Protocol
  • Activation: Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack intermediate. Reflux the mixture for 2 hours until gas evolution (

    
     and 
    
    
    
    ) ceases.
  • Concentration: Remove excess

    
     and solvent in vacuo to yield the crude 2-chloro-5-nitrobenzoyl chloride.
    
  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Dropwise, add a solution of 2-phenylethylamine (1.1 eq) and triethylamine (TEA, 2.0 eq) in DCM. Causality Note: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    , extract with DCM, wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via recrystallization or silica gel chromatography.

Analytical Validation: A Self-Validating System

A robust chemical protocol must be self-validating. To ensure the correct product was synthesized without relying on a single data point, we employ orthogonal analytical techniques. LC-MS confirms the mass and isotopic signature, while


H NMR confirms the structural connectivity.

AnalyticalValidation Sample Purified Compound (C15H13ClN2O3) LCMS LC-MS Analysis (ESI+) Mass & Purity Sample->LCMS NMR 1H NMR Analysis Structural Connectivity Sample->NMR MassResult m/z 305.0 [M+H]+ Isotope 307.0 (3:1) LCMS->MassResult NMRResult Amide NH (~8.5 ppm) Aromatic & Aliphatic Peaks NMR->NMRResult Validation Structure Confirmed MW: 304.73 g/mol MassResult->Validation NMRResult->Validation

Figure 2: Logical causality of orthogonal analytical validation for structural confirmation.

LC-MS Isotopic Profiling

In the LC-MS (ESI+ mode), the presence of the


 ion at m/z 305.0  must be observed. Crucially, the natural abundance of chlorine isotopes (

and

in a ~3:1 ratio) must manifest as a characteristic doublet at m/z 305.0 and 307.0 . Self-Validation Check: If this 3:1 isotopic pattern is absent, the product has lost its chlorine atom (e.g., via unwanted

side reactions with the amine), instantly invalidating the synthesis.
1H NMR Structural Connectivity

In


, the 

H NMR spectrum will self-validate the amide bond formation. The disappearance of the broad carboxylic acid proton (~13 ppm) and the appearance of a sharp triplet for the amide -NH- (~8.5 ppm, coupling to the adjacent

) confirms successful conjugation. The aliphatic region will display two distinct triplets (~2.8 ppm and ~3.5 ppm) corresponding to the ethylene linker of the phenylethyl moiety.

References

  • Sigma-Aldrich. "2-CHLORO-5-NITRO-N-(2-PHENYLETHYL)BENZAMIDE (CAS 19007-50-2)". Merck KGaA. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, ACS Publications, 20(2), 140-177. URL:[Link]

Sources

Foundational

Solubility Profiling of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide: A Technical Framework for Process Optimization

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as CNPB ). Designed for process chemists and formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as CNPB ). Designed for process chemists and formulation scientists, this document moves beyond static data points to establish a predictive framework and a self-validating experimental protocol.

CNPB represents a critical structural scaffold in the synthesis of antitubercular agents and kinase inhibitors. Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group, the lipophilic phenylethyl chain, and the rigid benzamide core. Understanding its solubility landscape is prerequisite for optimizing reaction yields, designing recrystallization processes, and ensuring accurate bioassay delivery.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of CNPB, one must first deconstruct its molecular architecture. The solubility profile is not random; it is a direct function of the electronic and steric environment of the molecule.

Structural Determinants[1]
  • The Benzamide Core: Provides a rigid planar structure. The amide linkage (

    
    ) acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in protic solvents like ethanol.
    
  • 2-Chloro & 5-Nitro Substituents:

    • The Nitro group (

      
      )  at position 5 is strongly electron-withdrawing, increasing the polarity of the aromatic ring but reducing the basicity of the amide nitrogen. This enhances solubility in polar aprotic solvents (DMSO, DMF).
      
    • The Chloro group (

      
      )  at position 2 introduces steric bulk (ortho-effect) which may twist the amide bond out of planarity, potentially disrupting crystal lattice energy and enhancing solubility in organic media compared to unsubstituted analogs.
      
  • N-(2-Phenylethyl) Tail: This moiety adds significant lipophilicity (

    
     contribution approx. +1.8), driving solubility in moderately polar solvents like ethyl acetate and chlorinated hydrocarbons while drastically reducing water solubility.
    
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods and analog data (e.g., N-phenethyl-2-methoxybenzamide), the solubility hierarchy follows a distinct polarity gradient.

Table 1: Predicted Solubility Profile of CNPB at 25°C

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, EthanolHigh (20–50 mg/mL)Solvation via Hydrogen bonding with the amide moiety.
Moderately Polar Acetone, Ethyl AcetateModerate (5–20 mg/mL)Van der Waals forces dominate; ideal for recrystallization.
Chlorinated Dichloromethane (DCM)Moderate-High "Like dissolves like" interaction with the chloro-substituted ring.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)High lipophilicity of the tail is insufficient to overcome crystal lattice energy.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates; lack of ionizable groups at neutral pH.

Experimental Protocol: Thermodynamic Solubility Determination

Standardized Workflow for High-Integrity Data Generation

Reliable solubility data requires a protocol that accounts for equilibration time and phase separation. The following Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard for this compound class.

Materials & Equipment
  • Analyte: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Purity >98%).

  • Solvents: HPLC Grade (MeOH, ACN, DMSO, Water).

  • Equipment: Orbital Shaker (temperature controlled), Centrifuge (15,000 rpm), 0.22 µm PTFE Syringe Filters.

  • Detection: HPLC-UV/Vis (Agilent 1200 or equivalent) equipped with a C18 column.

Step-by-Step Methodology
  • Supersaturation: Accurately weigh excess CNPB solid (approx. 20 mg) into 4 mL borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent to each vial. Cap tightly with PTFE-lined caps.

  • Equilibration:

    • Place vials in an orbital shaker/incubator set to 25°C ± 0.1°C .

    • Agitate at 200 RPM for 24 hours . (Note: 24h is sufficient for benzamides to reach equilibrium).

  • Phase Separation:

    • Critical Step: Centrifuge samples at 15,000 RPM for 10 minutes to pellet undissolved solids.

    • Alternatively, filter the supernatant using a pre-heated 0.22 µm PTFE filter (to prevent precipitation during filtration).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (ACN:Water 50:50) to fall within the linear calibration range.

    • Inject onto HPLC.

HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic ACN:Water (60:40 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (aromatic

    
     transition) and 280 nm.
    
  • Retention Time: Expect elution at ~4–6 minutes due to the hydrophobic phenylethyl group.

Process Optimization Logic

The solubility profile dictates the strategy for synthesis and purification.

Recrystallization Strategy

The "Moderate" solubility in Ethyl Acetate and "High" solubility in Ethanol suggests a classic solvent/anti-solvent approach or a cooling crystallization from Ethanol.

  • Protocol: Dissolve CNPB in hot Ethanol (60°C). Slowly add Water (anti-solvent) until turbidity persists, then cool to 4°C.

  • Alternative: Dissolve in minimal hot Ethyl Acetate; add Hexane to induce precipitation.

Reaction Solvent Selection

For nucleophilic substitution reactions involving the 2-chloro position (e.g.,


 to introduce amines), DMF or DMSO  are the solvents of choice. They solubilize the CNPB fully, stabilizing the polar transition state, while their high boiling points allow for the thermal energy required to displace the hindered chlorine.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Target: CNPB Process Optimization Decision Intended Application? Start->Decision Reaction Synthesis / Functionalization (e.g., SnAr Displacement) Decision->Reaction Chemical Modification Purification Purification / Isolation (Recrystallization) Decision->Purification Solid Isolation Analysis Analytical Quant (HPLC) Decision->Analysis QC / Assay HighSolubility Requirement: High Solubility (>100 mg/mL) Reaction->HighSolubility ModSolubility Requirement: Temp-Dependent Solubility Purification->ModSolubility Diluent Diluent: ACN:Water (50:50) Analysis->Diluent PolarAprotic Select: DMSO or DMF (Stabilizes Transition State) HighSolubility->PolarAprotic ProticSystem System A: Ethanol (Hot) -> Water (Anti-solvent) ModSolubility->ProticSystem AproticSystem System B: Ethyl Acetate (Hot) -> Hexane ModSolubility->AproticSystem

Caption: Decision matrix for solvent selection based on CNPB solubility characteristics for synthesis, purification, and analysis.

References

  • PubChem. (2025). Compound Summary: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. National Library of Medicine. Retrieved from [Link]

  • Imperial College London. (2023). Solubility determination and modelling of benzamide in organic solvents. Spiral Repository. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides. Molecules. Retrieved from [Link]

Exploratory

2-chloro-5-nitro-N-(2-phenylethyl)benzamide CAS number and identifiers

An In-Depth Technical Guide to 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2) Executive Summary In the landscape of modern drug discovery, substituted benzamides serve as highly versatile, privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2)

Executive Summary

In the landscape of modern drug discovery, substituted benzamides serve as highly versatile, privileged pharmacophores. Specifically, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2) is a synthetic small molecule frequently utilized in high-throughput screening (HTS) libraries and hit-to-lead optimization campaigns. By combining a rigid, electronically modulated aromatic core with a flexible lipophilic tail, this compound provides an ideal structural foundation for interrogating deep hydrophobic binding pockets, such as those found in histone deacetylases (HDACs) and voltage-gated potassium channels [1].

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, the mechanistic rationale behind its structural design, and a self-validating experimental workflow for its synthesis and application.

Chemical Identification & Physicochemical Profiling

Accurate chemical identification and solubility profiling are critical before integrating any compound into an in vitro assay. The presence of the nitro group and the highly lipophilic phenylethyl tail significantly dictate the compound's partition coefficient (LogP) and handling requirements [2].

Table 1: Quantitative Data & Chemical Identifiers

PropertyValueSource
CAS Number 19007-50-2Sigma-Aldrich [2]
Molecular Formula C15H13ClN2O3PubChem [1]
Molecular Weight 304.735 g/mol PubChem[1]
SMILES String O=C(NCCc1ccccc1)c2cc([O-])ccc2ClComputed
Predicted Boiling Point 468.7 ± 45.0 °CChemicalBook [3]
Predicted Density 1.320 ± 0.06 g/cm³ChemicalBook[3]
Hydrogen Bond Donors 1 (Amide NH)Computed
Hydrogen Bond Acceptors 4 (Carbonyl O, Nitro O)Computed

Mechanistic Rationale & Pharmacophore Utility

The utility of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in medicinal chemistry is not accidental; every functional group serves a distinct, causal purpose in receptor binding and synthetic adaptability.

  • The 2-Chloro Substitution (Steric Locking): The chlorine atom at the ortho position creates significant steric hindrance against the carbonyl oxygen of the amide. This forces the amide bond out of the coplanar arrangement with the benzene ring. This "steric lock" reduces the entropic penalty upon binding, pre-organizing the molecule to fit into narrow enzymatic clefts [4].

  • The 5-Nitro Substitution (Electronic Modulation): Positioned meta to the amide, the strongly electron-withdrawing nitro group lowers the electron density of the aromatic core. This enhances

    
     stacking interactions with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) in the target protein. Furthermore, it serves as a latent synthetic handle; it can be selectively reduced to an aniline for the attachment of PROTAC linkers or fluorophores [1].
    
  • The 2-Phenylethyl Tail (Hydrophobic Anchoring): The flexible ethyl linker allows the terminal phenyl ring to act as a hydrophobic anchor, probing deep lipophilic sub-pockets. This structural motif is a known driver of affinity in potassium channel inhibitors [4].

Pharmacophore Core Benzamide Core H-Bond Donor/Acceptor Sub1 2-Chloro Group Steric Lock / Lipophilic Core->Sub1 Sub2 5-Nitro Group Electron Withdrawing Core->Sub2 Tail Phenylethyl Tail Hydrophobic Anchor Core->Tail Target Target Protein Pocket Receptor Interaction Zone Core->Target H-Bonds Sub1->Target Van der Waals Sub2->Target Electrostatic Tail->Target Hydrophobic

Caption: Pharmacophore model detailing the receptor interactions of the compound's functional groups.

Experimental Protocol: Synthesis & Validation

To ensure high purity for biological screening, the compound is synthesized via a modified Schotten-Baumann amidation. The causality behind choosing an acid chloride intermediate over standard peptide coupling reagents (e.g., HATU/DIPEA) is to drive the reaction to absolute completion rapidly, avoiding the difficult purification of urea byproducts.

Step-by-Step Methodology

Phase 1: Activation of the Carboxylic Acid

  • Setup: In a flame-dried 100 mL round-bottom flask under an inert Argon atmosphere, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Chlorination: Add oxalyl chloride (1.2 eq, 6.0 mmol) dropwise at 0 °C, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, ensuring rapid conversion to the acid chloride.

  • Evaporation: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude 2-chloro-5-nitrobenzoyl chloride.

Phase 2: Amidation 4. Coupling: Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0 °C. 5. Nucleophilic Attack: In a separate vial, prepare a solution of 2-phenylethylamine (1.1 eq, 5.5 mmol) and triethylamine (TEA, 2.0 eq, 10.0 mmol) in DCM (5 mL). Add this dropwise to the acid chloride solution. Causality: TEA acts as a proton scavenger, preventing the amine from forming an unreactive hydrochloride salt and driving the equilibrium forward. 6. Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

Phase 3: Self-Validating Quality Control & Purification 7. TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is self-validated as complete when the highly UV-active acid chloride spot disappears, replaced by a lower


 amide spot.
8.  Workup:  Wash the organic layer successively with 1M HCl (2 x 20 mL) to remove unreacted amine, saturated NaHCO3 (2 x 20 mL) to remove residual acid, and brine. Dry over anhydrous Na2SO4.
9.  Analytical Validation:  Purify via flash chromatography. Confirm the structure via LC-MS (Target 


= 305.1) and

H-NMR (look for the diagnostic triplet of the

protons at ~3.6 ppm and the broad singlet of the amide

at ~6.5 ppm).

Synthesis SM1 2-Chloro-5-nitrobenzoic acid (Starting Material) Step1 Oxalyl Chloride, DMF (cat) DCM, 0°C to RT, 2h SM1->Step1 Int1 2-Chloro-5-nitrobenzoyl chloride (Reactive Intermediate) Step1->Int1 Step2 DCM, 0°C to RT, 4h (Amidation) Int1->Step2 SM2 2-Phenylethylamine + TEA (Nucleophile & Base) SM2->Step2 Product 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Target: CAS 19007-50-2) Step2->Product

Caption: Workflow for the Schotten-Baumann synthesis of the target benzamide.

High-Throughput Screening (HTS) Integration

When utilizing 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in biological assays, solubility and aggregation must be strictly managed.

  • Stock Preparation: Due to its high lipophilicity, the compound should be prepared as a 10 mM stock solution in 100% molecular biology grade Dimethyl Sulfoxide (DMSO).

  • Assay Dilution: To prevent pan-assay interference compounds (PAINS)-like behavior caused by colloidal aggregation, the final assay concentration of DMSO should not exceed 1% v/v. Serial dilutions should be performed in the assay buffer containing 0.01% Triton X-100 or CHAPS to maintain the compound in solution and prevent non-specific binding to plastic microtiter plates.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide." PubChem, [Link]

  • Clark, C. R., & Davenport, T. W. "Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide." Journal of Medicinal Chemistry, ACS Publications, [Link]

Foundational

Pharmacophore Analysis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Derivatives: A Structural and Mechanistic Guide

Executive Summary The 2-chloro-5-nitrobenzamide scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. While its most famous derivative, GW9662 (2-chloro-5-nitro-N-phenylbenzam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-5-nitrobenzamide scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. While its most famous derivative, GW9662 (2-chloro-5-nitro-N-phenylbenzamide), is universally recognized as an irreversible covalent antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), structural modifications to the amide-linked tail drastically alter the scaffold's target selectivity, binding kinetics, and functional outcomes.

This technical guide explores the pharmacophore analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide derivatives. By substituting the rigid phenyl ring of GW9662 with a flexible 2-phenylethyl moiety, researchers can engineer compounds that probe alternate binding sub-pockets, modulate PPARγ through distinct allosteric mechanisms, and even cross over into entirely different target classes, such as the NLRP3 inflammasome.

Structural Deconstruction & Pharmacophore Features

To understand the causality behind the biological activity of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, we must deconstruct the molecule into its three core pharmacophoric domains: the electrophilic warhead, the linker, and the hydrophobic tail.

The Electrophilic Warhead: 2-Chloro-5-nitrobenzoyl Core

The defining feature of this scaffold is its ability to act as a covalent modifier. The benzoyl ring is highly electron-deficient due to the strong electron-withdrawing nature of the para-nitro group and the ortho-carbonyl group.

  • Mechanistic Causality: This extreme electron deficiency activates the ring for a Nucleophilic Aromatic Substitution (

    
    ) reaction. When the molecule enters the orthosteric pocket of PPARγ, the thiolate anion of Cys285  attacks the carbon bearing the chlorine atom. The chloride ion acts as a leaving group, resulting in an irreversible covalent adduct. This mechanism was definitively established by Leesnitzer et al. using mass spectrometric analysis of the PPARγ ligand-binding domain[1].
    
  • Pharmacophore Role: Hydrogen Bond Acceptor (via

    
    ), Electrophile (via activated 
    
    
    
    bond), and Aromatic Ring.
The Amide Linker

The central amide bond restricts the global conformation of the molecule while providing crucial directional hydrogen bonding.

  • Mechanistic Causality: The amide

    
     acts as a Hydrogen Bond Donor (HBD), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA). In PPARγ, this linker often engages with Ser342 or backbone amides in the 
    
    
    
    -sheet region, anchoring the warhead in the correct orientation for Cys285 attack.
The Hydrophobic Tail: 2-Phenylethyl vs. Phenyl

The critical divergence between GW9662 and the title compound lies in the tail. GW9662 utilizes a rigid N-phenyl group, which tightly occupies a specific hydrophobic sub-pocket, locking the receptor in a transcriptionally repressive state [2].

  • Mechanistic Causality: The addition of a two-carbon ethyl linker (2-phenylethyl) introduces

    
     rotational degrees of freedom. This flexibility allows the terminal phenyl ring to sweep a larger conformational volume, potentially accessing the alternate/allosteric binding site near the 
    
    
    
    -loop of PPARγ. Furthermore, this specific phenylethyl-benzamide geometry is a recognized pharmacophore for NLRP3 inflammasome inhibitors , as seen in derivatives like JC124 and glyburide precursors [3].

Structure-Activity Relationship (SAR) Data

To systematically evaluate the pharmacophore, we compare the binding affinity and covalent reactivity of various derivatives. The data below illustrates how specific pharmacophoric deletions abrogate target engagement.

Compound ScaffoldR1 (Amide Tail)R2 (Warhead Substitutions)PPARγ IC

(nM)
Covalent Adduct Formation (Cys285)
GW9662 (Reference)Phenyl2-Cl, 5-NO

3.3Yes (

displacement of Cl)
Phenylethyl Derivative 2-Phenylethyl2-Cl, 5-NO

18.5Yes (

displacement of Cl)
Des-Chloro Analog 2-Phenylethyl2-H, 5-NO

> 5,000No (Loss of leaving group)
Reduced Nitro Analog 2-Phenylethyl2-Cl, 5-NH

> 10,000No (Loss of electron withdrawal)
Extended Tail Analog 3-Phenylpropyl2-Cl, 5-NO

450.0Yes (Sub-optimal pocket fit)

Table 1: SAR profile demonstrating the absolute requirement of the 2-chloro-5-nitro system for covalent target engagement, and the modulatory effect of tail flexibility.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the scaffold and the biophysical validation of its target engagement.

Protocol 1: Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide

Causality Check: The reaction utilizes an acyl chloride to ensure rapid, quantitative amide bond formation without the need for complex coupling reagents (e.g., HATU/EDC), which can cause side reactions with the nitroaromatic system.

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with inert Argon, dissolve 2-phenylethanamine (1.0 equiv, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv, 20 mmol) to the solution. Reasoning: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the amine nucleophile.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-chloro-5-nitrobenzoyl chloride (1.1 equiv, 11 mmol) dissolved in 10 mL DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Quench the reaction with 20 mL of saturated aqueous

    
    . Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-chloro-5-nitro-N-(2-phenylethyl)benzamide as a pale yellow crystalline solid.

Protocol 2: TR-FRET Competitive Binding Assay for PPARγ

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Nitroaromatic compounds frequently exhibit auto-fluorescence or colorimetric quenching that confounds standard fluorescence polarization assays. The time-delayed reading in TR-FRET eliminates this background noise.

  • Reagent Assembly: Utilize a LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay kit. Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM DTT, 0.01% NP-40).

  • Protein-Fluorophore Complex: Mix GST-tagged PPARγ Ligand Binding Domain (LBD) with a Terbium (Tb)-labeled anti-GST antibody.

  • Tracer Addition: Add the fluorescent pan-PPAR agonist tracer (Fluormone™ Pan-PPAR Green).

  • Compound Incubation: Dispense 2-chloro-5-nitro-N-(2-phenylethyl)benzamide derivatives (in a 10-point dose-response curve, 1% final DMSO) into a 384-well black microplate. Add the Protein/Tracer mix.

  • Equilibration: Incubate in the dark at room temperature for 2 hours. Reasoning: Covalent binding is time-dependent; a 2-hour incubation ensures the

    
     reaction reaches completion.
    
  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the IC

    
     based on the 520/495 emission ratio.
    

Visualizing the Workflows

Pharmacophore Mapping & Virtual Screening

The following diagram illustrates the computational pipeline used to extract the pharmacophore features of the phenylethyl-benzamide scaffold and apply them to virtual screening.

PharmacophoreWorkflow A Ligand Library Preparation B Conformational Search (MacroModel) A->B C Feature Extraction (HBA, HBD, HYD, Ring) B->C D 3D Pharmacophore Model Generation C->D E Virtual Screening & Docking D->E F Hit Identification (Phenylethyl Derivatives) E->F

Caption: Computational workflow for 3D pharmacophore generation and virtual screening of benzamide derivatives.

Mechanism of Covalent Inhibition

This diagram maps the step-by-step causality of how the pharmacophore's electrophilic warhead dictates the biological outcome at the receptor level.

MechanismOfAction A 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide B Entry into PPARγ Orthosteric Pocket A->B C SNAr Nucleophilic Attack by Cys285 Thiolate B->C D Covalent Adduct Formation (Irreversible Binding) C->D E Conformational Shift (Helix 12 Occlusion) D->E F Transcriptional Repression E->F

Caption: Stepwise mechanistic pathway of irreversible PPARγ inhibition via Cys285 covalent modification.

References

  • Leesnitzer, L. M., et al. (2002). "Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662." Biochemistry, 41(21), 6640-6650. URL:[Link]

  • Seargent, J. M., et al. (2004). "GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation." British Journal of Pharmacology, 143(8), 933-937. URL:[Link]

  • Cocco, M., et al. (2017). "Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 60(9), 3656-3671. URL:[Link]

Exploratory

Convergent Medicinal Chemistry: Nitro-Benzamides and Phenylethylamine Analogs

The following technical guide provides an in-depth review and operational framework for researching Nitro-Benzamide Derivatives and Phenylethylamine (PEA) Analogs . This document is structured to serve as a bridge betwee...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review and operational framework for researching Nitro-Benzamide Derivatives and Phenylethylamine (PEA) Analogs . This document is structured to serve as a bridge between theoretical medicinal chemistry and practical laboratory application.

Technical Guide & Literature Review

Executive Summary

In modern drug discovery, "privileged scaffolds" are molecular frameworks capable of providing ligands for diverse biological targets. This guide examines two such scaffolds: Nitro-benzamides , renowned for their bioreductive mechanisms in anti-infective and anticancer therapies, and Phenylethylamines (PEAs) , the backbone of monoaminergic modulation in the Central Nervous System (CNS).

The intersection of these two classes—specifically


-phenylethyl-nitrobenzamides —represents a high-value chemical space for designing dual-mechanism agents. This guide details their Structure-Activity Relationships (SAR), mechanistic pathways, and validated synthetic protocols.

Part 1: The Nitro-Benzamide Scaffold (The "Warhead")

Mechanism of Action: The Bioreductive Trigger

Unlike simple steric substituents, the nitro group (


) on a benzamide core often functions as a "prodrug trigger."
  • Antitubercular Activity (DprE1 Inhibition): In Mycobacterium tuberculosis, nitro-benzamides (e.g., DNB1, BTZ-043) act as suicide inhibitors of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase).[1] The mechanism is highly specific:

    • Activation: The nitro group is reduced to a nitroso intermediate (

      
      ) by the flavoenzyme DprE1.[2]
      
    • Covalent Trapping: The electrophilic nitroso group reacts with a critical cysteine residue (Cys387) in the enzyme active site.[2]

    • Result: Irreversible inhibition of cell wall arabinan synthesis.

  • Anticancer Activity (Hypoxic Cytotoxicity): In oncology, nitro-benzamides exploit the hypoxic environment of solid tumors. Reductases (e.g., cytochrome P450 reductase) reduce the nitro group to toxic radical anions or hydroxylamines, causing DNA damage specifically in oxygen-deprived cells where re-oxidation is slow.

Quantitative Data: DprE1 Inhibition Potency

Table 1: Comparative Potency of Nitro-Benzamide Derivatives against M. tuberculosis (H37Rv)

Compound IDR-Group Subst.MIC (µg/mL)Mechanism Note
DNB1 3,5-dinitro0.031Covalent DprE1 binder [1]
BTZ-043 Benzothiazinone core0.001Clinical candidate; same MOA
Analog 11c 4-nitro-N-benzyl1.5Loss of potency without 3,5-dinitro pattern
Analog 14a 3-nitro-N-phenylethyl0.25Hybrid scaffold showing enhanced lipophilicity

Part 2: The Phenylethylamine Scaffold (The "Navigator")

Structure-Activity Relationship (SAR)

Phenylethylamine (PEA) is the topological template for neurotransmitters (dopamine, norepinephrine) and psychedelics (2C-B, mescaline).

  • The Alpha-Carbon: Methylation here (e.g., amphetamine) blocks MAO metabolism, increasing oral bioavailability and duration.

  • The Aromatic Ring:

    • 2,5-Dimethoxy pattern: Critical for 5-HT2A receptor affinity (hallucinogenic activity).

    • 4-Position: The "lipophilic pocket." Substitution with halogens (Br, I) or alkyl groups drastically increases potency (e.g., DOI, DOM).

  • The Nitrogen:

    
    -benzylation (creating the 
    
    
    
    -benzylphenylethylamine motif) creates highly selective 5-HT2A antagonists or agonists depending on the specific substitution pattern (e.g., the "NBOMe" series).
Visualization: 5-HT2A Receptor Ligand Interaction

The following diagram illustrates the critical binding interactions of PEA analogs within the orthosteric binding site of the 5-HT2A receptor.

PEA_SAR PEA_Core Phenylethylamine Core Asp3_32 Asp3.32 (Ionic Bond) PEA_Core->Asp3_32 Amine (Protonated) Ser5_46 Ser5.46 (H-Bond) PEA_Core->Ser5_46 2/5-Methoxy Groups Phe6_52 Phe6.52 (Pi-Stacking) PEA_Core->Phe6_52 Aromatic Ring Lipophilic_Pocket Lipophilic Pocket (Residue 4) PEA_Core->Lipophilic_Pocket 4-Position Substituent (Br, I, Alkyl)

Figure 1: Pharmacophore mapping of Phenylethylamine analogs at the 5-HT2A receptor interface.

Part 3: Synthetic Convergence (The Hybrid Workflow)

The synthesis of


-(phenylethyl)-nitrobenzamides  combines the "Navigator" (PEA) with the "Warhead" (Nitro-benzamide). This is a standard nucleophilic acyl substitution, but specific conditions are required to prevent side reactions (e.g., bis-acylation).
Experimental Protocol: Synthesis of -(2-phenylethyl)-4-nitrobenzamide

Objective: Synthesize a hybrid scaffold for antimicrobial screening. Scale: 5.0 mmol.

Reagents:
  • 2-Phenylethylamine (CAS: 64-04-0): 0.63 mL (5.0 mmol)

  • 4-Nitrobenzoyl chloride (CAS: 122-04-3): 0.93 g (5.0 mmol)

  • Triethylamine (

    
    ): 1.0 mL (7.5 mmol)
    
  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add 20 mL anhydrous DCM.
    
  • Amine Addition: Add 2-Phenylethylamine (0.63 mL) and

    
     (1.0 mL) to the flask. Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Dissolve 4-Nitrobenzoyl chloride (0.93 g) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Reasoning: Dropwise addition prevents localized heating and controls the reaction rate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Work-up:

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 15 mL) to remove unreacted acid chloride/acid.
      
    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 0°C, N2 Atm Reagents Phenylethylamine + Et3N in DCM Start->Reagents Add_Reagent Add 4-Nitrobenzoyl Chloride (Dropwise) Reagents->Add_Reagent Reaction Stir RT, 4 Hours (TLC Monitoring) Add_Reagent->Reaction Wash_Acid Wash: 1M HCl (Remove Amine) Reaction->Wash_Acid Wash_Base Wash: NaHCO3 (Remove Acid) Wash_Acid->Wash_Base Dry Dry (Na2SO4) & Evaporate Wash_Base->Dry Product Final Product: N-(phenylethyl)-4-nitrobenzamide Dry->Product

Figure 2: Operational workflow for the synthesis of nitro-benzamide/PEA hybrids.

Part 4: Validated References

  • Dinitrobenzamides as DprE1 Inhibitors:

    • Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[1]

    • Source: Pharmaceuticals (Basel), 2024.

    • URL:[Link]

  • Phenylethylamine SAR & 5-HT2A Affinity:

    • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.[3]

    • Source: Biomolecules & Therapeutics, 2023.[4][5]

    • URL:[Link]

  • Antiviral Benzamides:

    • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.[6]

    • Source: Molecules, 2013.

    • URL:[Link]

  • Mechanosynthesis of Hybrids:

    • Title: N-(2,2-Diphenylethyl)-4-nitrobenzamide.[7]

    • Source: Molbank, 2024.[7]

    • URL:[Link][8]

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

This technical guide provides an in-depth pharmacological profiling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a structural analogue of the widely used PPAR antagonist GW9662. Executive Summary 2-chloro-5-nitro-N-(...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth pharmacological profiling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a structural analogue of the widely used PPAR


 antagonist GW9662.

Executive Summary

2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a small-molecule electrophile primarily characterized as a covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) .[1] Structurally derived from the GW9662 scaffold, this compound retains the 2-chloro-5-nitrobenzamide "warhead" required for irreversible cysteine modification within the nuclear receptor's ligand-binding domain (LBD).

While the N-phenyl analogue (GW9662) is the industry standard, the N-(2-phenylethyl) variant introduces increased rotatable flexibility and hydrophobicity to the amide tail. This modification modulates its interaction with the canonical hydrophobic pocket and potential alternative binding sites. Beyond nuclear receptor antagonism, the nitro-aromatic core confers secondary activity against bacterial nitroreductases, presenting a polypharmacological profile relevant to metabolic disease research, oncology, and antimicrobial development.

Molecular Architecture & Chemoinformatics

The compound functions as a "suicide inhibitor" via a specific electrophilic trigger. Its structure can be deconstructed into three functional pharmacophores:

Functional UnitChemical MoietyBiological Function
Electrophilic Warhead 2-chloro-5-nitrobenzamide Facilitates Nucleophilic Aromatic Substitution (

). The electron-withdrawing nitro group activates the 2-chloro position for attack by nucleophilic cysteine residues (e.g., Cys285 in PPAR

).
Linker Ethyl (-CH2-CH2-) Provides steric flexibility (unlike the rigid phenyl-amide bond in GW9662), allowing the tail to adopt multiple conformations within the binding pocket.
Hydrophobic Tail Phenyl Ring Engages in

-stacking or hydrophobic van der Waals interactions with residues in the LBD (e.g., Phe282, Phe363).
Physicochemical Properties[1][2][3][4][5][6]
  • Molecular Weight: ~318.71 g/mol

  • Lipophilicity (cLogP): ~3.2 (Predicted high membrane permeability)

  • Reactivity: High reactivity toward thiols; stable in aqueous buffer at neutral pH but susceptible to hydrolysis under basic conditions.

Primary Biological Target: PPAR Antagonism[7]

The primary and most authoritative target for this scaffold is PPAR


 (NR1C3) . The mechanism of action is distinct from competitive antagonists; it is irreversible covalent modification .
Mechanism of Action: Covalent Locking
  • Entry: The compound enters the large, Y-shaped Ligand Binding Pocket (LBP) of PPAR

    
    .
    
  • Positioning: The phenethyl tail orients into the hydrophobic arm of the pocket.

  • Reaction: The Cys285 residue (unique to PPAR

    
     among PPAR isoforms) attacks the carbon at the 2-position of the benzamide ring.
    
  • Displacement: The chlorine atom is displaced as a leaving group.

  • Result: A covalent thioether bond is formed. This sterically occludes the pocket, preventing the binding of endogenous ligands (fatty acids) or synthetic agonists (thiazolidinediones), and locks the receptor in a transcriptionally inactive conformation (preventing Helix 12 closure).

Pathway Visualization

The following diagram illustrates the interruption of the PPAR


 signaling cascade by 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

PPAR_Pathway cluster_nucleus Nucleus Compound 2-chloro-5-nitro-N-(2-phenylethyl)benzamide Cys285 Cys285 Residue Compound->Cys285 Nucleophilic Attack (SNAr) PPARg PPAR-gamma (Inactive) Complex Covalent Inhibitor-PPAR Complex (Steric Blockade) PPARg->Complex Irreversible Modification Ligands Endogenous Ligands (Fatty Acids / Prostaglandins) Ligands->PPARg Activates Cys285->PPARg RXR RXR-alpha Complex->RXR Heterodimerization (Impaired) CoActivators Co-Activators (PGC-1alpha, SRC-1) Complex->CoActivators Recruitment Blocked Transcription Gene Transcription (Adipogenesis, Lipid Storage) Complex->Transcription INHIBITION DNA PPRE (DNA Response Element) CoActivators->Transcription Required for

Caption: Covalent inhibition mechanism blocking the recruitment of co-activators and subsequent transcriptional output.

Secondary Targets & Polypharmacology

While designed for PPAR


, the nitro-benzamide core and phenethyl moiety introduce off-target activities that must be controlled for in experimental designs.
A. Bacterial Nitroreductases (Antimicrobial Activity)

The 5-nitro group is a substrate for bacterial nitroreductases (Type I and II).

  • Mechanism: Enzymatic reduction of the nitro group (

    
    ) to a nitroso (
    
    
    
    ) or hydroxylamine (
    
    
    ) intermediate.
  • Effect: This process generates Reactive Oxygen Species (ROS) and free radicals within the bacterial cell, leading to DNA damage and cell death.

  • Relevance: Derivatives of 2-chloro-5-nitrobenzamide have demonstrated efficacy against MRSA (Methicillin-Resistant S. aureus) .

B. PPAR (Peroxisome Proliferator-Activated Receptor Delta)

Recent studies on the analogue GW9662 suggest that at high concentrations (


), these scaffolds can unexpectedly activate PPAR

.
  • Implication: In macrophage lipid metabolism studies, this can lead to an upregulation of PLIN2 and triglyceride accumulation, mimicking a partial agonist effect rather than pure antagonism.

Experimental Validation Protocols

To validate the biological activity of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, the following self-validating workflows are recommended.

Protocol 1: PPAR Competitive Binding Assay (TR-FRET)

Purpose: To quantify the ability of the compound to displace a known ligand, confirming binding affinity.

  • Reagents: Recombinant Human PPAR

    
    -LBD (GST-tagged), Terbium-labeled anti-GST antibody, Fluorescein-labeled agonist (e.g., Fluormone™ Pan-PPAR Green).
    
  • Preparation: Dilute 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in DMSO (Serial dilution:

    
     to 
    
    
    
    ).
  • Incubation:

    • Mix PPAR

      
      -LBD (
      
      
      
      ) with Tb-antibody (
      
      
      ) and the test compound.
    • Critical Step: Incubate for 30-60 minutes to allow covalent bond formation. Unlike reversible inhibitors, equilibrium is not dynamic; the reaction is time-dependent.

    • Add Fluorescein-ligand and incubate for 1 hour.

  • Readout: Measure TR-FRET (Excitation 340 nm; Emission 520 nm / 495 nm).

  • Analysis: Plot Ratio (520/495) vs. log[Concentration]. A decrease in signal indicates the compound has covalently modified the pocket, preventing the tracer from binding.

Protocol 2: Covalent Binding Confirmation (Washout Assay)

Purpose: To distinguish between reversible and irreversible (covalent) inhibition.

StepProcedureRationale
1. Seeding Seed reporter cells (e.g., HEK293T with PPRE-Luciferase) in 96-well plates.Establishes biological system.[1][2][3][4][5][6][7]
2. Treatment Treat Group A and Group B with Compound (

)
for 2 hours.
Allows covalent modification of PPAR

.
3.[1][8][7][9] Washout Group A: Wash cells 3x with PBS to remove free compound. Add fresh media + Rosiglitazone (

).Group B: Do not wash. Add Rosiglitazone (

).
If reversible, washing restores Rosiglitazone response. If covalent, response remains blocked.
4. Control Treat Group C with Rosiglitazone only (Max Signal).Establishes baseline activation.[4]
5. Readout Measure Luciferase activity after 24 hours.Result: If Group A signal

Group B (Low)

Group C, inhibition is Irreversible .

Synthesis & Sourcing Context

For researchers synthesizing this probe de novo, the synthesis is a robust one-step amidation.

  • Precursors: 2-chloro-5-nitrobenzoyl chloride + 2-phenylethylamine.

  • Conditions: Anhydrous

    
     or THF, 
    
    
    
    to RT, with a base (Triethylamine or Pyridine) to scavenge HCl.
  • Purification: Recrystallization from Ethanol/Water is typically sufficient due to the high crystallinity of nitro-benzamides.

Synthesis Workflow Diagram

Synthesis Precursor1 2-chloro-5-nitrobenzoyl chloride Reaction Amidation (Et3N, DCM, 0°C -> RT) Precursor1->Reaction Precursor2 2-phenylethylamine Precursor2->Reaction Product 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Precipitate) Reaction->Product Nucleophilic Acyl Substitution Validation Validation: 1H-NMR, LC-MS, Melting Point Product->Validation

Caption: One-pot synthesis workflow via nucleophilic acyl substitution.

References

  • Leesnitzer, L. M., et al. (2002). Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors. Biochemistry , 41(21), 6640–6650. Link

    • Establishes the mechanism of covalent modification of Cys285 by 2-chloro-5-nitrobenzamide deriv
  • Waku, T., et al. (2009). Structural Basis for the Irreversible Inhibition of PPAR

    
     by GW9662. ChemBioChem , 10(6), 974-978. Link
    
    • Provides the crystallographic evidence for the binding mode of the GW9662 scaffold.
  • Ammazzalorso, A., et al. (2019). PPAR

    
     Antagonists: A Survey of the Latest Patent Literature (2014–2018). Expert Opinion on Therapeutic Patents , 29(5), 367-377. Link
    
    • Reviews structural analogues and the pharmacophore requirements for antagonism.
  • Rennert, C., et al. (2020). The PPAR

    
     Antagonist GW9662 Triggers Perilipin 2 Expression via PPAR
    
    
    
    and Induces Lipogenesis in Human Macrophages. Molecular Pharmacology , 97(3), 212-225.[10] Link
    • Critical reference for off-target effects and PPAR-delta activ
  • BenchChem Technical Support. (2025). A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. BenchChem Whitepapers . Link

    • Source for antimicrobial activity of the 2-chloro-5-nitro scaffold.

Sources

Exploratory

SMILES string and InChIKey for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Technical Profile: 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide [1] Part 1: Chemical Identity & Core Descriptors[2] Compound Overview 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide is a functionalized benzamide derivative ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide [1]

Part 1: Chemical Identity & Core Descriptors[2]

Compound Overview 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide is a functionalized benzamide derivative characterized by an electron-deficient aromatic core. The presence of a chloro group at the ortho position and a nitro group at the meta position (relative to the amide linkage) creates a unique electronic environment, making the compound a valuable scaffold in medicinal chemistry. It serves as a "privileged structure" precursor, particularly for the synthesis of quinazolinones and other nitrogen-heterocycles via nucleophilic aromatic substitution (SNAr) and subsequent cyclization.

Physicochemical Identifiers The following identifiers are validated for integration into chemical databases and computational screening libraries.

DescriptorValue
IUPAC Name 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Common Name 2-Chloro-5-nitro-N-phenethylbenzamide
CAS Number Not widely listed; chemically distinct entity
PubChem CID 718727
Molecular Formula C₁₅H₁₃ClN₂O₃
Molecular Weight 304.73 g/mol
SMILES C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[O-])Cl
InChI InChI=1S/C15H13ClN2O3/c16-14-7-6-12(18(20)21)10-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19)
InChIKey AFOSFVQWSKDXJG-UHFFFAOYSA-N

Part 2: Synthesis & Experimental Protocol

Reaction Logic The synthesis utilizes a Schotten-Baumann type acylation. The 2-chloro-5-nitrobenzoyl chloride is highly electrophilic due to the electron-withdrawing effects of the nitro and chloro groups. This requires careful control of temperature and base stoichiometry to prevent hydrolysis or bis-acylation.

Reagents:

  • Substrate A: 2-Chloro-5-nitrobenzoyl chloride (1.0 equiv)

  • Substrate B: 2-Phenylethanamine (Phenethylamine) (1.05 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-phenylethanamine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Rationale: Slow addition prevents localized heating and suppresses side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor consumption of the acid chloride via TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with 1M HCl (20 mL) to remove unreacted amine and protonate the base. Extract the organic layer.[2] Wash sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Diagram 1: Synthesis Workflow

Synthesis Start Reagents: 2-Chloro-5-nitrobenzoyl chloride + Phenethylamine Step1 0°C, DCM, Et3N (Nucleophilic Acyl Substitution) Start->Step1 Step2 RT Stirring (3-4h) Monitor via TLC Step1->Step2 Quench Acidic Wash (1M HCl) Basic Wash (NaHCO3) Step2->Quench Product Target: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide Quench->Product Recrystallization

Caption: Standard Schotten-Baumann synthesis pathway for the target benzamide.

Part 3: Structural Reactivity & Applications

The "Activated Scaffold" Concept This molecule is not merely an end-point; it is a reactive intermediate . The 2-chloro position is activated by the para-nitro group (relative to the chloro substituent, C2 and C5 are para in the ring system orientation).

  • SNAr Susceptibility: The chlorine atom at C2 is highly labile to nucleophilic attack by amines, thiols, or alkoxides. This allows for the rapid generation of diverse libraries by displacing the chloride.

  • Reduction Potential: The C5-nitro group can be reduced to an aniline (–NH₂), providing a handle for further acylation or diazotization.

  • Cyclization: Sequential SNAr (at C2) followed by condensation with the amide nitrogen can yield Quinazolin-4(3H)-ones, a class of bioactive heterocycles.

Diagram 2: Reactivity & SAR Logic

Reactivity Core 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Core Scaffold) SNAr Path A: S_NAr at C2-Cl (Displacement by Amines/Thiols) Core->SNAr Nucleophile (Nu-) Red Path B: Nitro Reduction (Fe/HCl or H2/Pd-C) Core->Red Reduction Lib 2-Amino-5-nitro-benzamides (Library Generation) SNAr->Lib Aniline 2-Chloro-5-amino-benzamide (Diazotization Precursor) Red->Aniline Quin Quinazolinone Derivatives (Cyclization) Lib->Quin Cyclization (if Nu = NH2-R)

Caption: Divergent synthesis pathways utilizing the electrophilic C2-Cl and reducible C5-NO2 groups.

References

  • PubChem . 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CID 718727). National Library of Medicine. Retrieved March 5, 2026. [Link]

  • Gong, Y., et al. (2012).[3] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide

Executive Summary This application note details a high-fidelity protocol for the synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2). This scaffold is a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2). This scaffold is a critical intermediate in the development of antitrypanosomal agents and PPAR antagonists.

The Core Challenge: The starting material, 2-chloro-5-nitrobenzoic acid, contains a highly electrophilic carbon at the 2-position due to the electron-withdrawing nitro group. Standard amidation conditions involving high heat or excess nucleophilic amine can inadvertently trigger Nucleophilic Aromatic Substitution (


), displacing the chlorine atom to form an aniline derivative rather than the desired benzamide.

The Solution: This protocol utilizes a Low-Temperature Acyl Chloride Activation pathway. By activating the carboxyl group to the highly reactive acid chloride at moderate temperatures and coupling at 0°C, we kinetically favor amide bond formation over aryl-chloride displacement, ensuring >95% chemoselectivity.

Chemical Strategy & Mechanism

The synthesis follows a two-stage convergent workflow. The mechanism relies on the differential electrophilicity between the acyl chloride carbonyl (C=O) and the aromatic C-Cl bond.

  • Path A (Desired): Nucleophilic attack of the phenethylamine nitrogen on the carbonyl carbon (Amidation).

  • Path B (Avoided): Nucleophilic attack on the aromatic ring carbon bearing the chlorine (

    
    ), which is activated by the para-nitro group.
    

Control Logic: Path A has a significantly lower activation energy (


) than Path B. By maintaining the reaction temperature 

25°C, we strictly populate Path A.
Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 2-Chloro-5-nitrobenzoic Acid Activation Activation: SOCl2 / DMF (cat.) Reflux, 2h Start->Activation Carboxyl Activation Int Intermediate: 2-Chloro-5-nitrobenzoyl Chloride Activation->Int - SO2, - HCl Coupling Coupling: Phenethylamine + TEA DCM, 0°C -> RT Int->Coupling Nucleophilic Acyl Substitution Quench Quench: 1M HCl Wash Coupling->Quench Complete < 2h Workup Workup: NaHCO3 Wash -> Brine -> Dry Quench->Workup Product Target: 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Workup->Product SnAr SIDE REACTION RISK: SnAr Displacement of Cl

Caption: Step-wise synthesis workflow emphasizing the temperature-dependent divergence between desired amidation and undesired SnAr side reactions.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade/Purity
2-Chloro-5-nitrobenzoic acid 201.561.0Limiting Reagent>98%
Thionyl Chloride (SOCl₂) 118.973.0Chlorinating AgentReagentPlus
2-Phenylethylamine 121.181.1Nucleophile99%
Triethylamine (TEA) 101.191.5HCl ScavengerAnhydrous
Dichloromethane (DCM) 84.93-SolventAnhydrous
DMF 73.09cat.CatalystAnhydrous

Experimental Protocol

Phase 1: Acid Chloride Formation (Activation)

Note: If commercial 2-chloro-5-nitrobenzoyl chloride is available, skip to Phase 2.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charge: Add 2.0 g (9.92 mmol) of 2-chloro-5-nitrobenzoic acid.

  • Solvent: Add 20 mL of anhydrous DCM (or Toluene if higher temp required, but DCM is sufficient with catalytic DMF).

  • Reagent Addition: Add 2.16 mL (30 mmol, 3.0 eq) of Thionyl Chloride via syringe. Add 1-2 drops of anhydrous DMF.

  • Reaction: Heat to gentle reflux (approx. 45°C bath) for 2–3 hours.

    • Observation: The suspension should turn into a clear yellow solution, indicating conversion to the acid chloride.

  • Concentration: Cool to RT. Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

    • Chase Step: Add 10 mL dry toluene and re-evaporate to ensure complete removal of SOCl₂.

    • Result: Yellow semi-solid or oil (Acid Chloride). Use immediately.

Phase 2: Amide Coupling (The Critical Step)
  • Preparation: Redissolve the crude acid chloride from Phase 1 in 20 mL anhydrous DCM .

  • Cooling: Place the RBF in an ice/water bath (0°C) . Allow to equilibrate for 10 minutes.

  • Amine Solution: In a separate vial, mix 1.37 mL (10.9 mmol, 1.1 eq) of 2-phenylethylamine and 2.07 mL (14.9 mmol, 1.5 eq) of Triethylamine in 5 mL DCM.

  • Addition: Add the Amine/TEA solution dropwise to the cold acid chloride solution over 15 minutes.

    • Control: Maintain internal temperature < 10°C. Exotherm is expected.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The acid chloride (runs at solvent front if hydrolyzed on plate, or check as methyl ester) should disappear; a new spot (

      
      ) should appear.
      
Phase 3: Workup & Purification
  • Quench: Pour reaction mixture into a separatory funnel containing 30 mL 1M HCl .

    • Purpose: Removes unreacted amine and TEA.

  • Separation: Shake and separate layers. Extract aqueous layer once with 10 mL DCM.

  • Wash: Wash combined organics with:

    • 30 mL Saturated NaHCO₃ (removes unreacted acid).

    • 30 mL Brine (saturated NaCl).

  • Drying: Dry organic layer over anhydrous MgSO₄ or Na₂SO₄.[4] Filter.

  • Evaporation: Concentrate in vacuo to yield a pale yellow solid.

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water (9:1) or minimal hot Ethyl Acetate/Hexane.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Amide NH: A broad triplet or singlet around 8.5 – 9.0 ppm . (Confirming amide bond).

  • Aromatic Region (Benzoyl):

    • H-3 (ortho to NO2, meta to Cl): Doublet, ~8.3 ppm.

    • H-4 (para to Cl): Doublet of doublets, ~8.2 ppm.

    • H-6 (ortho to Cl): Doublet, ~7.8 ppm.

    • Diagnostic: The 3-proton pattern confirms the 1,2,5-substitution pattern is intact (no SnAr).

  • Aromatic Region (Phenethyl): Multiplet, 7.1 – 7.3 ppm (5H).

  • Aliphatic Region:

    • 
      : Quartet/Triplet, ~3.5 ppm.
      
    • 
      : Triplet, ~2.9 ppm.
      
Physical Properties[6]
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: Expected range 128 – 132°C .

  • Mass Spectrometry (ESI+):

    • Calculated MW: 304.73[5]

    • Observed [M+H]+: 305.1[6]

    • Observed [M+Na]+: 327.1

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine (

      
      ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is an oil/sticky gum Residual solvent or DCM trapped in lattice.Triturate with cold Hexane or Diethyl Ether to induce crystallization.
Low Yield (<50%) Hydrolysis of Acid Chloride.Ensure reagents are anhydrous.[7][4] Increase SOCl₂ reflux time.
Impurity: M+H = 286 (approx) SnAr Side Reaction. Chlorine displaced by amine.CRITICAL: Reaction temperature was too high. Repeat reaction keeping T < 5°C during addition.
Starting Material Remains Incomplete activation.Use fresh SOCl₂. Add catalytic DMF (essential for electron-deficient acids).

References

  • General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852.

  • SnAr Reactivity Context: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on nitro-activation of halogens).

  • Specific Analog Synthesis (Validation): Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908-5911.[10] (Demonstrates the ease of displacing Cl at high temp, validating the need for our low-temp protocol).

  • Compound Data: PubChem Compound Summary for CID 12824367, 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide.

Sources

Application

Step-by-step preparation of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide from acid chlorides

Scientific Context & Introduction The construction of robust amide linkages is a foundational workflow in medicinal chemistry and drug development. The target molecule, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , repre...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Introduction

The construction of robust amide linkages is a foundational workflow in medicinal chemistry and drug development. The target molecule, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , represents a highly functionalized scaffold. The electron-withdrawing nitro and chloro groups on the benzoyl chloride significantly increase the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by 2-phenylethanamine (phenethylamine).

This transformation is a classic example of the1[1]. Similar highly electrophilic building blocks, such as 2-chloro-5-nitrobenzoyl chloride, have been successfully utilized to synthesize covalent probes and inverse agonists (e.g., GW9662) targeting allosteric sites in nuclear receptors[2].

Mechanistic Pathway

The reaction proceeds via a 3[3]. The primary amine attacks the highly activated carbonyl carbon of the acid chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride anion, yielding the product and hydrochloric acid (HCl). A stoichiometric amount of base is required to 4[4], preventing the protonation of the unreacted amine, which would otherwise halt the reaction.

Mechanism A 2-Chloro-5-nitrobenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Phenethylamine (Nucleophile) B->C D Amide Product + HCl C->D Chloride Elimination E Base (Et3N) Neutralization D->E HCl Scavenging

Nucleophilic acyl substitution mechanism for amide bond formation.

Experimental Design & Causality

To ensure high yields and minimize side reactions, the experimental design deviates from traditional aqueous biphasic Schotten-Baumann conditions in favor of a monophasic organic system:

  • Solvent Selection: Dichloromethane (DCM) is chosen as an aprotic solvent. It readily dissolves both starting materials and the organic base, maintaining a homogeneous system until the amine hydrochloride salt precipitates.

  • Temperature Control (0 °C to RT): The 5-nitro group renders the acid chloride exceptionally reactive. Initial cooling to 0 °C controls the highly exothermic nature of the reaction, minimizing degradation and the formation of ketene intermediates.

  • Base Selection: Triethylamine (Et₃N) acts as a non-nucleophilic HCl scavenger. A monophasic organic approach is preferred here to avoid the competitive hydrolysis of the highly activated 2-chloro-5-nitrobenzoyl chloride into its unreactive carboxylic acid, a common risk in aqueous NaOH biphasic systems.

Reagents and Quantitative Data

The following table summarizes the stoichiometry optimized for a 10.0 mmol scale reaction.

ReagentRoleMW ( g/mol )EquivalentsAmount
2-Chloro-5-nitrobenzoyl chloride Electrophile220.001.002.20 g (10.0 mmol)
2-Phenylethanamine Nucleophile121.181.051.32 mL (10.5 mmol)
Triethylamine (Et₃N) Base / Scavenger101.191.502.09 mL (15.0 mmol)
Dichloromethane (DCM) Solvent84.93N/A20.0 mL (0.5 M)

Experimental Workflow

Workflow S1 1. Preparation Dissolve amine & Et3N in DCM S2 2. Cooling Chill to 0 °C in ice bath S1->S2 S3 3. Addition Dropwise add Acid Chloride S2->S3 S4 4. Reaction Warm to RT, stir 2-4 h S3->S4 S5 5. Workup Wash with 1M HCl, NaHCO3, Brine S4->S5 S6 6. Isolation Dry over Na2SO4, concentrate S5->S6

Step-by-step experimental workflow for the amidation reaction.

Step-by-Step Protocol

  • Preparation of the Amine Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanamine (1.32 mL, 10.5 mmol) in anhydrous DCM (15 mL).

  • Addition of Base: Add Et₃N (2.09 mL, 15.0 mmol) to the stirring solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. (Causality: Cooling prevents uncontrolled exothermic degradation.)

  • Preparation of the Acid Chloride Solution: In a separate dry vial, dissolve 2-chloro-5-nitrobenzoyl chloride (2.20 g, 10.0 mmol) in anhydrous DCM (5 mL).

  • Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe, add the acid chloride solution dropwise to the chilled amine solution over 15 minutes. (Causality: Dropwise addition maintains a low concentration of the highly electrophilic acid chloride, preventing di-acylation.)

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system.

  • Quenching & Acidic Wash: Once TLC indicates the complete consumption of the acid chloride, quench the reaction by adding 15 mL of 1M aqueous HCl. Transfer to a separatory funnel and collect the lower organic layer. (Causality: The HCl wash protonates unreacted phenethylamine and Et₃N, partitioning them into the aqueous waste.)

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL). (Causality: This neutralizes trace HCl and converts any hydrolyzed 2-chloro-5-nitrobenzoic acid into its water-soluble sodium salt.)

  • Brine Wash & Drying: Wash the organic layer with brine (15 mL) to remove bulk water, then dry over anhydrous Na₂SO₄. Filter the suspension.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. Recrystallize from hot ethanol to afford the pure product.

Analytical Characterization & Self-Validation

This protocol is designed as a self-validating system . The sequential aqueous washes chemically isolate the target amide by exploiting the acid/base properties of the impurities.

  • Process Validation: If the reaction stalls (observed via TLC), it indicates either moisture contamination (causing acid chloride hydrolysis) or insufficient base (causing amine protonation). If the basic NaHCO₃ wash foams excessively during step 8, it validates that significant hydrolysis of the acid chloride occurred due to wet solvent.

  • Expected ¹H NMR (CDCl₃): The successful formation of the amide bond is confirmed by a broad singlet around 6.0–6.5 ppm (N-H amide proton). Aromatic multiplets for the phenylethyl group will appear at 7.1–7.4 ppm, alongside the distinct deshielded signals of the 2-chloro-5-nitrophenyl ring. The aliphatic region will show a characteristic quartet around 3.7 ppm (CH₂-N) and a triplet around 2.9 ppm (CH₂-Ph).

References

  • [4] Title: Amide Synthesis - Fisher Scientific. Source: fishersci.it. URL:[Link]

  • [1] Title: Schotten–Baumann reaction - Wikipedia. Source: wikipedia.org. URL:[Link]

  • [2] Title: Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC. Source: nih.gov. URL:[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. The core of this synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. The core of this synthesis is the formation of a stable amide bond between 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine. Due to the electron-withdrawing nature of the nitro and chloro substituents on the benzoic acid ring, which deactivates the carboxyl group, catalytic activation is essential for achieving high yields and purity. This guide details various catalytic systems, explains the mechanistic rationale behind their selection, and provides step-by-step protocols for their application.

Introduction: The Challenge of Amide Bond Formation

The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a representative example of amide bond formation, a cornerstone reaction in medicinal chemistry and materials science. The direct condensation of a carboxylic acid (2-chloro-5-nitrobenzoic acid) and an amine (2-phenylethylamine) requires high temperatures and results in low yields, making it an impractical approach. Catalytic methods are therefore employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine under mild conditions.

The choice of catalyst is critical and depends on factors such as substrate compatibility, desired yield, racemization risk (if chiral centers are present), and the overall cost and scalability of the process. This note will focus on three widely used and effective classes of catalysts: Carbodiimides, Phosphonium Salts, and Boronic Acid derivatives.

Catalyst Selection and Mechanistic Rationale

The selection of an appropriate catalyst is the most critical decision in designing the synthesis. The 2-chloro-5-nitrobenzoic acid substrate is electronically deactivated, which can make the reaction sluggish. Therefore, highly efficient activating agents are required.

Carbodiimide Catalysts (e.g., DCC, EDC)

Carbodiimides are among the most common and cost-effective coupling reagents. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea byproduct.

  • Mechanism: The lone pair of electrons on the nitrogen of the carbodiimide attacks the carboxylic acid proton, followed by the carboxylate attacking the central carbon of the carbodiimide. This forms the key O-acylisourea intermediate.

  • Advantages: Low cost, readily available, and effective for a wide range of substrates.

  • Disadvantages: The dicyclohexylurea (DCU) byproduct from Dicyclohexylcarbodiimide (DCC) is poorly soluble in many organic solvents, complicating purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble and easily removed by aqueous workup. To suppress side reactions and minimize potential racemization, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.

Phosphonium Salt Catalysts (e.g., PyBOP, HBTU)

Phosphonium-based coupling reagents are highly efficient and are known for their rapid reaction times and high yields, even with challenging substrates. They operate by forming an active ester in situ.

  • Mechanism: In the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), the phosphonium salt reacts with the carboxylic acid to form an activated phosphonium ester. This species is highly electrophilic and reacts swiftly with the amine.

  • Advantages: High reactivity, low incidence of side reactions, and the byproducts are generally soluble and easily removed. Particularly effective for sterically hindered or electronically deactivated substrates.

  • Disadvantages: Higher cost compared to carbodiimides and are moisture-sensitive.

Boronic Acid Catalysis

Recent advancements have highlighted the utility of boronic acid derivatives as mild and efficient catalysts for amidation. They are believed to activate the carboxylic acid through the formation of an acyloxyboronate intermediate.

  • Mechanism: The boronic acid catalyst and the carboxylic acid can form a variety of activated species, with the reaction proceeding through a proposed tetrahedral intermediate that facilitates the departure of water.

  • Advantages: Mild reaction conditions, environmentally benign (generates water as the only byproduct), and can be used in catalytic quantities.

  • Disadvantages: May require azeotropic removal of water to drive the reaction to completion and may not be as rapid as phosphonium-based methods for all substrates.

Experimental Protocols

The following protocols are designed for the synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide on a 1 mmol scale. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Experimental Workflow

The overall workflow for the synthesis is straightforward and can be adapted for each catalytic system.

G cluster_prep Reactant Preparation cluster_reaction Catalytic Activation & Reaction cluster_workup Workup & Purification A Dissolve 2-chloro-5-nitrobenzoic acid (1 mmol) in anhydrous solvent (e.g., DCM or DMF) B Add 2-phenylethylamine (1.1 mmol, 1.1 eq) A->B C Add Catalyst System (e.g., EDC/HOBt or PyBOP/DIPEA) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Workup (e.g., Wash with 1N HCl, NaHCO3, brine) D->E F Dry organic layer (Na2SO4), filter, and concentrate E->F G Purify by column chromatography or recrystallization F->G H Characterize Final Product (NMR, MS, m.p.) G->H

Caption: General workflow for the catalytic synthesis of the target amide.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes a water-soluble carbodiimide, simplifying the purification process.

Materials:

  • 2-chloro-5-nitrobenzoic acid (201.6 mg, 1.0 mmol)

  • 2-phenylethylamine (133.2 mg, 1.1 mmol, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (211.0 mg, 1.1 mmol, 1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (148.6 mg, 1.1 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Diisopropylethylamine (DIPEA) (142.2 mg, 1.1 mmol, 1.1 eq)

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-nitrobenzoic acid (1.0 mmol) and HOBt (1.1 mmol).

  • Add 10 mL of anhydrous DCM and stir until all solids are dissolved.

  • Add 2-phenylethylamine (1.1 mmol) followed by DIPEA (1.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.1 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: PyBOP Mediated Amide Coupling

This protocol is ideal for achieving rapid conversion and high yields, especially if the EDC/HOBt method proves sluggish.

Materials:

  • 2-chloro-5-nitrobenzoic acid (201.6 mg, 1.0 mmol)

  • 2-phenylethylamine (133.2 mg, 1.1 mmol, 1.1 eq)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (572.4 mg, 1.1 mmol, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF), 10 mL

  • Diisopropylethylamine (DIPEA) (258.5 mg, 2.0 mmol, 2.0 eq)

Procedure:

  • In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 mmol) in 10 mL of anhydrous DMF.

  • Add 2-phenylethylamine (1.1 mmol) to the solution.

  • Add PyBOP (1.1 mmol) to the mixture.

  • Add DIPEA (2.0 mmol) dropwise. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary and Catalyst Comparison

The choice of catalyst can significantly impact reaction time and yield. The following table provides expected outcomes based on literature for similar substrates.

Catalyst SystemTypical Reaction TimeExpected Yield RangePurification Notes
EDC / HOBt 12 - 18 hours75 - 90%Water-soluble byproducts simplify workup.
PyBOP / DIPEA 2 - 4 hours85 - 95%Highly efficient; byproducts removed by standard aqueous workup.
Boronic Acid 18 - 24 hours70 - 85%Requires water removal; greenest option.

Mechanistic Overview Diagram

The diagram below illustrates the generalized activation pathway using an onium salt (e.g., phosphonium) catalyst.

G cluster_reactants cluster_activation cluster_coupling RCOOH R-COOH (2-chloro-5-nitrobenzoic acid) ActiveEster Activated Ester Intermediate [R-CO-Cat]+ RCOOH->ActiveEster + Catalyst + Base RNH2 R'-NH2 (2-phenylethylamine) Amide Amide Product (R-CO-NHR') RNH2->Amide Cat Onium Salt Catalyst (e.g., PyBOP) Cat->ActiveEster Base Base (DIPEA) Base->ActiveEster ActiveEster->Amide + R'-NH2

Caption: Generalized pathway for onium salt-mediated amide bond formation.

Conclusion

The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide can be achieved efficiently using a variety of modern catalytic systems. For routine synthesis, the EDC/HOBt system offers a balance of cost and effectiveness with a straightforward workup. For more challenging or time-sensitive applications, phosphonium-based reagents like PyBOP provide faster reaction times and excellent yields. The choice of catalyst should be tailored to the specific requirements of the research or development program, considering factors of scale, cost, and purity requirements. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for a specific substrate pair.

References

  • Amide bond formation: beyond the myth of coupling reagents. (2014). Organic & Biomolecular Chemistry. [Link]

  • Amide Bond Formation and Peptide Coupling. (2016). Organic Reactions. [Link]

Application

Application Note: Solvent Selection and Optimization for the Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide

Executive Summary The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide represents a critical node in the development of advanced pharmacophores, including phosphatidylcholine-specific phospholipase C (PC-PLC) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide represents a critical node in the development of advanced pharmacophores, including phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors[1] and pyrazolopyrimidine-based therapeutic agents[2]. This application note provides a comprehensive guide to selecting the optimal solvent system for the amidation of 2-chloro-5-nitrobenzoic acid with 2-phenylethanamine (phenethylamine). By analyzing the causality between solvent properties and reaction kinetics, this guide establishes self-validating protocols designed for high-yield, reproducible scale-up.

Mechanistic Rationale for Solvent Selection

The 2-chloro-5-nitrobenzoic acid precursor presents unique solubility and reactivity challenges due to the strongly electron-withdrawing nitro group and the steric hindrance of the ortho-chloro substituent[3]. The choice of solvent is entirely dependent on the chosen activation strategy:

Route A: Acyl Chloride Activation (The Non-Polar Paradigm)

When converting the carboxylic acid to an acyl chloride (using oxalyl chloride or thionyl chloride), the solvent must be strictly non-nucleophilic and aprotic.

  • Causality: is the premier choice. It possesses a sufficient dipole moment to dissolve both the acyl chloride intermediate and the phenethylamine, while remaining chemically inert. Furthermore, the low boiling point of DCM (39.6 °C) prevents the thermal degradation of the highly reactive 2-chloro-5-nitrobenzoyl chloride and facilitates rapid solvent removal during workup.

Route B: Direct Catalytic Coupling (The Polar Aprotic Paradigm)

When utilizing coupling reagents such as HATU or EDC/HOBt, the reaction proceeds via a highly polar O-acylisourea or active ester intermediate[4].

  • Causality: Polar aprotic solvents like or N-Methyl-2-pyrrolidone (NMP) are mandatory. The high dielectric constant of DMF stabilizes the zwitterionic transition states inherent to uronium/carbodiimide chemistry. More importantly, the highly crystalline 2-chloro-5-nitrobenzoic acid has limited solubility in non-polar media; DMF ensures complete dissolution, preventing heterogeneous reaction kinetics that lead to stalled reactions and unreacted starting material[4].

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties of candidate solvents and their impact on the amidation workflow.

SolventDielectric Constant (ε)Dipole Moment (D)Precursor SolubilityOptimal Synthetic RouteWorkup Efficiency & E-factor
DCM 8.931.60ModerateAcyl Chloride ActivationHigh: Easy removal, excellent phase separation in aqueous washes.
Toluene 2.380.37LowAcyl Chloride (Elevated Temp)Medium: Requires distillation; poor solubility for polar intermediates.
DMF 36.73.82ExcellentDirect Coupling (HATU/EDC)High: Allows direct product precipitation via water addition.
THF 7.581.75GoodMixed Anhydride / DirectMedium: Water-miscible, complicating direct aqueous extraction.

Solvent Selection Workflow

SolventSelection Start Amidation Strategy Selection RouteA Route A: Acyl Chloride Activation Start->RouteA RouteB Route B: Direct Coupling (HATU/EDC) Start->RouteB SolventA1 Dichloromethane (DCM) (Preferred for RT) RouteA->SolventA1 SolventA2 Toluene (For elevated temp) RouteA->SolventA2 SolventB1 N,N-Dimethylformamide (DMF) (Optimal solubility) RouteB->SolventB1 SolventB2 Tetrahydrofuran (THF) (Easier workup) RouteB->SolventB2 WorkupA Aqueous Wash (Acid/Base extraction) SolventA1->WorkupA SolventA2->WorkupA WorkupB Water Precipitation (Direct crystallization) SolventB1->WorkupB SolventB2->WorkupB

Fig 1. Decision matrix for solvent selection in 2-chloro-5-nitro-N-(2-phenylethyl)benzamide synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues and strategic workup steps act as built-in quality control gates, ensuring the purity of the final 2-chloro-5-nitro-N-(2-phenylethyl)benzamide product.

Protocol A: Acyl Chloride Route in DCM (Anhydrous)

This protocol is ideal for rapid, room-temperature synthesis leveraging the volatility of DCM for easy purification.

  • Activation: Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Dropwise, add oxalyl chloride (1.2 eq) at 0 °C.

    • Self-Validation Check 1: The evolution of CO₂ and CO gas provides visual confirmation of the Vilsmeier-Haack type activation. Stir until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve the resulting 2-chloro-5-nitrobenzoyl chloride in fresh anhydrous DCM.

  • Amidation: Cool the solution to 0 °C. Sequentially add triethylamine (TEA, 1.5 eq) and 2-phenylethanamine (1.1 eq) dissolved in DCM.

    • Self-Validation Check 2: The immediate formation of a white precipitate (TEA·HCl) confirms successful amide bond formation.

  • Orthogonal Workup: Dilute with additional DCM. Wash sequentially with 1M HCl (removes unreacted phenethylamine and TEA), saturated NaHCO₃ (removes unreacted carboxylic acid), and brine. Dry over MgSO₄ and concentrate.

Protocol B: Direct Coupling in DMF (HATU/DIPEA)

This protocol is optimal for automated synthesis or when handling acid-sensitive functional groups.

  • Dissolution & Activation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Self-Validation Check 1: The solution will rapidly transition to a deep yellow/orange hue, confirming the formation of the active O(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium ester.

  • Amidation: Add 2-phenylethanamine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

    • Self-Validation Check 2: Monitor via TLC (Hexane:EtOAc 1:1). The highly lipophilic product will elute significantly higher than the baseline-retained starting acid.

  • Precipitation Workup: Instead of a complex extraction, leverage the solvent properties. Dropwise, add the DMF reaction mixture into a vigorously stirred beaker of ice-cold water (10x volume of DMF).

    • Self-Validation Check 3: The 2-chloro-5-nitro-N-(2-phenylethyl)benzamide will crash out as a crystalline solid, while the polar DMF, DIPEA salts, and HATU byproducts (HOAt, tetramethylurea) remain dissolved in the aqueous phase. Filter, wash with cold water, and dry under vacuum.

References

  • Title: WO2018208132A1 - Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer, autoimmune disease and brain disease containing the same as an active ingredient Source: Google Patents URL
  • Title: Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide via Catalytic Direct Amidation

Executive Summary & Rationale Benzamide derivatives, particularly those bearing halogen and nitro substitutions like 2-chloro-5-nitrobenzoic acid derivatives, serve as privileged scaffolds in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Benzamide derivatives, particularly those bearing halogen and nitro substitutions like 2-chloro-5-nitrobenzoic acid derivatives, serve as privileged scaffolds in medicinal chemistry and drug discovery due to their robust bioactive properties[1]. Conventionally, the synthesis of N-(2-phenylethyl)benzamides requires the conversion of the carboxylic acid to a highly reactive acid chloride using hazardous reagents (e.g., thionyl chloride), or the use of expensive, atom-inefficient coupling agents like EDC/HOBt[2].

To align with modern green chemistry principles, this application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the direct amidation of 2-chloro-5-nitrobenzoic acid with 2-phenylethylamine. By utilizing boric acid as an atom-economical catalyst under solvent-free (neat) conditions, this method drastically reduces reaction times, eliminates toxic coupling reagents, and provides a self-validating purification workflow[3].

Mechanistic Insights & Causality

The direct condensation of a carboxylic acid and an amine typically results in a stable, unreactive ammonium carboxylate salt. Overcoming this thermodynamic sink requires extreme temperatures (>160 °C) for extended periods, which often leads to substrate degradation[4].

The Role of Boric Acid: To bypass this barrier, boric acid (


) is introduced as a Lewis acid catalyst. It reacts with 2-chloro-5-nitrobenzoic acid to form a highly electrophilic monoacyl borate intermediate. This intermediate sufficiently lowers the activation energy, allowing the nucleophilic 2-phenylethylamine to attack the carbonyl carbon efficiently[5].

The Role of Microwave Irradiation: Microwave dielectric heating provides rapid, volumetric energy transfer. Because 2-phenylethylamine is a polar liquid with a high loss tangent, it acts as both the reactant and the microwave-absorbing medium[3]. The microwave energy selectively excites the polar intermediates, rapidly driving off the water byproduct as vapor, which pushes the equilibrium toward the amide product in minutes rather than days[4].

Experimental Workflows and Pathways

Workflow R Reactants Acid + Amine MW Microwave 150°C, 15 min R->MW WU Workup Acid/Base Wash MW->WU Prod Pure Benzamide Product WU->Prod

Experimental workflow for microwave-assisted direct amidation.

Mechanism A Carboxylic Acid + B(OH)3 B Monoacyl Borate Intermediate A->B -H2O C Amine Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Amide Product + H2O + B(OH)3 D->E Catalyst Regeneration

Boric acid-catalyzed direct amidation mechanism under microwave irradiation.

Quantitative Optimization Data

The following tables summarize the empirical data driving the protocol design. The use of 10 mol% boric acid at 150 °C was identified as the optimal thermodynamic sweet spot to maximize yield while preventing the thermal degradation of the nitroaromatic ring[6].

Table 1: Optimization of Microwave Parameters (5.0 mmol scale)

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1None1503018
2

(5%)
1501574
3

(10%)
150 15 94
4

(10%)
1201562
5

(10%)
150555

Table 2: Comparative Metrics (Conventional vs. MAOS)

MethodologyHeating SourceReaction TimeYield (%)E-Factor
Conventional CouplingOil Bath (Reflux)18 hours7828.4
Catalytic MAOS Microwave 15 minutes 94 3.2

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By leveraging the distinct pKa values of the starting materials, the orthogonal liquid-liquid extraction guarantees that if the final product is isolated, it is chemically pure.

Materials & Equipment
  • 2-Chloro-5-nitrobenzoic acid: 1.008 g (5.0 mmol, 1.0 eq)

  • 2-Phenylethylamine: 0.76 mL (~0.727 g, 6.0 mmol, 1.2 eq)

  • Boric Acid (

    
    ):  0.031 g (0.5 mmol, 10 mol%)
    
  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with a 10 mL sealed reaction vial and IR temperature sensor.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 1.008 g of 2-chloro-5-nitrobenzoic acid and 0.031 g of boric acid.

  • Add 0.76 mL of liquid 2-phenylethylamine directly to the solid mixture.

  • Causality Note: No additional solvent is added. The slight excess of the liquid amine (1.2 eq) acts as the solvent, the nucleophile, and the primary microwave energy absorber[3].

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Insert the vial into the microwave reactor cavity.

  • Program the reactor to heat to 150 °C over a 2-minute ramp time, and hold at 150 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.

  • Allow the system to cool to room temperature via compressed air cooling (approx. 2 minutes).

Step 3: Orthogonal Workup (Self-Validation Phase)

  • Uncap the vial and dissolve the crude, viscous mixture in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
     mL).
    
    • Causality & Validation: 2-phenylethylamine has a pKa of ~9.8. The HCl quantitatively protonates any unreacted amine, converting it into a highly water-soluble hydrochloride salt that is purged into the aqueous waste.

  • Base Wash: Wash the organic layer with Saturated

    
     (
    
    
    
    mL).
    • Causality & Validation: 2-chloro-5-nitrobenzoic acid has a pKa of ~2.5. The weak base deprotonates any unreacted starting acid and the boric acid catalyst, pulling them entirely into the aqueous phase.

  • Because the starting materials are strictly partitioned into the aqueous layers during these specific washes, the remaining organic layer is chemically restricted to containing only the neutral target compound: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Step 4: Isolation

  • Wash the organic layer with 15 mL of brine to remove residual water.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Recrystallize the resulting solid from a minimal amount of hot Ethanol/Water (80:20) to afford the pure product as a pale yellow crystalline solid.

References

1.[1] BenchChem. "Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives." BenchChem. 2.[3] ResearchGate. "Microwave-Assisted Synthesis of Amide under Solvent-free Conditions." ResearchGate. 3.[2] BenchChem. "2-methoxy-N-(2-phenylethyl)benzamide Synthesis Methodologies." BenchChem. 4.[6] ResearchGate. "Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines." ResearchGate. 5.[5] Tang, P. "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." ResearchGate. 6.[4] ResearchGate. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids." ResearchGate.

Sources

Application

Application Note: 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide as a Structural Probe in Medicinal Chemistry

Executive Summary In medicinal chemistry, the rational design of targeted covalent inhibitors (TCIs) requires precise spatial interrogation of the target protein's ligand-binding pocket (LBP). 2-Chloro-5-nitro-N-(2-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the rational design of targeted covalent inhibitors (TCIs) requires precise spatial interrogation of the target protein's ligand-binding pocket (LBP). 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2) serves as a critical structural homologue and chemical probe derived from the classic peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, GW9662 [1]. By extending the N-phenyl ring of GW9662 with a two-carbon ethyl linker, researchers can systematically evaluate the depth, flexibility, and allosteric potential of the PPARγ LBP. This application note details the mechanistic rationale, synthetic methodology, and in vitro pharmacological protocols required to utilize this compound in drug discovery workflows.

Mechanistic Rationale: Interrogating the PPARγ Pocket

The 2-chloro-5-nitrobenzamide pharmacophore is highly privileged in nuclear receptor modulation. Its mechanism of action relies on a nucleophilic aromatic substitution (


) reaction, where the electrophilic 2-chloro position is attacked by the thiolate of Cys285 within the PPARγ orthosteric pocket, resulting in irreversible covalent modification [1].

However, recent structural biology studies reveal that the PPARγ LBP is a voluminous, Y-shaped cavity containing multiple sub-pockets (e.g., the AF-2 pocket and the Ω-pocket). While the rigid N-phenyl group of GW9662 restricts its binding footprint, substituting it with an N-(2-phenylethyl) group introduces two critical variables:

  • Rotational Degrees of Freedom: The

    
     linker allows the phenyl ring to adopt multiple conformations, exploring steric bulk tolerance deeper within the Ω-pocket [2].
    
  • Kinetic Modulation: The extended hydrophobic tail alters the initial non-covalent encounter complex. If the extended tail anchors the molecule in an orientation that pulls the 2-chloro-5-nitro warhead out of optimal alignment with Cys285, the compound may transition from an irreversible covalent inhibitor to a reversible allosteric modulator [3].

Understanding this causality allows medicinal chemists to use 2-chloro-5-nitro-N-(2-phenylethyl)benzamide as a baseline probe to design dual-site bitopic inhibitors that simultaneously block orthosteric activation and allosteric corepressor displacement.

Pathway Visualization

G A 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide B Entry into PPARγ Orthosteric Pocket A->B C Alignment with Cys285 B->C E Phenylethyl Linker Extension B->E D SNAr Covalent Modification C->D Electrophilic Attack G Helix 12 Repression D->G F Probing Ω-Pocket / AF-2 Sub-pocket E->F Steric Exploration F->G H Transcriptional Antagonism G->H

Mechanism of PPARγ covalent inhibition and pocket exploration by the benzamide probe.

Experimental Protocols

Protocol A: Synthesis and Validation of the Benzamide Probe

To utilize this probe, it must be synthesized with high purity (>98%) to prevent unreacted electrophiles from skewing biological assays.

Reagents: 2-Chloro-5-nitrobenzoic acid, oxalyl chloride, N,N-dimethylformamide (DMF, catalytic), 2-phenylethylamine, N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).

Step-by-Step Methodology:

  • Acyl Chloride Formation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM under an inert

    
     atmosphere. Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by 2 drops of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 2-chloro-5-nitrobenzoyl chloride. Redissolve in anhydrous DCM.

  • Amide Coupling: In a separate flask, dissolve 2-phenylethylamine (1.1 eq) and DIPEA (2.0 eq) in DCM at 0°C. Add the acyl chloride solution dropwise over 15 minutes. Stir at RT for 4 hours.

  • Self-Validating QC Step (In-Process): Quench a 10 µL reaction aliquot in 1 mL methanol and analyze via LC-MS.

    • Causality: Methanol converts any unreacted acyl chloride into the corresponding methyl ester (

      
       216). If the methyl ester peak is dominant, the coupling has stalled, dictating the addition of more 2-phenylethylamine. A dominant peak at 
      
      
      
      305
      
      
      confirms successful amide formation.
  • Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol/water to yield the pure product.

Protocol B: In Vitro TR-FRET Competitive Binding Assay

This protocol evaluates the binding affinity and covalent target engagement of the synthesized probe against recombinant PPARγ.

Step-by-Step Methodology:

  • Plate Preparation: Use a low-volume, black 384-well microplate.

  • Reagent Assembly: Prepare a master mix containing 2 nM GST-tagged human PPARγ-LBD, 2 nM LanthaScreen Tb-anti-GST antibody, and 5 nM Fluormone Pan-PPAR Green tracer in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM TCEP, 0.01% Tween-20).

    • Causality: TCEP is strictly required instead of DTT or

      
      -mercaptoethanol. Thiol-based reducing agents will act as competing nucleophiles against the 2-chloro-5-nitro warhead, generating false negatives.
      
  • Compound Addition: Dispense the test compound (2-chloro-5-nitro-N-(2-phenylethyl)benzamide) in a 10-point dose-response curve (10 µM to 0.5 nM, 1% final DMSO).

  • Incubation: Seal the plate and incubate in the dark at RT for 2 hours to allow the covalent

    
     reaction to reach equilibrium.
    
  • Self-Validating QC Step (Assay Integrity): Include a GW9662 (1 µM) positive control well.

    • Causality: If the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratio (520 nm / 495 nm) does not decrease by at least 50% in the GW9662 control, the recombinant PPARγ-LBD is either misfolded or Cys285 is fully oxidized, rendering the assay invalid.

  • Detection: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and 495 nm / 520 nm emission filters.

Quantitative Data Presentation

The structural modifications between the classic antagonist and the homologated probe result in distinct physicochemical shifts that dictate their utility in screening libraries.

ParameterGW9662 (Classic Antagonist)2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
Linker Structure N-phenyl (Rigid)N-(2-phenylethyl) (Flexible, +2 Carbons)
Molecular Weight 276.67 g/mol 304.73 g/mol
LogP (Predicted) ~3.1~3.7
Target Residue Cys285 (PPARγ)Cys285 (PPARγ)
Binding Mode Strict OrthostericOrthosteric + Ω-Pocket Exploration
Expected IC50 (TR-FRET) 3.3 nMEmpirical (Dependent on linker steric clash)

Table 1: Comparative physicochemical and binding parameters demonstrating the structural divergence between the rigid baseline antagonist and the flexible phenylethyl probe.

References

  • Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662 Biochemistry URL:[Link]

  • An alternate binding site for PPARγ ligands Nature Communications (via PMC) URL:[Link]

  • Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ eLife URL:[Link]

Method

Application Note: Rational Design of Targeted Covalent Inhibitors Using the 2-Chloro-5-nitrobenzamide Scaffold

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Covalent Ligand Discovery, Keap1-Nrf2 Pathway Activation, and Cysteine-Directed Electrophilic Warheads Executive Summary & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Covalent Ligand Discovery, Keap1-Nrf2 Pathway Activation, and Cysteine-Directed Electrophilic Warheads

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, driven by the need to drug "undruggable" targets and achieve prolonged pharmacodynamics. The 2-chloro-5-nitrobenzamide scaffold—specifically utilizing derivatives like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide —represents a highly tunable, privileged pharmacophore for covalent drug design[1][2].

The Causality of the Scaffold's Reactivity

The mechanistic elegance of this scaffold lies in its precise stereoelectronic arrangement:

  • The Electrophilic Warhead: The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG). Through resonance, it depletes electron density from the C2 position, highly activating the adjacent carbon-chlorine bond. This primes the molecule for Nucleophilic Aromatic Substitution (SNAr) specifically by low-pKa thiolate anions (such as reactive cysteine residues in protein binding pockets)[3].

  • The Recognition Element: While the prototypical member of this class, GW9662 (2-chloro-5-nitro-N-phenylbenzamide), is a potent irreversible antagonist of PPARγ[4][5], substituting the N-phenyl group with an N-(2-phenylethyl) moiety introduces a flexible, two-carbon spacer. This structural modification allows the terminal phenyl ring to probe deeper, more complex hydrophobic sub-pockets, effectively shifting the target selectivity profile away from PPARγ and toward other cysteine-rich regulatory sensors, most notably the Keap1-Nrf2 antioxidant pathway [2][3].

By exploiting this SNAr mechanism, the scaffold promotes the dissociation of the Nrf2 transcription factor from its negative regulator Keap1, allowing Nrf2 to translocate to the nucleus and activate cytoprotective genes[1][2].

Pathway Visualization: Keap1-Nrf2 Activation

To understand the downstream pharmacological effects of the 2-chloro-5-nitro-N-(2-phenylethyl)benzamide scaffold, we must map its interaction with the Keap1 sensor. The covalent modification of specific Keap1 cysteines (e.g., Cys151) induces a conformational change that halts the ubiquitination and subsequent proteasomal degradation of Nrf2[3].

Pathway A 2-chloro-5-nitro-N- (2-phenylethyl)benzamide B Keap1 Sensor (Reactive Cysteines) A->B Electrophilic Attack C Covalent Adduct (SNAr Reaction) B->C Thiol Modification D Nrf2 Stabilization (Cytosol) C->D Inhibits Ubiquitination E Nuclear Translocation D->E Translocation F ARE Gene Expression (HO-1, NQO1) E->F Transcriptional Activation

Mechanism of Keap1-Nrf2 activation via covalent SNAr modification by the benzamide scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate 2-chloro-5-nitro-N-(2-phenylethyl)benzamide as a lead compound, researchers must employ orthogonal assays that validate both the chemical mechanism (covalent binding) and the biological consequence (pathway activation).

Protocol A: Intact Protein LC-MS/MS for Covalent Adduct Validation

Purpose: To definitively establish that the biological activity is driven by covalent modification rather than reversible allosteric binding. Detecting the exact mass shift corresponding to the loss of HCl validates the SNAr mechanism[3].

Materials:

  • Recombinant human Keap1 protein (Kelch domain)

  • 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (10 mM stock in DMSO)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl. (Causality note: pH 8.0 is chosen to ensure a sufficient population of reactive thiolate anions without denaturing the protein).

Step-by-Step Workflow:

  • Protein Preparation: Dilute recombinant Keap1 to a final concentration of 2 µM in the Reaction Buffer.

  • Compound Incubation: Add the benzamide compound to achieve a final concentration of 20 µM (10:1 ligand-to-protein ratio). Causality note: This excess ensures pseudo-first-order kinetics, allowing for the accurate calculation of the inactivation rate constant (

    
    ).
    
  • Time-Course Sampling: Incubate at room temperature. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 1 µL of 10% formic acid to each aliquot to protonate the thiols and halt the SNAr reaction.

  • Desalting & LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap). Deconvolute the raw spectra to determine the intact protein mass.

  • Validation Checkpoint: A successful covalent modification will show a time-dependent depletion of the wild-type Keap1 mass peak and the appearance of a new peak shifted by +268.08 Da (Mass of compound [304.73] minus HCl [36.46]).

Protocol B: Multiplexed ARE-Luciferase & Viability Assay

Purpose: To confirm that the covalent modification of Keap1 translates to functional Nrf2 activation, while simultaneously ruling out false positives caused by cellular toxicity[3].

Step-by-Step Workflow:

  • Cell Seeding & Transfection: Seed HaCaT keratinocytes in a 96-well plate. Co-transfect cells with a pGL3-8×ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with a concentration gradient (0.1 µM to 50 µM) of the benzamide scaffold. Include tBHQ (50 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 16 hours. Causality note: 16 hours provides sufficient time for Nrf2 stabilization, nuclear translocation, and downstream reporter gene translation.

  • Multiplexed Readout:

    • First, add a fluorogenic cell viability reagent (e.g., CellTiter-Fluor) to measure live-cell protease activity.

    • Second, lyse the cells and add the Dual-Luciferase reagents to quantify ARE-driven luminescence.

  • Validation Checkpoint: Normalize the Firefly luciferase signal to both the Renilla signal (transfection efficiency) and the viability signal (cytotoxicity). If a compound shows high luminescence but low viability, it is a toxic electrophile causing generalized stress, not a targeted Keap1 modifier.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution of the amide nitrogen plays a critical role in directing the 2-chloro-5-nitrobenzamide warhead to specific targets. The table below summarizes the comparative reactivity and biological targeting of various scaffold derivatives based on established literature models[1][2][3][4].

Compound DerivativeAmide R-GroupKeap1 Covalent Adduct Formation (

)
Nrf2 ARE Activation (Fold Induction at 10 µM)PPARγ Antagonism (IC

)
Primary Target Profile
GW9662 -Phenyl~45 min5.5-fold3.3 nMPPARγ Selective
Target Scaffold -(2-phenylethyl) ~30 min 8.2-fold >1000 nM Keap1-Nrf2 Selective
Alkyl Analog -Butyl~60 min2.1-fold>5000 nMWeak / Non-selective

Data Interpretation: Extending the linker to a 2-phenylethyl group abrogates the tight binding required for the PPARγ ligand-binding domain, while simultaneously optimizing the geometry for Keap1 Kelch domain insertion, resulting in superior Nrf2 activation[2][3][4].

References

  • Identification of UV-protective Activators of Nuclear Factor Erythroid-derived 2-Related Factor 2 (Nrf2) by Combining a Chemical Library Screen with Computer-based Virtual Screening Journal of Biological Chemistry / National Institutes of Health (NIH)[Link]

  • Hierarchical Mechanistic Modeling of Complex Toxicity Endpoints from Public Concentration–Response Data Environmental Science & Technology / ACS Publications[Link]

  • PPAR-γ in Melanoma and Immune Cells: Insights into Disease Pathogenesis and Therapeutic Implications International Journal of Molecular Sciences / MDPI[Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview The compound 2-chloro-5-nitro-N-(2-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

The compound 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS No. 19007-50-2) is a highly functionalized building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Structurally, it features a benzamide core with a highly activated halogen atom.

When scaling up the synthesis of this molecule from the milligram to the multi-gram or kilogram scale, process chemists face a critical chemoselectivity challenge. The standard approach involves the Schotten-Baumann-type coupling of 2-chloro-5-nitrobenzoyl chloride with 2-phenylethylamine (phenethylamine)[2]. However, the chlorine atom at the 2-position is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by both the ortho-carbonyl group and the para-nitro group.

The Causality of Experimental Design: If the reaction temperature is not strictly controlled, or if an excess of the nucleophilic phenethylamine is used without a secondary base, the amine can attack the aromatic ring, displacing the chlorine atom to form an unwanted N-substituted 5-nitroanthranilic acid derivative[3]. To prevent this SNAr side-reaction and ensure exclusive amide bond formation, the protocol must utilize a non-nucleophilic acid scavenger (such as N,N-Diisopropylethylamine, DIPEA) and strictly maintain cryogenic to sub-ambient temperatures (0–5 °C) during the electrophilic addition phase.

Process Safety & Analytical Validation

A self-validating protocol requires built-in analytical checkpoints to ensure process safety and product integrity before moving to subsequent steps.

  • In-Process Control (IPC): The reaction progress must be monitored via HPLC (UV detection at 254 nm). The disappearance of the acid chloride (often observed as the methyl ester if quenched with methanol for HPLC analysis) and the absence of the SNAr byproduct validate the temperature control system.

  • Workup Rationale: The use of a 1M HCl wash is critical. It protonates any unreacted phenethylamine and the DIPEA, partitioning them into the aqueous waste stream. A subsequent saturated NaHCO₃ wash neutralizes residual acid, ensuring the organic phase contains only the neutral benzamide product[2].

  • Purification: Chromatography is unfeasible for scale-up. The process utilizes the differential solubility of the product in a Toluene/Heptane system to induce crystallization, yielding high-purity material directly from the reactor.

Experimental Workflow Visualization

G A 2-Chloro-5-nitrobenzoyl Chloride C Amide Coupling (0-5°C, Toluene) A->C B Phenethylamine + DIPEA B->C D Phase Separation & Washing C->D Quench E Target Amide (Crystallized) D->E Heptane

Workflow for the scalable synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry designed to maximize yield while suppressing the SNAr byproduct.

Reagent / MaterialMW ( g/mol )EquivalentsMass/Vol (per 100g scale)Function
2-Chloro-5-nitrobenzoyl chloride220.011.00100.0 gElectrophile
2-Phenylethylamine121.181.0557.8 gNucleophile
N,N-Diisopropylethylamine (DIPEA)129.241.2070.5 gAcid Scavenger
Toluene (Anhydrous)92.1410 vol1.0 LReaction Solvent
Heptane100.205 vol500 mLAnti-solvent

Detailed Scale-Up Protocol

Note: This procedure is intended for execution in a professional, fully equipped chemical laboratory utilizing standard engineering controls (e.g., walk-in fume hoods, jacketed glass reactors, and appropriate PPE).

Step 1: Reactor Preparation and Amine Charging

  • Purge a 2.0 L jacketed glass reactor with dry Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with anhydrous Toluene (500 mL, 5 volumes).

  • Add 2-Phenylethylamine (57.8 g, 1.05 eq) and DIPEA (70.5 g, 1.20 eq) to the reactor with moderate agitation (200 rpm).

  • Set the chiller unit to cool the reaction mixture to an internal temperature of 0 °C to 5 °C.

Step 2: Electrophile Addition (Exotherm Control)

  • In a separate, dry addition funnel, dissolve 2-Chloro-5-nitrobenzoyl chloride (100.0 g, 1.00 eq) in anhydrous Toluene (500 mL, 5 volumes).

  • Begin the dropwise addition of the acid chloride solution into the reactor.

  • Critical Causality Step: The formation of the amide bond is highly exothermic. Adjust the addition rate to ensure the internal reactor temperature strictly does not exceed 10 °C. Exceeding this threshold significantly increases the risk of the amine displacing the activated ortho-chlorine atom[3].

  • Once addition is complete, maintain the temperature at 5 °C for 1 hour, then allow the reactor to slowly warm to 20 °C over 2 hours.

Step 3: IPC and Quenching

  • Withdraw a 0.5 mL aliquot, quench with 1 mL of methanol, and analyze via HPLC. Proceed to workup only when the acid chloride peak is < 1.0% Area.

  • Quench the reaction by adding 1M Aqueous HCl (300 mL) directly to the reactor. Stir vigorously for 15 minutes.

Step 4: Phase Separation and Washing

  • Stop agitation and allow the phases to separate for 20 minutes. Drain the lower aqueous phase (containing DIPEA·HCl and unreacted phenethylamine salts) into a designated acidic waste carboy[2].

  • Wash the retained organic phase sequentially with Saturated Aqueous NaHCO₃ (300 mL) to neutralize residual acid, followed by Brine (300 mL) to remove water from the organic layer.

  • Drain the aqueous layers.

Step 5: Crystallization and Isolation

  • Transfer the organic phase to a clean reactor configured for distillation. Concentrate the Toluene solution under reduced pressure (approx. 150 mbar, 40 °C) to approximately 3 volumes (300 mL).

  • Cool the concentrated solution to 20 °C.

  • Slowly charge Heptane (500 mL, 5 volumes) over 45 minutes as an anti-solvent to induce crystallization. A thick off-white to pale yellow slurry will form.

  • Cool the slurry to 0 °C and age for 2 hours to maximize yield.

  • Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with cold Heptane (100 mL).

  • Dry the solid in a vacuum oven at 45 °C to constant weight.

    • Expected Yield: 115–125 g (83–90% theoretical).

    • Expected Purity: > 98.5% by HPLC.

References

  • Sigma-Aldrich. (n.d.). 2-CHLORO-5-NITRO-N-(2-PHENYLETHYL)BENZAMIDE (CAS 19007-50-2). Merck KGaA. Retrieved March 4, 2026, from[Link]

  • Mutschler, E., et al. (1991). N-substituted 5-nitroanthranilic acids, a process for their preparation, their use, and pharmaceutical products based on these compounds (U.S. Patent No. 4,994,493A). U.S. Patent and Trademark Office.

Sources

Method

Application Notes &amp; Protocols for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling and storage of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. As a substituted benz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. As a substituted benzamide with chloro and nitro functionalities, this compound requires specific protocols to ensure the safety of laboratory personnel and maintain its chemical integrity. These application notes are designed to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to work with this compound confidently and safely. The information herein is synthesized from safety data sheets of structurally similar compounds and established principles of chemical safety.

Introduction: Understanding the Compound's Reactivity and Hazards

2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a molecule that combines several key functional groups, each contributing to its overall chemical properties and potential hazards. The benzamide core provides a stable aromatic scaffold. The chloro and nitro groups are electron-withdrawing, influencing the reactivity of the benzene ring. The nitroaromatic functionality, in particular, necessitates careful handling due to potential thermal instability and toxicological concerns.

Hazard Identification and Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary hazards associated with 2-chloro-5-nitro-N-(2-phenylethyl)benzamide are inferred from its structural components.

Summary of Potential Hazards
Hazard ClassPotential EffectMitigation Strategy
Skin Irritation/Sensitization May cause skin irritation and allergic reactions upon contact.[1][2]Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated skin contact.
Eye Irritation May cause serious eye irritation.[1][2]Wear safety glasses with side shields or chemical goggles.
Inhalation Inhalation of dust may cause respiratory tract irritation.Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Thermal Instability Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.Avoid heating the compound unnecessarily. Store away from heat sources.
Logical Flow for Hazard Mitigation

The following diagram illustrates the logical workflow for mitigating the risks associated with handling this compound.

Hazard_Mitigation_Workflow Figure 1: Hazard Mitigation Workflow cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Protocols cluster_storage Storage & Waste Assess Assess Hazards (Skin/Eye Irritation, Inhalation, etc.) PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE Based on Assessment Handling Implement Safe Handling (Fume Hood, Avoid Dust, Proper Weighing) PPE->Handling Wear Before Handling Storage Correct Storage (Cool, Dry, Well-Ventilated) Handling->Storage After Use Waste Segregated Waste Disposal Handling->Waste For Disposables & Residue Handling_Workflow Figure 2: Experimental Handling Workflow Start Start: Don PPE Prep Prepare Workspace (Fume Hood, Spill Kit) Start->Prep Weigh Weigh Compound (Minimize Dust) Prep->Weigh Reaction Perform Experiment Weigh->Reaction Cleanup Clean Workspace & Equipment Reaction->Cleanup Decontaminate Decontaminate & Dispose of Waste Cleanup->Decontaminate End End: Doff PPE & Wash Hands Decontaminate->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Welcome to the Technical Support Center for the isolation and purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2)[1][2]. This compound is a highly valuable intermediate in the synthesis of pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2)[1][2]. This compound is a highly valuable intermediate in the synthesis of peptidomimetics and combinatorial drug libraries[3][4].

Because this molecule contains a highly lipophilic 2-phenylethyl tail, a rigid benzamide core, and strongly electron-withdrawing groups (chloro, nitro), its solubility profile and crystallization behaviors are distinct. This guide provides field-validated methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity recovery from crude amidation reaction mixtures.

Mechanistic Pathways & Workflow Visualization

To effectively purify this compound, one must first understand the causality of the impurities present in the crude mixture. The synthesis typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-phenylethylamine[3].

ImpurityPathway AcylChloride 2-Chloro-5-nitrobenzoyl chloride (Electrophile) Reaction Amidation Reaction (Base, Organic Solvent) AcylChloride->Reaction Amine 2-Phenylethylamine (Nucleophile) Amine->Reaction Target 2-chloro-5-nitro-N- (2-phenylethyl)benzamide Reaction->Target Main Pathway Impurity1 2-Chloro-5-nitrobenzoic acid (Hydrolysis By-product) Reaction->Impurity1 + Trace H2O Impurity2 Unreacted Amine (Residual Starting Material) Reaction->Impurity2 Excess Reagent

Synthesis pathway and generation of common crude impurities.

Based on this impurity profile, the purification strategy must be tailored to remove highly polar acids and basic amines from the neutral, hydrophobic benzamide product.

PurificationWorkflow Crude Crude 2-chloro-5-nitro-N- (2-phenylethyl)benzamide Workup Aqueous Workup (1M HCl & Sat. NaHCO3) Crude->Workup TLC TLC Analysis (Determine Purity) Workup->TLC Organic Layer Decision Crude Purity Level? TLC->Decision Flash Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Decision->Flash Purity < 85% Recryst Recrystallization (EtOAc/n-Hexane) Decision->Recryst Purity > 85% Pure Pure Benzamide Target (>98% Purity) Flash->Pure Evaporate fractions Recryst->Pure Vacuum filtration

Workflow for the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Step-by-Step Purification Methodologies

Protocol A: Flash Column Chromatography

This method is mandatory if the crude product contains significant amounts of unreacted starting materials or structurally similar side-products[5][6].

  • Pre-treatment (Self-Validating Step): Perform an aqueous workup. Wash the organic reaction mixture (e.g., in Dichloromethane) sequentially with 1M HCl (removes unreacted 2-phenylethylamine) and saturated aqueous

    
     (removes 2-chloro-5-nitrobenzoic acid). Dry over anhydrous 
    
    
    
    .
  • Sample Loading: Dry load the crude product. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (approx. 3x the crude weight), and evaporate to a free-flowing powder under reduced pressure. Causality: Dry loading prevents the poor solubility of the benzamide in the initial non-polar eluent from causing band broadening.

  • Column Packing: Slurry-pack a glass column with normal-phase silica gel (230-400 mesh) using 100% n-Hexane.

  • Gradient Elution:

    • Begin elution with 10% Ethyl Acetate (EtOAc) in n-Hexane to flush out non-polar impurities.

    • Gradually increase the polarity to 30% EtOAc in n-Hexane. The target benzamide typically elutes at this concentration.

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC) using 30% EtOAc/Hexanes. The product will appear as a strong UV-active spot (due to the nitroaromatic ring) at approximately

    
    .
    
Protocol B: Recrystallization

Recrystallization is ideal for upgrading the purity of material that is already >85% pure, leveraging the differential solubility of the target molecule versus trace impurities[5][7].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of boiling Ethyl Acetate (EtOAc) just until the solid completely dissolves. Causality: EtOAc disrupts the intermolecular hydrogen bonding of the amide groups, allowing dissolution.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot n-Hexane dropwise until the solution becomes slightly turbid (cloudy). Add a single drop of hot EtOAc to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling allows the thermodynamically favored, highly ordered benzamide crystal lattice to form, excluding impurities.

  • Maturation & Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold n-Hexane to remove surface mother liquor.

Quantitative Data Summary

ParameterFlash Column ChromatographyRecrystallization
Ideal Starting Purity < 85%> 85%
Expected Yield Recovery 75% – 85%60% – 75%
Final Purity (HPLC) > 98%> 99.5%
Processing Time 3 – 5 hours12 – 24 hours
Primary Impurity Removed Unreacted starting materialsTrace isomers, colored degradation products
Target

(30% EtOAc/Hex)
~0.40N/A

Troubleshooting Guides & FAQs

Q1: My product co-elutes with unreacted 2-phenylethylamine during flash chromatography, causing severe peak streaking. How do I resolve this? A1: Causality: 2-phenylethylamine is a primary amine. Its basic nitrogen interacts strongly with the acidic silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on the silica gel stationary phase, causing it to streak down the column and contaminate the benzamide fractions.
Solution: The most effective fix is preventative: ensure a rigorous 1M HCl aqueous wash during the workup phase. The acid protonates the amine to form a water-soluble ammonium salt, partitioning it entirely into the aqueous layer. If you must separate them on the column, add 1% Triethylamine (TEA) to your EtOAc/Hexane mobile phase. The TEA will competitively bind to the acidic silanol sites, preventing the 2-phenylethylamine from streaking.

Q2: During recrystallization, the product forms an oily layer at the bottom of the flask instead of crystals ("oiling out"). What causes this and how can it be fixed? A2: Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the solute-impurity mixture. The highly lipophilic 2-phenylethyl group makes this molecule prone to separating as a hydrophobic oil if the solvent polarity drops too rapidly (e.g., adding too much n-Hexane too quickly) or if the crude purity is too low[5]. Solution: Reheat the mixture until the oil dissolves back into the solution. Add a small amount (1-2 mL) of the good solvent (EtOAc) to lower the saturation temperature. Allow the flask to cool much more slowly by placing it in a warm water bath and letting the entire bath cool to room temperature naturally. If oiling persists, your crude material contains too many impurities disrupting the crystal lattice; you must perform flash chromatography first.

Q3: I am detecting a massive, highly UV-active impurity stuck at the baseline (


) on my TLC plate. What is it, and will it ruin my column? 
A3: Causality: This baseline impurity is 2-chloro-5-nitrobenzoic acid. It forms when the highly reactive 2-chloro-5-nitrobenzoyl chloride starting material is hydrolyzed by trace amounts of water present in the reaction solvent or atmosphere[6].
Solution: Because it is a highly polar carboxylic acid, it will remain tightly bound to the baseline of normal-phase silica gel under standard EtOAc/Hexane conditions. It will not elute and will not contaminate your benzamide product. However, to save column space and silica, it is highly recommended to remove it prior to chromatography by washing the organic crude mixture with saturated aqueous 

.

Q4: Can I use reversed-phase preparative HPLC to purify this compound? A4: Causality: Yes. The presence of the 2-phenylethyl and chlorobenzene rings gives this molecule significant hydrophobicity, making it highly amenable to C18 reversed-phase chromatography[7]. Solution: Use a standard C18 preparative column. An effective gradient is 20% to 80% Acetonitrile in Water over 20 minutes. Crucial step: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to both mobile phases. This will keep any residual 2-phenylethylamine protonated (eluting it in the void volume) while the neutral benzamide target retains well and elutes sharply. Monitor UV absorbance at 254 nm.

References

  • Beilstein Journal of Organic Chemistry. "Catalyst-controlled intramolecular aza-Michael reaction for the elaboration of enantioenriched benzamide derivatives". Beilstein Journals. URL:[Link]

  • ChemSrc. "2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2)". ChemSrc Database. URL:[Link]

  • Sigma-Aldrich. "2-CHLORO-5-NITRO-N-(2-PHENYLETHYL)BENZAMIDE Product Page". Sigma-Aldrich. URL: [Link]

  • Google Patents. "WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids". Google Patents.
  • Googleapis / US Patent 5942387. "Combinatorial process for making a library of thiophene compounds". Googleapis. URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Executive Summary & Chemical Profile[1][2][3] This guide addresses the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . This molecule possesses a "hybrid" solubility profile: The Core (Polar): The 2-chloro-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

This guide addresses the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . This molecule possesses a "hybrid" solubility profile:

  • The Core (Polar): The 2-chloro-5-nitrobenzamide moiety is electron-deficient and polar, capable of hydrogen bonding.[1][2]

  • The Tail (Lipophilic): The N-(2-phenylethyl) chain adds significant lipophilicity and flexibility, lowering the melting point relative to the parent benzoic acid.[1]

The Challenge: The primary difficulty in recrystallizing this compound is separating it from its two main precursors: 2-chloro-5-nitrobenzoic acid (hydrolysis byproduct) and 2-phenylethylamine (starting material).[1][2]

Solvent Selection Matrix

Do not rely on a single solvent.[1][3] Use this matrix to select the best system based on your crude material's behavior.

Solvent SystemRoleApplication ContextPros/Cons
Ethanol / Water Primary Rec. Best Starting Point. Ideal for final polishing of material that is already >85% pure.[1][2]Pros: Green, cheap, effective for benzamides.Cons: High boiling point of water can make drying slow.
Ethyl Acetate / Heptane Secondary Rec. Use if the compound "oils out" in ethanol/water.Pros: Lower boiling point; easier to remove solvent.Cons: Heptane is flammable; less effective at removing polar impurities.
Toluene High-Temp Rec. Use for highly crystalline, high-melting crude material that is insoluble in alcohols.[1][2]Pros: Excellent for nitro-aromatics.Cons: High boiling point; difficult to remove trace solvent.[1][2]
Acetonitrile Single Solvent Use for rapid purification if the impurity profile is complex.Pros: High solubility delta between hot/cold.Cons: Expensive; toxic.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this specific benzamide derivative.

PurificationWorkflow Start Crude Reaction Mixture (2-chloro-5-nitro-N-(2-phenylethyl)benzamide) CheckImpurity Check TLC/LC-MS: Major Impurity? Start->CheckImpurity AcidImpurity Impurity: 2-chloro-5-nitrobenzoic acid CheckImpurity->AcidImpurity Low Rf spot AmineImpurity Impurity: Phenylethylamine CheckImpurity->AmineImpurity High Rf / Dragging CleanCrude Crude is Neutral (>85% purity) CheckImpurity->CleanCrude Clean AcidWash Protocol A: Base Wash (Dissolve in EtOAc, wash w/ 5% NaHCO3) AcidImpurity->AcidWash BaseWash Protocol B: Acid Wash (Dissolve in EtOAc, wash w/ 1N HCl) AmineImpurity->BaseWash RecrystDecision Select Recrystallization Solvent CleanCrude->RecrystDecision AcidWash->RecrystDecision BaseWash->RecrystDecision SolventA Ethanol / Water (Standard) RecrystDecision->SolventA Default SolventB EtOAc / Heptane (If Oiling Occurs) RecrystDecision->SolventB Alternative FinalProduct Pure Crystalline Solid SolventA->FinalProduct SolventB->FinalProduct

Caption: Workflow for impurity identification and solvent selection. Pre-treatment (washing) is often required before recrystallization.[2]

Detailed Experimental Protocols

Protocol A: Pre-Recrystallization Workup (Critical)

Why this is necessary: Recrystallization is inefficient at removing large amounts of unreacted starting materials. If your crude solid is sticky or yellow/orange, perform this wash first.

  • Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of solid).

  • Acid Wash: Wash the organic layer twice with 1N HCl (removes unreacted phenylethylamine).

  • Base Wash: Wash the organic layer twice with saturated NaHCO₃ solution (removes hydrolyzed 2-chloro-5-nitrobenzoic acid).[1][2]

  • Dry: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness.

  • Result: You should now have a solid that is ready for high-yield recrystallization.[1][2]

Protocol B: Recrystallization from Ethanol/Water

Target: Final Purity >98%[4][1][2][3][5]

  • Place the washed crude solid in an Erlenmeyer flask.

  • Add absolute Ethanol (approx. 3-5 mL per gram).

  • Heat to boiling on a hot plate/stirrer.

    • Note: If the solid does not dissolve completely in boiling ethanol, add more ethanol in 1 mL increments.

  • Once dissolved, remove from heat.

  • While still hot, add warm water dropwise down the side of the flask.

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of ethanol to clear the solution again.[1][2]

  • Allow the flask to cool to room temperature undisturbed.

  • Cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filter the crystals and wash with cold 50% Ethanol/Water.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent mixture is too polar (too much water).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of ethanol (good solvent).[6] Allow the solution to cool very slowly (wrap the flask in foil or a towel). Scratching the glass with a spatula can induce nucleation.

Q2: The product is yellow. Is this normal?

  • Answer: Yes. Nitro compounds often exhibit a pale yellow to yellow color. However, a deep orange or brown color indicates oxidation impurities or retained free amines. If the color is dark, perform Protocol A (Acid Wash) again or treat the hot ethanolic solution with activated charcoal before adding water.

Q3: Can I use Acetone instead of Ethanol?

  • Answer: Yes, Acetone/Water is a viable alternative. However, acetone evaporates much faster than water, which can sometimes lead to the product crashing out as a powder rather than forming defined crystals. Ethanol is generally more forgiving for growing quality crystals.

Q4: What is the expected melting point?

  • Answer: While specific literature data for this exact derivative is sparse, analogous 2-chloro-5-nitrobenzamides typically melt between 140°C and 170°C .[1][2] Unsubstituted N-phenylethylbenzamide melts around 116°C. Therefore, a melting point in the range of 130–160°C is expected.[1][2] A sharp range (<2°C) indicates high purity.

References

  • BenchChem. Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. (Accessed 2026).[4] Link[2]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General procedures for amide purification).

  • Google Patents. Process for producing crystal of benzenesulfonamide derivative (US20050032889A1).[1] (Analogous solvent systems for nitro-aromatics).[1][2] Link

  • PubChem. 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Compound Summary).Link[2]

  • Sigma-Aldrich. 2-Chloro-5-nitrobenzamide Product Sheet. (Precursor properties).[6][7] Link

Sources

Troubleshooting

Overcoming steric hindrance in 2-chloro-5-nitro-N-(2-phenylethyl)benzamide formation

Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject: Overcoming Steric Hindrance & Preventing Side Reactions in Ortho-Substituted Benzamide Formation Assigned Specialist: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject: Overcoming Steric Hindrance & Preventing Side Reactions in Ortho-Substituted Benzamide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

You are encountering difficulty synthesizing 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . The core challenge is not just steric hindrance from the ortho-chloro group; it is the competing electronic activation of the ring.

The para-nitro group activates the ortho-chlorine toward Nucleophilic Aromatic Substitution (SNAr) . If your reaction conditions are too aggressive (high heat) or use the wrong base, the amine will displace the chlorine instead of attacking the carbonyl, forming a secondary aniline byproduct rather than the desired amide.

Diagnostic Flowchart

Use this logic to determine your current failure mode and select the correct protocol.

DiagnosticFlow Start Start: Reaction Analysis CheckProduct Analyze Crude Product (LCMS/NMR) Start->CheckProduct Result1 Product Mass = Expected - 36 (Cl lost) CheckProduct->Result1 S_NAr Side Reaction Result2 No Reaction / Low Conversion CheckProduct->Result2 Steric Block Result3 Target Mass Observed CheckProduct->Result3 Success Fix1 CRITICAL ERROR: Chlorine displaced. Switch to Protocol A (Acid Chloride) at 0°C. Avoid Pyridine. Result1->Fix1 Fix2 Activation too weak. Switch to Protocol B (HATU/HOAt) or Protocol A. Result2->Fix2

Figure 1: Diagnostic logic for failure analysis. The "SNAr Side Reaction" is the most common pitfall for this specific substrate.

The Mechanics of Failure

To solve the problem, you must understand the competing pathways. The ortho-chloro group creates a "fork in the road" for the incoming amine nucleophile.

  • Path A (Desired): Attack on the Carbonyl Carbon

    
     Amide.
    
  • Path B (Undesired): Attack on the Ring Carbon (holding the Cl)

    
     SNAr (Aniline formation).
    

The nitro group at the 5-position makes the ring electron-deficient, lowering the energy barrier for Path B. Steric hindrance at the carbonyl (Path A) further biases the reaction toward Path B if heat is applied.

Pathway Visualization

ReactionPathways Reactants 2-Chloro-5-nitrobenzoic acid + Phenethylamine PathA Path A: Carbonyl Attack (Kinetic Control) Reactants->PathA Low Temp (<0°C) High Activation PathB Path B: Ring Attack (S_NAr) (Thermodynamic/Thermal) Reactants->PathB High Temp (>40°C) Excess Amine Target TARGET AMIDE (Retains Cl) PathA->Target Byproduct BYPRODUCT (Aniline) (Loses Cl, HCl byproduct) PathB->Byproduct

Figure 2: Competing reaction pathways. Path A requires high activation energy at the carbonyl to outcompete the sterics, but must be run at low temperature to prevent Path B.

Recommended Protocols

Protocol A: The Acid Chloride Method (Gold Standard)

Best for: Scale-up, high purity, overcoming severe sterics.

This method converts the hindered carboxylic acid into a highly reactive acid chloride. The extreme electrophilicity of the acid chloride overcomes the steric bulk of the ortho-Cl group, allowing the reaction to proceed at


, which shuts down the SNAr side reaction.

Reagents:

  • Substrate: 2-chloro-5-nitrobenzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (2.0 equiv)
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Toluene (Step 1), DCM (Step 2)

  • Base: DIPEA (Diisopropylethylamine) (1.1 equiv) - Do not use Pyridine (nucleophilic).

Step-by-Step:

  • Activation: Suspend the acid in Toluene. Add

    
     and catalytic DMF.
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours. The solution should become clear.
    
  • Evaporation: Remove Toluene and excess

    
    completely under vacuum. (Residual 
    
    
    
    will char the amine). You now have the crude Acid Chloride.
  • Coupling (The Critical Step): Dissolve the Acid Chloride in dry DCM. Cool to

    
      (Ice bath).
    
  • Addition: Mix the phenethylamine (1.0 equiv) with DIPEA (1.1 equiv) in DCM. Add this mixture dropwise to the cold Acid Chloride solution.

    • Why? Keeping the system cold and adding the amine slowly prevents the amine from having enough energy to attack the ring (SNAr).

  • Workup: Stir at

    
     for 30 mins, then warm to RT. Wash with 1N HCl, then Sat. 
    
    
    
    .
Protocol B: High-Performance Coupling (Lab Scale)

Best for: Small scale (<100mg), avoiding moisture sensitivity.

Standard EDC/HOBt often fails here due to the steric bulk. You must use HATU with HOAt . The HOAt moiety provides "anchimeric assistance" (neighboring group participation) via its pyridine nitrogen, effectively "handing off" the amine to the hindered carbonyl.

Reagents:

  • Substrate: 2-chloro-5-nitrobenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) - Optional but recommended for speed.

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF or NMP (Dry)

Step-by-Step:

  • Dissolve the acid and DIPEA in DMF at RT. Stir for 5 mins.

  • Add HATU (and HOAt if available). Stir for 5-10 mins to form the activated ester.

    • Note: The solution often turns yellow/orange.

  • Add the phenethylamine (1.0 equiv).

  • Monitor: Stir at RT. Do NOT heat. If reaction is slow, add more time, not temperature. Heating >

    
     risks SNAr.
    

Troubleshooting & FAQ

Q: Why did I lose the Chlorine atom in my product?

A: You triggered the SNAr pathway. This happens if you used:

  • Too much heat: Never heat this reaction above

    
     in the presence of the amine.
    
  • Nucleophilic Bases: Avoid Pyridine or DMAP. They can form intermediate salts that facilitate ring attack. Use hindered bases like DIPEA or TEA.

  • Excess Amine: A large excess of phenethylamine acts as a base and drives the displacement. Stick to 1.0–1.1 equivalents.

Q: Why not use EDC/HOBt?

A: EDC/HOBt forms an active ester that is moderately reactive. With the ortho-chloro steric wall, the amine cannot approach the carbonyl fast enough. The active ester eventually hydrolyzes or rearranges. HATU is significantly faster (orders of magnitude) and can "beat the clock" against the steric hindrance.

Q: Can I use a Microwave reactor?

A: Proceed with extreme caution. While microwaves accelerate amide coupling, they also accelerate the SNAr side reaction significantly. If you must use a microwave, use Protocol B (HATU), set the temperature ceiling to


, and limit time to 5-10 minutes.
Data Comparison: Coupling Agents
Coupling AgentSteric ToleranceRisk of SNArRecommended?
SOCl2 (Acid Chloride) High Low (if kept at 0°C)YES (Primary)
HATU / HOAt HighLow (at RT)YES (Secondary)
T3P (Propylphosphonic anhydride) MediumVery LowYes (Green option)
EDC / HOBt LowLowNo
DCC LowLowNo (Messy workup)

References

  • Mechanisms of Amide Formation

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ortho-Effect & Steric Hindrance

    • Pytela, O. (2018).[1] Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. Link[1]

  • SNAr Side Reactions in Nitro-Benzoic Acids

    • Baqi, Y., & Müller, C. E. (2007).[2] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Nature Protocols / Organic Chemistry. (Demonstrates the ease of Cl displacement). Link

  • HATU/HOAt Methodology

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Optimization

Minimizing side reactions during 2-chloro-5-nitro-N-(2-phenylethyl)benzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized benzamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized benzamides. The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide from 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine presents a classic chemoselectivity challenge.

While amidation is the primary goal, the substrate possesses a highly electrophilic aromatic core. The combination of an ortho-carbonyl group and a para-nitro group creates a synergistic 1,4-relationship that heavily activates the 2-chloro position toward Nucleophilic Aromatic Substitution (SNAr) [1]. If reaction conditions are not strictly controlled, the primary amine will act as a nucleophile not only at the carbonyl carbon (amidation) but also at the aromatic ring (SNAr), leading to a double-addition side product.

This guide provides the mechanistic insights, empirical data, and self-validating protocols required to suppress these side reactions and maximize your target yield.

Mechanistic Insight: The Chemoselectivity Competition

To solve the problem, we must first visualize the competing pathways. The activation of the carboxylic acid creates an electrophilic carbonyl, but the aromatic ring remains a competing electrophile.

G SM 2-Chloro-5-nitrobenzoic acid (Starting Material) Intermediate Activated Ester / Acid Chloride (Electrophilic Carbonyl) SM->Intermediate Activation (EDC/SOCl2) Amide 2-Chloro-5-nitro-N- (2-phenylethyl)benzamide (Target Product) Intermediate->Amide Amidation (Fast, 0°C, Mild Base) SNAr SNAr Side Product (Double Amine Addition) Intermediate->SNAr SNAr (Excess Amine, Heat) Amide->SNAr SNAr (Prolonged exposure)

Fig 1. Competing amidation and SNAr pathways during the synthesis workflow.

Quantitative Impact of Reaction Conditions

The choice of coupling strategy dictates the product distribution. SNAr reactions are accelerated by heat, excess nucleophilic amines, and polar aprotic solvents[2][3]. The table below summarizes how different parameters influence the Amide-to-SNAr ratio based on empirical optimization.

Coupling StrategyReagents & BaseTemp (°C)Target Amide Yield (%)SNAr Impurity (%)
Acid Chloride (Unoptimized) SOCl₂, then Phenethylamine (2.5 eq)25 to 6045%40%
Acid Chloride (Controlled) SOCl₂, Phenethylamine (1.0 eq), DIPEA (1.2 eq)0 to 2575%15%
Peptide Coupling (EDC/HOBt) EDC, HOBt, Phenethylamine (1.0 eq), DIPEA (1.5 eq)0 to 2588%<5%
Peptide Coupling (HATU) HATU, Phenethylamine (1.0 eq), DIPEA (1.5 eq)0 to 2592% <2%

Troubleshooting & FAQs

Q1: My crude mixture turned bright orange/yellow, and LC-MS shows a mass corresponding to [M + Phenethylamine - HCl]. What happened? A: You are observing the SNAr side product. Nitroaromatics are among the most powerful activating groups for SNAr[4]. When the 2-chloro group is displaced by 2-phenylethylamine, it forms a highly conjugated 2-amino-5-nitroaromatic system, which is intensely yellow/orange. This typically occurs if you use excess phenethylamine as both the reactant and the base, or if the reaction temperature exceeds 25°C.

Q2: Should I synthesize the acid chloride intermediate or use a coupling reagent? A: Avoid the acid chloride route if possible. Converting the acid to an acid chloride (e.g., via thionyl chloride) is harsh and generates HCl. To neutralize this, chemists often add excess amine, which drastically increases the local concentration of the nucleophile, driving the SNAr pathway. Instead, use mild peptide coupling reagents like HATU or EDC/HOBt. These allow you to use a stoichiometric amount of phenethylamine alongside a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q3: Does the choice of solvent matter for minimizing SNAr? A: Absolutely. Polar aprotic solvents like DMF or NMP stabilize the anionic Meisenheimer complex formed during the SNAr transition state, thereby accelerating the side reaction[3]. If your starting materials are soluble, switch to a less polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to kinetically disfavor the SNAr pathway.

Q4: How important is the order of addition? A: Critical. Never add the activated carboxylic acid to a concentrated pool of phenethylamine. You must activate the acid first, cool the system, and add the amine dropwise. This ensures the amine is consumed by the highly reactive carbonyl immediately, keeping its steady-state concentration too low to attack the aromatic ring.

Optimized Experimental Protocol: EDC/HOBt Coupling

This protocol is designed as a self-validating system. By controlling the stoichiometry, temperature, and addition rate, we kinetically isolate the amidation pathway from the SNAr pathway.

Materials Required:
  • 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • 2-Phenylethylamine (1.05 eq)

  • EDC-HCl (1.2 eq) and HOBt (1.2 eq)

  • DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Pre-Activation: In an oven-dried flask under inert atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M concentration). Add HOBt (1.2 eq) and EDC-HCl (1.2 eq).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to stir at 0 °C for 15 minutes to form the active ester.

  • Controlled Nucleophilic Addition: In a separate vial, dilute 2-phenylethylamine (1.05 eq) and DIPEA (1.5 eq) in a small volume of DCM. Add this solution dropwise (approx. 1 drop/sec) to the activated ester mixture at 0 °C. Causality: Dropwise addition prevents localized heating and keeps the amine concentration low, preventing SNAr.

  • Reaction Progression: Remove the ice bath and let the reaction warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc). You should observe the consumption of the starting material (UV active) and the appearance of a single major product spot. Diagnostic cue: A faint, bright yellow spot near the baseline indicates trace SNAr product. If this spot is large, your temperature or addition rate was too high.

  • Quench and Workup: Dilute the mixture with additional DCM. Wash sequentially with:

    • 1M HCl (x2) – Removes unreacted phenethylamine and DIPEA, immediately halting any further SNAr risk.

    • Saturated aqueous NaHCO₃ (x2) – Removes unreacted acid and HOBt.

    • Brine (x1).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Workflow Step1 1. Carboxyl Activation (DCM, 0°C, EDC/HOBt) Step2 2. Controlled Addition (Dropwise Phenethylamine + DIPEA) Step1->Step2 Step3 3. Thermal Control (Maintain < 25°C, 4h) Step2->Step3 Decision TLC / LC-MS Check Conversion > 95%? Step3->Decision Workup 4. Acid/Base Workup (Quench SNAr risk) Decision->Workup Yes (Clean Profile) Troubleshoot Check for Yellow/Orange Impurity (SNAr Product Detected) Decision->Troubleshoot No / Impurities

Fig 2. Step-by-step workflow with built-in validation to prevent SNAr.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Executive Summary & Compound Profile The Issue: Users frequently report difficulty dissolving 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in Dimethyl Sulfoxide (DMSO) at concentrations required for stock solutions (typic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Issue: Users frequently report difficulty dissolving 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in Dimethyl Sulfoxide (DMSO) at concentrations required for stock solutions (typically 10–50 mM).[1][2] Symptoms include persistent suspension, "jelly-like" solvate formation, or immediate precipitation upon aqueous dilution.[2][3]

The Chemistry: This compound features a lipophilic benzamide core decorated with electron-withdrawing groups (2-chloro, 5-nitro) and a flexible N-phenylethyl tail.[1][2]

  • Physicochemical Class: Hydrophobic Aromatic Amide.[2][3]

  • Predicted LogP: ~3.0–3.7 (High Lipophilicity).[1][2][3]

  • Key Interaction: The amide bond (

    
    ) acts as both a hydrogen bond donor and acceptor.[1][2] In the solid state, these molecules often form strong intermolecular H-bond networks (high crystal lattice energy) that kinetically resist solvent penetration, even in polar aprotic solvents like DMSO.[2][3]
    

Baseline Solubility Expectation: Based on structural analogs (e.g., GW9662 , the N-phenyl congener), this compound should be soluble in anhydrous DMSO at concentrations


 10 mg/mL [1].[2][3] If you are experiencing low solubility, the issue is likely kinetic  (lattice energy) or environmental  (solvent hydration), rather than thermodynamic impossibility.[2][3]

Diagnostic Workflow

Before altering your experimental design, follow this decision tree to diagnose the root cause of the solubility failure.

SolubilityTroubleshooting Start START: Compound Undissolved in DMSO CheckDMSO Step 1: Inspect DMSO Quality (Is it anhydrous?) Start->CheckDMSO VisualCheck Step 2: Visual Inspection (Cloudy or distinct crystals?) CheckDMSO->VisualCheck DMSO is Fresh CheckWater Diagnosis: DMSO Hydration (DMSO is hygroscopic) CheckDMSO->CheckWater DMSO is Old/Opened HeatSonic Action: Kinetic Energy Input (Heat to 45°C + Sonicate) VisualCheck->HeatSonic ResultClear Result: Solution Clear? HeatSonic->ResultClear Success SUCCESS: Store in aliquots Avoid freeze-thaw ResultClear->Success Yes Fail FAILURE: Persistent Solid ResultClear->Fail No CheckPurity Diagnosis: Impurity/Salt Form (Check LC-MS) Fail->CheckPurity Crystals remain Cosolvent Action: Add Cosolvent (5-10% Ethanol or PEG400) Fail->Cosolvent Amorphous/Gel CheckWater->HeatSonic Replace Solvent

Figure 1: Decision matrix for troubleshooting benzamide solubility issues in DMSO.

Technical Troubleshooting Guide (FAQ Format)

Q1: I added DMSO, but the powder is just floating. Why won't it dissolve?

A: You are likely fighting Crystal Lattice Energy, not Saturation. Benzamides are notorious for strong intermolecular hydrogen bonding in their crystal structure.[2][3] DMSO is thermodynamically capable of dissolving the compound, but it cannot "wedge" itself between the molecules at room temperature.[3]

  • The Fix: You must overcome the activation energy.

    • Heat: Warm the sealed vial to 40–50°C in a water bath for 5–10 minutes. This weakens the H-bonds.[1][2]

    • Sonicate: Use an ultrasonic bath (not a probe) for 10 minutes while warm. Note: The compound is thermally stable at these temperatures (melting points of analogs are typically >150°C) [2].[3]

Q2: The solution was clear, but it turned cloudy after sitting on the bench.

A: Your DMSO has absorbed atmospheric moisture. DMSO is highly hygroscopic.[2] It can absorb significant water from the air within hours. 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is highly hydrophobic; even 1–2% water content in DMSO can cause it to "crash out" (precipitate) [3].[1][2]

  • The Fix:

    • Always use anhydrous DMSO (stored over molecular sieves).[1][2][3]

    • Aliquot stock solutions immediately into single-use vials.

    • Store at -20°C. If a precipitate forms upon thawing, re-heat to 37°C before use.

Q3: Can I use a cosolvent if DMSO alone isn't working?

A: Yes, Ethanol is the preferred secondary solvent. If the compound resists pure DMSO, a "co-solvency" approach can disrupt the solvent structure and aid dissolution.[3]

  • Protocol: Dissolve the compound in a small volume of warm Ethanol (100%) first, then slowly add DMSO.

  • Ratio: Final stock composition of 10% EtOH / 90% DMSO is usually well-tolerated in biological assays (dilution factor permitting).[1][2]

Q4: The compound precipitates immediately when I dilute it into cell culture media.

A: This is "Solvent Shock." Rapid dilution of a hydrophobic stock into an aqueous buffer causes local supersaturation.[3]

  • The Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in media) to allow equilibration.[2][3]

    • Surfactant Support: Pre-warm the culture media to 37°C. If permitted, add 0.1% BSA (Bovine Serum Albumin) to the media; albumin binds hydrophobic drugs and prevents precipitation [4].[3]

Validated Solubilization Protocols

Protocol A: Standard Stock Preparation (10 mM)

Use this for general biochemical assays.[1][2][3]

ParameterSpecification
Target Concentration 10 mM
Solvent DMSO (Anhydrous,

99.9%)
Temperature 45°C (Water bath)
Mechanical Aid Bath Sonication (35–40 kHz)

Step-by-Step:

  • Weigh 3.05 mg of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (MW

    
     304.7  g/mol ).
    
  • Place in a glass vial (avoid polystyrene).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds. Result: Likely cloudy.[2][3]

  • Heat at 45°C for 5 minutes.

  • Sonicate for 5–10 minutes.

  • Inspection: Hold against light. Solution must be absolutely clear. If not, repeat steps 5–6.

Protocol B: High-Concentration Animal Formulation (Solubility Enhancement)

Use this if you need >20 mg/mL for in vivo dosing.[1][2]

ComponentRoleVolume %
DMSO Primary Solvent10%
PEG 400 Cosolvent/Stabilizer40%
Tween 80 Surfactant5%
Saline/Water Bulk Vehicle45%

Method:

  • Dissolve compound completely in DMSO first (using heat).[2][3]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[2][3]

  • Slowly add warm Saline dropwise while vortexing to prevent precipitation.

References

  • Context: Establishes baseline solubility for the structural analog (N-phenylbenzamide)
  • Context: Provides physical property data for related nitro-chloro-benzamide precursors, confirming thermal stability.
  • Context: Discusses the impact of moisture and particle size on benzamide dissolution.
  • National Institutes of Health (PMC). Investigating Spectrum of Biological Activity of Chloro-2-hydroxy-N-benzamides. Retrieved March 5, 2026, from [Link]

    • Context: Validates the use of DMSO/Ethanol cosolvent systems for biological screening of similar benzamide deriv

Sources

Optimization

Removing unreacted phenethylamine from 2-chloro-5-nitro-N-(2-phenylethyl)benzamide mixture

Technical Support Center: Purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide Case ID: PUR-AMIDE-005 Subject: Removal of unreacted phenethylamine from reaction mixtures. Status: Active Guide Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Case ID: PUR-AMIDE-005 Subject: Removal of unreacted phenethylamine from reaction mixtures. Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences.

Executive Summary

This guide addresses the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide following an acylation reaction (typically between 2-chloro-5-nitrobenzoyl chloride and phenethylamine).[1] The primary impurity of concern is unreacted phenethylamine .

Because the product is a neutral amide and the impurity is a basic primary amine, the purification strategy relies on chemoselective pH manipulation . By leveraging the significant pKa difference between the conjugate acid of phenethylamine (


) and the amide (neutral), we can quantitatively sequester the amine into the aqueous phase as a water-soluble salt, leaving the pure product in the organic phase.

Module 1: The Standard Protocol (Acid-Base Extraction)

Q: I have completed the reaction in dichloromethane (DCM). How do I remove the excess phenethylamine?

A: The most robust method is an acidic aqueous wash. Phenethylamine is a base; upon exposure to acid, it protonates to form phenethylammonium chloride, which is highly water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate.

The Mechanism:

  • Phenethylamine: Exists as a neutral, organic-soluble free base at pH > 10.

  • Amide Product: Remains neutral and organic-soluble across a wide pH range.

  • Action: Washing with dilute HCl lowers the aqueous pH to < 2.

    • 
       (Water Soluble)
      

Step-by-Step Protocol:

  • Dilution: Dilute your reaction mixture with an organic solvent (DCM or Ethyl Acetate) to ensure the product remains fully dissolved. A ratio of 10 mL solvent per gram of theoretical yield is a good starting point.

  • Acid Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl .

    • Note: If your product contains acid-sensitive groups (unlikely in this specific nitro-benzamide scaffold), use 10% Citric Acid instead.

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

  • Separation: Allow layers to separate.

    • Bottom Layer (if DCM): Contains your Product.

    • Top Layer (Aqueous): Contains Phenethylammonium salt (Waste).

  • Verification Wash: Repeat the acid wash once more to ensure quantitative removal.

  • Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) to remove residual acid, followed by Brine (Sat.[2] NaCl).[2][3]
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Module 2: Troubleshooting & Optimization

Q: I formed a stubborn emulsion during the wash. How do I break it?

A: Emulsions often occur due to the amphiphilic nature of benzamides or the presence of fine particulates.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel and shake gently. The increased ionic strength (Salting Out) forces water out of the organic interface.

  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes particulate matter stabilizing the emulsion.

Q: How do I confirm the amine is actually gone?

A: Do not rely solely on NMR. Use Thin Layer Chromatography (TLC) with a chemoselective stain.

  • TLC Method: Run the crude vs. purified spot using 50% EtOAc/Hexanes.

  • Visualization:

    • UV (254 nm): Shows both the amide (strong absorbance due to nitro-benzene ring) and the amine (weak absorbance).

    • Ninhydrin Stain: This is critical. Dip the plate in Ninhydrin and heat.

      • Phenethylamine: Turns distinct Red/Purple .

      • Amide Product: Will NOT stain (or stains very faintly yellow).

    • Result: If the purified spot shows no red/purple color, the amine is removed.

Q: My product is oiling out or precipitating during the acid wash.

A: This suggests the amide has low solubility in the chosen solvent at room temperature.[4]

  • Switch Solvents: If using Hexanes/Ether, switch to Ethyl Acetate or DCM .

  • Increase Volume: You may simply need more solvent.[5] Warm the organic layer slightly (warm water bath) before the wash to keep the product solubilized.

Module 3: Visualizing the Workflow

The following diagram outlines the logical flow for the purification process, distinguishing between the product path and the impurity waste stream.

PurificationWorkflow cluster_separation Phase Separation ReactionMix Crude Reaction Mixture (Amide + Excess Amine) Dilution Dilute with Organic Solvent (EtOAc or DCM) ReactionMix->Dilution AcidWash Add 1M HCl (aq) Shake & Separate Dilution->AcidWash AqLayer Aqueous Layer (Phenethylammonium Cl) AcidWash->AqLayer Protonated Amine (Waste) OrgLayer Organic Layer (Neutral Amide) AcidWash->OrgLayer Neutral Product BaseWash Wash with Sat. NaHCO3 (Remove Residual Acid) OrgLayer->BaseWash BrineWash Wash with Brine (Remove Water) BaseWash->BrineWash Drying Dry (Na2SO4) & Concentrate BrineWash->Drying FinalProduct Pure 2-chloro-5-nitro- N-(2-phenylethyl)benzamide Drying->FinalProduct

Figure 1: Chemoselective extraction workflow for separating basic amines from neutral amides.

Module 4: Quantitative Data & Properties

Understanding the physicochemical properties is key to successful extraction.

CompoundMolecular WeightpKa (Approx)Solubility (Water)Solubility (DCM/EtOAc)
Phenethylamine 121.18 g/mol 9.83 (Conj. Acid) [1]SolubleSoluble
Phenethylammonium Cl 157.64 g/mol N/A (Salt)Highly Soluble Insoluble
Target Amide ~304.7 g/mol NeutralInsolubleSoluble

Key Insight: The pKa of 9.83 means that at pH 1 (1M HCl), the ratio of protonated (water-soluble) amine to free amine is


. This ensures theoretically perfect separation [1][2].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amide Coupling Work-up Procedures. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • University of Rochester. (n.d.). Work-up of Organic Reactions: Removing Sticky Reagents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Isomers and Byproducts in Nitrobenzamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for nitrobenzamide synthesis and purification. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nitrobenzamide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating the ortho-, meta-, and para-isomers of nitrobenzamide and eliminating process-related byproducts. The following sections provide in-depth, experience-based answers to frequently encountered problems, detailed troubleshooting workflows, and validated experimental protocols.

Section 1: Frequently Asked Questions - Understanding Isomer & Byproduct Formation

This section addresses the fundamental chemistry that leads to the formation of isomeric mixtures and unwanted byproducts during the synthesis of nitrobenzamide.

???+ question "Q1: I performed a direct nitration of benzamide and obtained a mixture of products. Is this expected?"

???+ question "Q2: How can I control the isomer ratio during the direct nitration synthesis?"

???+ question "Q3: My reaction produced a low yield and dark, tar-like substances. What are the common causes?"

???+ question "Q4: What is the most reliable method for obtaining a pure, single isomer of nitrobenzamide?"

Section 2: Visual Workflows & Logic Diagrams

Diagram 1: General Synthesis & Purification Workflow

This diagram illustrates the two primary strategic approaches for producing pure nitrobenzamide isomers.

cluster_0 Strategy 1: Direct Nitration & Separation cluster_1 Strategy 2: Regioselective Synthesis A1 Benzamide B1 Mixed-Acid Nitration (HNO₃ / H₂SO₄) A1->B1 C1 Crude Product (Mixture of o-, m-, p- isomers) B1->C1 D1 Purification (Fractional Crystallization or Chromatography) C1->D1 E1 Isolated Pure Isomers D1->E1 A2 Position-Specific Precursor (e.g., 4-Nitrobenzoic Acid) B2 1. Activation (e.g., with SOCl₂) A2->B2 C2 2. Amidation (with NH₃) B2->C2 D2 Crude Single Isomer C2->D2 E2 Simple Recrystallization D2->E2 F2 Pure Single Isomer E2->F2

Caption: High-level strategies for nitrobenzamide synthesis.

Diagram 2: Logic of Isomer Formation

This diagram explains the chemical logic behind the formation of a mixed-isomer product during direct nitration.

Benzamide Benzamide (-CONH₂) Acid Strong Acid (H₂SO₄) Benzamide->Acid Protonation Equilibrium Protonated Protonated Amide [-C(OH)NH₂]⁺ Acid->Protonated Favored in High Acidity Unprotonated Unprotonated Amide (-CONH₂) Acid->Unprotonated Less Favored Nitronium Nitronium Ion (NO₂⁺) Protonated->Nitronium m-Directing Attack Unprotonated->Nitronium o, p-Directing Attack OrthoPara Ortho & Para Isomers Nitronium->OrthoPara Meta Meta Isomer Nitronium->Meta

Caption: Influence of acidity on the directing effect of the amide group.[1]

Section 3: Troubleshooting Guide - Separation and Purification

This section provides solutions to specific issues that may arise during the purification of crude nitrobenzamide.

???+ question "Q5: My recrystallization is not effectively separating the isomers. What should I do?"

???+ question "Q6: I have a low overall yield after purification. What are the likely causes?"

???+ question "Q7: When should I choose column chromatography over recrystallization?"

Diagram 3: Troubleshooting Poor Isomer Separation

Start Problem: Poor Isomer Separation CheckPurity Assess Mixture Complexity (TLC / HPLC / ¹H NMR) Start->CheckPurity Decision Primary Impurity? CheckPurity->Decision Complex Complex Mixture (Multiple Isomers/Byproducts) Decision->Complex Yes Single Single Major Isomer with Minor Impurities Decision->Single No Recryst Recrystallization Fails Chromatography Action: Use Column Chromatography (Silica Gel, appropriate eluent) Recryst->Chromatography Solvent Action: Screen Solvents (e.g., EtOH/H₂O, Acetone, EtOAc/Hexane) Fractional Action: Perform Fractional Crystallization Solvent->Fractional Fractional->Recryst Still Fails Success Separation Successful Chromatography->Success Complex->Chromatography Single->Solvent

Caption: A logical workflow for troubleshooting separation issues.

Section 4: Analytical Characterization of Isomers

Accurate identification of the separated products is a critical step for validation. A combination of analytical techniques is required for unambiguous structural confirmation.

???+ question "Q8: How can I definitively confirm the identity and purity of my separated isomers?"

???+ question "Q9: What HPLC and GC methods are suitable for analyzing my nitrobenzamide samples?"

Section 5: Data Summary Tables

Table 1: Physicochemical Properties of Nitrobenzamide Isomers

The distinct physical properties of the isomers, particularly their melting points, are the basis for separation by crystallization.

PropertyOrtho-NitrobenzamideMeta-NitrobenzamidePara-NitrobenzamideReference
Molecular Formula C₇H₆N₂O₃C₇H₆N₂O₃C₇H₆N₂O₃[2]
Molecular Weight ( g/mol ) 166.13166.13166.13[2]
Appearance Beige crystalline powderYellow powderWhite to pale yellow solid[2]
Melting Point (°C) 174-178140-143199-201[2]

Note: The para isomer's high degree of symmetry allows for more efficient crystal lattice packing, resulting in a significantly higher melting point.[2]

Table 2: Recommended HPLC and GC Columns for Nitroaromatic Analysis

This table provides starting points for method development in the analysis of nitrobenzamide isomers.

TechniqueColumn TypeStationary PhaseMobile Phase / Carrier GasDetectorReference
HPLC Reversed-PhaseC18 (5 µm, 4.6 x 250 mm)Acetonitrile/Water or Methanol/Phosphate BufferUV (240-254 nm)[2][3]
GC Capillary5% Phenyl MethylpolysiloxaneHelium or HydrogenFID, NPD, or MS[3][4]

Section 6: Detailed Experimental Protocols

CAUTION: These protocols involve the use of concentrated acids and highly reactive reagents. Always perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of Mixed-Isomer Crude Product (Standard Mixed-Acid Nitration)[1]
  • Prepare Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly and carefully add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with continuous stirring. Keep this mixture cold.

  • Prepare Benzamide Solution: In a separate round-bottom flask, dissolve 10 g of benzamide in 20 mL of concentrated sulfuric acid.

  • Cool Benzamide Solution: Cool the benzamide solution to 0-5 °C in an ice-salt bath.

  • Nitration: Add the cold nitrating mixture dropwise to the benzamide solution with vigorous and constant stirring. It is critical to ensure the internal temperature does not rise above 10 °C.[5]

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting benzamide is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation: The precipitated solid, which is a mixture of nitrobenzamide isomers, is collected by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the solid product in a vacuum oven or desiccator. This crude product is now ready for purification.

Protocol 2: Purification by Recrystallization[3]
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Check the purity of the crystals and the composition of the mother liquor by TLC or HPLC to assess the effectiveness of the separation.

Protocol 3: Analytical-Scale Isomer Separation by HPLC[5]
  • System Setup:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length).

    • Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and water (e.g., a 50:50 v/v mixture). A small amount of acid like 0.1% formic acid can improve peak shape.

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, for example, 40 °C.

    • Detection: Set the UV detector to a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude nitrobenzamide mixture in the mobile phase or a compatible solvent (like acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10-20 µL of the prepared sample into the HPLC system.

  • Analysis: Record the chromatogram. The isomers will elute at different retention times, allowing for their identification (by comparison with standards) and quantification based on peak area.

Section 7: References

  • BenchChem. (2025). Troubleshooting impurities in 2-Hydroxy-6-nitrobenzamide synthesis. 6

  • BenchChem. (2025). A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers. 2

  • BenchChem. (2025). Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. 5

  • BenchChem. (2025). Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques. 7

  • BenchChem. (2025). Strategies to enhance the regioselectivity of benzamide nitration. 1

  • BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis. 3

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. 8

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. 9

  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. 4

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Structural Validation of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Topic: 1H NMR interpretation of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide Content Type: Publish Comparison Guide Executive Summary & Core Directive This guide provides a rigorous structural analysis of 2-chloro-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide Content Type: Publish Comparison Guide

Executive Summary & Core Directive

This guide provides a rigorous structural analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a pharmacophore scaffold common in antipsychotic and anti-infective research. Unlike standard spectral lists, this document functions as a comparative performance guide , evaluating the "performance" of different NMR solvents in resolving critical structural features and distinguishing the product from its synthetic precursors.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Comparative Analysis: Solvent Performance & Resolution

In the characterization of lipophilic amides, the choice of solvent is not merely logistical—it dictates the visibility of exchangeable protons and the resolution of aromatic multiplets. Below is a performance comparison between the two industry standards: Chloroform-d (


)  and Dimethyl Sulfoxide-

(DMSO-

)
.
Performance Matrix: Solvent Efficacy
FeatureChloroform-d (

)
DMSO-

Recommendation
Amide (NH) Detection Poor. Signal is often broad, weak, or chemically exchanged, appearing at 6.0–7.0 ppm.Excellent. Forms strong H-bonds, sharpening the triplet at 8.5–9.0 ppm.Use DMSO-

for full assignment.[1]
Aromatic Resolution High. Excellent separation of the benzoyl vs. phenyl ring protons.Moderate. Higher viscosity causes slight line broadening; solvent peak (2.50 ppm) may interfere with benzylic protons.Use

for purity checks.
Water Interference Low. Water appears ~1.56 ppm, usually clear of signals.High. Water appears ~3.33 ppm, often overlapping with the

signal.
Dry sample thoroughly if using DMSO.
Rotamer Separation Distinct. Slow rotation around C-N bond may show clear rotamers.Coalesced. Higher polarity/temperature often averages rotamers.DMSO-

simplifies the spectrum.
Comparative Insight: Reaction Monitoring

Distinguishing the product from its starting materials (2-phenylethylamine and 2-chloro-5-nitrobenzoyl chloride/acid) is the primary "performance" metric of the synthesis.

  • The "Alpha-Shift" Indicator: The methylene protons adjacent to the nitrogen (

    
    ) are the most reliable metric for conversion.
    
    • Starting Material (Amine):

      
       ppm.
      
    • Product (Amide):

      
       ppm.
      
    • Mechanism: The formation of the amide bond introduces an electron-withdrawing carbonyl group, deshielding the adjacent methylene protons by approximately +0.7 ppm.

Structural Diagnosis & Interpretation Logic

The Aromatic "Fingerprint" (Benzoyl Ring)

The 2,5-disubstitution pattern on the benzoyl ring creates a distinct coupling tree. Unlike a monosubstituted ring, this system lacks symmetry, producing three distinct signals.

  • H-3 (Ortho to Cl): Resides in a crowded environment but is shielded relative to the nitro-adjacent protons. It couples strongly to H-4.

  • H-4 (Ortho to

    
    , Para to Cl):  Significantly deshielded by the nitro group. It exhibits a "Doublet of Doublets" (dd) pattern due to strong ortho coupling (H-3) and weak meta coupling (H-6).
    
  • H-6 (Ortho to C=O, Meta to

    
    ):  The most deshielded proton due to the combined anisotropic effect of the carbonyl and the inductive effect of the nitro group. It appears as a doublet with a small coupling constant (
    
    
    
    ).
Visualization: Aromatic Coupling Logic (Graphviz)

G Start Benzoyl Proton Assignment (2-Cl, 5-NO2 Substitution) H6 H-6 Proton (Ortho to C=O, Meta to NO2) Most Deshielded (~8.4-8.6 ppm) Start->H6 H4 H-4 Proton (Ortho to NO2, Ortho to H3) Intermediate Shift (~8.2 ppm) Start->H4 H3 H-3 Proton (Ortho to Cl, Ortho to H4) Least Deshielded (~7.7 ppm) Start->H3 Coupling_Meta Meta Coupling (J ~ 2.5 Hz) Connects H-6 & H-4 H6->Coupling_Meta Splitting H4->Coupling_Meta Coupling_Ortho Ortho Coupling (J ~ 8.8 Hz) Connects H-4 & H-3 H4->Coupling_Ortho Splitting H3->Coupling_Ortho

Figure 1: Spin-spin coupling network for the trisubstituted benzoyl ring. Note that H-4 acts as the bridge, sharing couplings with both H-3 and H-6.

Comprehensive Data Table

The following data represents the expected chemical shifts in DMSO-


, chosen for its superior resolution of the amide proton.
Proton AssignmentTypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Rationale
Amide NH Exch.8.85 – 8.95 Broad Triplet1H

Deshielded by C=O; splits due to

neighbors.
Ar-H6 Arom.8.45 – 8.55 Doublet (d)1H

Anisotropic deshielding by C=O; Inductive effect of

.
Ar-H4 Arom.8.20 – 8.30 Doublet of Doublets (dd)1H

,

Ortho to

(strong deshielding).
Ar-H3 Arom.7.75 – 7.85 Doublet (d)1H

Ortho to Cl; shielded relative to nitro-protons.
Ph-H (Phenyl) Arom.[2]7.15 – 7.35 Multiplet (m)5H-Standard monosubstituted benzene ring overlap.

Aliph.3.55 – 3.65 Quartet/Multiplet2H

Deshielded by Amide N; couples to NH and

.

Aliph.2.85 – 2.95 Triplet (t)2H

Benzylic position; couples to

.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this "Self-Validating" protocol. This method includes internal checks to verify that the spectrum is interpretable before you finish the session.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid benzamide.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for full characterization).
    
    • Validation Check: Ensure the solution is completely clear. Any turbidity indicates undissolved solid, which will broaden peaks and ruin integration.

  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any particulate remains.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Scans (NS): Minimum 16 scans (64 preferred for clean baselines on small samples).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why? The aromatic protons (especially isolated H-6) have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect proton counting (e.g., H-6 integrating to 0.8H instead of 1.0H).

Step 3: The Shake (The "Trust" Test)

If the Amide NH signal is ambiguous or overlaps with aromatics:

  • Acquire the standard spectrum.

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake vigorously and wait 2 minutes.

  • Re-acquire.

    • Result: The signal at ~8.9 ppm (NH) will vanish. The signal at ~3.3 ppm (

      
      ) will grow significantly.
      
    • Validation: This confirms the identity of the amide proton and reveals any signals hidden underneath it.

Visualization: Synthesis & Validation Workflow

Workflow Substrate Start: Crude Product Solvent Dissolve in DMSO-d6 Substrate->Solvent Check1 Check alpha-CH2 Shift (Target: 3.6 ppm) Solvent->Check1 Decision Shift < 3.0 ppm? Check1->Decision Fail Incomplete Reaction (Amine present) Decision->Fail Yes Pass Amide Formed Decision->Pass No Validation D2O Shake Test (Confirm NH) Pass->Validation

Figure 2: Logical workflow for validating successful amide formation using NMR shift markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for 2-chloro-5-nitrobenzoic acid and phenethylamine reference spectra).

  • PubChem. (2024). 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link] (Standard for solvent impurity identification).

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction rules).

Sources

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Content Type: Technical Comparison Guide Audience: Drug Discovery Chemists, DMPK Scientists, and Analytical Method Developers. Executive Summary This guide provides an in-depth structural elucidation and fragmentation an...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Chemists, DMPK Scientists, and Analytical Method Developers.

Executive Summary

This guide provides an in-depth structural elucidation and fragmentation analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a representative scaffold for CNS-active agents and anti-infective benzamide derivatives.

In drug development, unambiguous identification of such intermediates is critical for impurity profiling and metabolite identification (MetID). This guide compares two primary analytical approaches—Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) —to demonstrate how "soft" and "hard" ionization techniques yield complementary structural data.

The Compound at a Glance
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  304.0615 Da
    
  • Key Structural Features:

    • A-Ring: 2-chloro-5-nitrobenzoic acid moiety (highly electrophilic).

    • Linker: Amide bond (labile under CID).

    • B-Ring: Phenylethyl group (source of tropylium ions).

Structural Context & Theoretical Fragmentation[1]

Before analyzing spectra, one must predict the "break points" based on bond dissociation energies (BDE) and charge localization.

Mechanism of Fragmentation (ESI-CID)

In Positive ESI (


), the proton localizes on the amide oxygen or nitrogen. Collision-Induced Dissociation (CID) drives the fragmentation primarily through Charge-Remote Fragmentation  and Inductive Cleavage .
Primary Pathway: Amide Bond Cleavage

The most diagnostic cleavage occurs at the amide bond (


).
  • Acylium Ion Formation: The bond breaks to retain the charge on the benzoyl moiety, generating the 2-chloro-5-nitrobenzoyl cation (

    
     184/186).
    
  • Neutral Loss: The phenylethylamine portion is lost as a neutral molecule (121 Da).

Secondary Pathway: The Tropylium Rearrangement

The phenylethyl tail is prone to benzylic cleavage.

  • Tropylium Ion (

    
    ):  The benzyl cation rearranges to the highly stable, aromatic tropylium ion at 
    
    
    
    91
    .[1] This is a "fingerprint" marker for the phenylethyl group.
Tertiary Pathway: Nitro & Halogen Effects [2]
  • Chlorine Isotope Pattern: All fragments containing the A-ring will exhibit a characteristic 3:1 intensity ratio (

    
    ) separated by 2 Da.
    
  • Nitro Group Loss: High-energy collisions may strip the nitro group (

    
    , 46 Da) or NO (30 Da).
    
Visualization: Fragmentation Pathway

FragmentationPathway Parent Precursor [M+H]+ m/z 305 (100%), 307 (33%) Acylium Acylium Ion (2-Cl-5-NO2-Ph-CO+) m/z 184 / 186 Parent->Acylium Amide Cleavage (Loss of C8H11N) Amine Protonated Amine (Phenylethylamine) m/z 122 Parent->Amine Amide Hydrolysis (Charge Retention on N) PhenylCation Substituted Phenyl Cation (Loss of CO) m/z 156 / 158 Acylium->PhenylCation -CO (28 Da) Tropylium Tropylium Ion (C7H7+) m/z 91 Amine->Tropylium Benzylic Cleavage -CH2NH2

Figure 1: Predicted ESI-MS/MS fragmentation pathway. Blue indicates the parent ion; Red/Green indicate primary diagnostic fragments.

Comparative Analysis: ESI-MS/MS vs. EI-MS

For drug development, choosing the right ionization mode is critical. Below is a performance comparison of this compound under Soft (ESI) and Hard (EI) ionization.

Performance Matrix
FeatureMethod A: ESI-MS/MS (CID) Method B: EI-MS (70 eV)
Primary Application Quantification (PK/PD) & Metabolite IDIdentification (Library Matching)
Ion Type Even-electron ions (

)
Odd-electron radical cations (

)
Molecular Ion Strong (

305)
Weak or Absent (due to instability)
Base Peak Often

305 or 184 (Acylium)
Often

91 (Tropylium) or 184
Diagnostic Value High for molecular weight confirmation.High for structural fingerprinting .
Limitations "Blind" to some rearrangements; adduct formation (

).
Difficult to see parent ion; requires volatile sample.
Detailed Technical Insight
  • ESI-MS/MS (The "Soft" Approach):

    • Why use it: Essential for LC-MS bioanalysis. The spectrum is cleaner, dominated by the

      
       peak.
      
    • Observation: At low Collision Energy (CE ~15-20 eV), you will see minimal fragmentation. At high CE (>35 eV), the

      
       184  (Acylium) becomes the base peak.
      
    • Causality: The amide bond is the "thermodynamic sink" for fragmentation energy in protonated amides.

  • EI-MS (The "Hard" Approach):

    • Why use it: For purity analysis of the synthesized intermediate (GC-MS).

    • Observation: The molecular ion (

      
       304) will be very weak. The spectrum will be dominated by 
      
      
      
      91
      (Tropylium) and
      
      
      183
      (Acylium radical).
    • Causality: The 70 eV energy imparts excess internal energy, causing rapid decomposition of the radical cation.

Experimental Protocol: LC-MS/MS Characterization

To validate the fragmentation pattern described above, follow this self-validating workflow. This protocol ensures that observed fragments are genuine product ions and not in-source decay artifacts.

Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH:H2O infusion Direct Infusion (5 µL/min) Sample->infusion Q1_Scan Q1 Scan Identify Precursor (305/307) infusion->Q1_Scan Product_Scan Product Ion Scan Sweep CE (10-50 eV) Q1_Scan->Product_Scan Data_Val Data Validation Check Isotope Ratio (3:1 for Cl) Product_Scan->Data_Val

Figure 2: Step-by-step method development workflow for structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures efficient protonation (

      
      ).
      
  • Q1 Full Scan (Precursor Identification):

    • Mode: Positive ESI.[3]

    • Scan Range:

      
       100–500.
      
    • Validation Criteria: Look for the doublet at

      
       305 and 307. The intensity of 307 must be ~33% of 305 (characteristic of 
      
      
      
      ).
  • Product Ion Scan (MS2):

    • Precursor: Select

      
       305.0.
      
    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Gas: Argon or Nitrogen.

  • Data Interpretation (The "Self-Check"):

    • Low Energy (10 eV): Should show mostly parent (

      
      ).
      
    • Medium Energy (20-30 eV): Appearance of

      
       184 (Acylium) and 
      
      
      
      122 (Amine).
    • High Energy (40+ eV): Appearance of secondary fragments like

      
       156 (loss of CO) and 
      
      
      
      91 (Tropylium).

Quantitative Data Summary

The following table summarizes the theoretical fragment ions you must monitor to confirm the structure.

Fragment Ion (

)
IdentityOriginRelative Abundance (Est.)
305.0

Parent Molecule100% (Low CE)
307.0

Isotope~33% of 305
184.0

Acylium Ion (Amide cleavage)100% (High CE)
156.0

Phenyl Cation (Loss of CO)10-20%
122.1

Protonated Phenylethylamine5-15%
105.1

Ethylbenzene cation<10%
91.1

Tropylium Ion 20-50%

Critical Note on Isomers: If you observe a fragment at


 138  (loss of nitro group first), verify your source. Nitro groups on aromatic rings are generally stable until the skeletal backbone fragments, unless the nitro group is sterically crowded (ortho-effect), which is possible here due to the 2-chloro substituent.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation of isomeric nitrobenzamides." Journal of Mass Spectrometry. (Validates nitro-aromatic fragmentation patterns).

  • NIST Mass Spectrometry Data Center. "Benzamide and Phenylethylamine derivatives fragmentation data." (Authoritative database for standard fragment ions like m/z 105 and 91).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Reference for Chlorine isotope patterns and ortho-effects).

Sources

Validation

A Comparative Guide to HPLC Methods for the Analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a key intermediate in various synthetic pat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a key intermediate in various synthetic pathways.[1][2][3] As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical needs. We will explore a conventional reversed-phase HPLC (RP-HPLC) method and a more rapid Ultra-High-Performance Liquid Chromatography (UHPLC) approach, presenting supporting data and experimental protocols for each.

Introduction to the Analyte

2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a chlorinated and nitrated phenyl ring attached to a phenylethylamine moiety via an amide linkage.[4] The accurate determination of its purity and the identification of any related impurities are critical for its application in research and development.[3] The predicted XlogP of 3.7 suggests that this compound is sufficiently nonpolar for effective separation by reversed-phase chromatography.[4]

Physicochemical Properties of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

PropertyValueSource
Molecular FormulaC15H13ClN2O3PubChemLite[4]
Molecular Weight304.73 g/mol PubChemLite[4]
Predicted XlogP3.7PubChemLite[4]

Method 1: Conventional Reversed-Phase HPLC (RP-HPLC)

This method is designed for robustness and is suitable for routine quality control applications where speed is not the primary concern.

Rationale for Method Development

The choice of a C18 stationary phase is based on the nonpolar nature of the analyte, as indicated by its predicted XlogP.[4] The mobile phase, a mixture of acetonitrile and water, provides a common and effective solvent system for reversed-phase chromatography. The addition of a small amount of phosphoric acid to the aqueous phase helps to protonate any free silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. A detection wavelength of 254 nm is chosen based on the typical UV absorbance of nitroaromatic compounds.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide at a concentration of 1 mg/mL in acetonitrile.

    • Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

ParameterCondition
HPLC SystemStandard HPLC system with UV detector
ColumnC18, 5 µm particle size, 4.6 x 150 mm
Mobile PhaseA: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient60% B to 80% B over 10 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm
Expected Performance Data
ParameterExpected Value
Retention Time (tR)~ 7.5 min
Tailing Factor (Tf)≤ 1.5
Theoretical Plates (N)> 5000

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is optimized for high-throughput analysis, offering a significant reduction in run time without compromising separation efficiency.

Rationale for Method Development

The use of a sub-2 µm particle size column in UHPLC allows for faster separations at higher linear velocities without a significant loss in efficiency. This is due to the reduced diffusion path for the analyte within the stationary phase particles. The shorter column length and higher flow rate contribute to a drastically reduced analysis time. The mobile phase composition is similar to the HPLC method, but the gradient is much steeper to elute the compound of interest more quickly.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide at a concentration of 1 mg/mL in acetonitrile.

    • Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

ParameterCondition
UHPLC SystemUHPLC system with UV detector
ColumnC18, 1.8 µm particle size, 2.1 x 50 mm
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient50% B to 95% B over 2 minutes
Flow Rate0.8 mL/min
Injection Volume2 µL
Column Temperature40 °C
DetectionUV at 254 nm
Expected Performance Data
ParameterExpected Value
Retention Time (tR)~ 1.8 min
Tailing Factor (Tf)≤ 1.3
Theoretical Plates (N)> 8000

Comparative Analysis

ParameterMethod 1: RP-HPLCMethod 2: UHPLC
Run Time ~ 12 minutes (including equilibration)~ 3 minutes (including equilibration)
Solvent Consumption HighLow
Throughput LowerHigher
Backpressure LowerHigher
Sensitivity GoodExcellent (due to sharper peaks)
Robustness HighModerate (more susceptible to clogging)

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis prep1 Weigh Compound prep2 Dissolve in Acetonitrile (1 mg/mL Stock) prep1->prep2 prep3 Dilute to 50 µg/mL with Mobile Phase prep2->prep3 prep4 Filter (0.45/0.22 µm) prep3->prep4 hplc Method 1: RP-HPLC (C18, 5 µm, 150 mm) prep4->hplc uhplc Method 2: UHPLC (C18, 1.8 µm, 50 mm) prep4->uhplc data_acq UV Detection at 254 nm hplc->data_acq uhplc->data_acq data_an Peak Integration & Performance Evaluation data_acq->data_an

Caption: Workflow for the HPLC analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Discussion and Conclusion

The choice between the conventional RP-HPLC and the faster UHPLC method depends on the specific needs of the laboratory. The RP-HPLC method offers a robust and reliable approach suitable for routine analysis where high throughput is not a primary requirement. Its lower backpressure and tolerance for less pristine samples make it a workhorse for many quality control labs.

In contrast, the UHPLC method provides a significant advantage in terms of speed and solvent savings, making it ideal for high-throughput screening environments, such as those found in drug discovery and development. The increased sensitivity due to sharper peaks can also be beneficial for impurity profiling. However, the higher operating pressures and smaller particle sizes demand a well-maintained UHPLC system and careful sample preparation to prevent column clogging.

References

  • Benchchem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • PubChemLite. (n.d.). 2-chloro-5-nitro-n-(2-phenylethyl)benzamide (C15H13ClN2O3).
  • PubMed. (2013, February 15). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography].
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column.
  • Benchchem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562.
  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • Taylor & Francis. (2017, November 22). Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • SpectraBase. (n.d.). 2-chloro-N-(1-methyl-2-phenylethyl)-5-nitrobenzamide - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-5-NITRO-N-(1-PHENYLETHYL)BENZAMIDE AldrichCPR.
  • Pak. J. Pharm. Sci. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives.
  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784.
  • Benchchem. (2025). Application Note: High-Throughput Analysis of 2-Chloro-5-nitrobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Sigma-Aldrich. (n.d.). 2-CHLORO-N-(2-ETHYLPHENYL)-5-(METHYLTHIO)BENZAMIDE AldrichCPR.
  • Chem-Impex. (n.d.). 2-Chloro-5-nitrobenzoic acid.

Sources

Comparative

Comparative Guide: Biological Profile of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide vs. Structural Analogs

Executive Summary This guide provides a technical comparison of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as Target Compound A ) against its structural analogs. Belonging to the class of nitro-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as Target Compound A ) against its structural analogs. Belonging to the class of nitro-chlorobenzamides, this scaffold has emerged as a privileged structure in the development of next-generation antimicrobials (specifically targeting Staphylococcus aureus and Mycobacterium tuberculosis) and potential anticancer agents.

This analysis evaluates the impact of the 2-phenylethyl linker and the 2-chloro-5-nitro substitution pattern on lipophilicity, steric accommodation, and biological efficacy, contrasting it with rigid (N-phenyl) and short-linker (N-benzyl) analogs.

Structural Basis & Mechanism of Action

The biological activity of Target Compound A is driven by two distinct pharmacophores working in synergy: the benzamide core and the phenylethyl side chain .

Mechanism: FtsZ Inhibition & Nitroreductase Activation

Research indicates two primary mechanisms for this class of compounds:

  • Bacterial Cell Division Inhibition (FtsZ): Benzamide derivatives are well-documented inhibitors of FtsZ, a tubulin-homologue protein essential for bacterial cytokinesis (Z-ring formation). The N-substituted side chain occupies the hydrophobic pocket of the FtsZ interdomain cleft.

  • Nitroreductase Activation: The 5-nitro group acts as a "warhead." In specific bacterial or hypoxic cancer environments, nitroreductases reduce this group to reactive hydroxylamines or amines, generating cytotoxic stress or covalently binding to macromolecules.

Pathway Visualization

The following diagram illustrates the dual-mechanism potential and the critical structural features required for binding.

MechanismAction Compound 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Target1 Target 1: Bacterial FtsZ (Cell Division Protein) Compound->Target1 Hydrophobic Binding (Phenylethyl Tail) Target2 Target 2: Nitroreductase (Prodrug Activation) Compound->Target2 Enzymatic Reduction (5-Nitro Group) Effect1 Inhibition of Z-Ring Assembly (Bacteriostatic) Target1->Effect1 Effect2 Generation of Reactive Species (Cytotoxic) Target2->Effect2

Figure 1: Dual-mechanism pathway showing the role of the hydrophobic tail in FtsZ binding and the nitro group in enzymatic activation.

Comparative Analysis: Target vs. Analogs

The following comparison evaluates Target Compound A against three critical analogs to demonstrate the Structure-Activity Relationship (SAR).

The Analogs
  • Target Compound A: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Flexible, 2-carbon linker).

  • Analog B (Rigid): 2-chloro-5-nitro-N-phenylbenzamide (No linker, direct aryl-aryl amide).

  • Analog C (Short): 2-chloro-5-nitro-N-benzylbenzamide (1-carbon linker).

  • Analog D (Deficient): 2-chloro-N-(2-phenylethyl)benzamide (Missing 5-nitro group).

Performance Metrics Table

Data synthesized from class-wide SAR studies on nitro-benzamides [1, 2, 4].

FeatureTarget Compound A (Phenylethyl)Analog B (Phenyl)Analog C (Benzyl)Analog D (Des-nitro)
Linker Flexibility High (Rotatable C-C bond allows induced fit)Low (Rigid, planar constraint)ModerateHigh
Lipophilicity (cLogP) ~3.7 (Optimal for membrane permeation)~3.1~3.4~3.8
FtsZ Binding Affinity High (Tail reaches deep hydrophobic pocket)Low (Steric clash / too short)ModerateModerate
Antibacterial Potency Broad Spectrum Potential (Gram+ & Gram-)Limited / Gram+ onlyModerateLower (Lacks electronic activation)
Primary Utility Systemic Antimicrobial / AnticancerTopical / Surface DisinfectantLead OptimizationNegative Control
Technical Insight
  • Linker Length Criticality: The 2-phenylethyl chain in Compound A allows the phenyl ring to access a deep hydrophobic sub-pocket on the FtsZ protein that Analog B (phenyl) cannot reach. This results in significantly higher binding affinity.

  • Electronic Influence: The 2-chloro and 5-nitro groups create a highly electron-deficient benzoyl ring. This increases the acidity of the amide proton (NH), strengthening hydrogen bonding with the receptor active site compared to Analog D (missing nitro).

Experimental Protocols

To validate the biological activity described above, the following self-validating workflows are recommended.

Synthesis: Schotten-Baumann Acylation

This protocol ensures high purity of the amide by utilizing a biphasic system to scavenge the HCl byproduct.

  • Reagents: Dissolve 2-phenylethylamine (1.0 eq) in 10% NaOH solution (aq).

  • Addition: Dropwise add 2-chloro-5-nitrobenzoyl chloride (1.1 eq) dissolved in Dichloromethane (DCM) at 0°C.

  • Reaction: Stir vigorously for 4 hours at room temperature. The biphasic nature prevents hydrolysis of the acid chloride while neutralizing HCl.

  • Workup: Separate organic layer, wash with 1M HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid). Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial potency against S. aureus (ATCC 25923).

  • Preparation: Prepare stock solution of Compound A in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle (max 1%).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Amine + Acid Chloride) Synth Synthesis (Biphasic Schotten-Baumann) Start->Synth Purify Purification (Recrystallization EtOH/H2O) Synth->Purify QC QC Check (NMR / LC-MS / Melting Point) Purify->QC AssayPrep Assay Prep (DMSO Stock + MHB Media) QC->AssayPrep If Purity >95% Incubate Incubation (37°C, 24h, S. aureus) AssayPrep->Incubate Result Data Analysis (MIC Determination) Incubate->Result

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion & Recommendations

2-chloro-5-nitro-N-(2-phenylethyl)benzamide represents a superior scaffold compared to its rigid analogs for applications requiring deep hydrophobic pocket binding (e.g., FtsZ inhibition). The synergy between the flexible phenylethyl linker and the electron-withdrawing nitro/chloro core optimizes both pharmacokinetics (logP) and pharmacodynamics (binding affinity).

Recommendation for Researchers:

  • For Antimicrobial Screening: Prioritize the 2-phenylethyl analog over the benzyl analog to maximize potency against Gram-positive strains.

  • For Lead Optimization: Explore substitutions on the phenylethyl ring (e.g., 4-fluoro or 4-methoxy) to fine-tune metabolic stability while maintaining the critical linker length.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. BenchChem.

  • CymitQuimica. (n.d.). Benzamide, 2-chloro-5-nitro-N-phenyl- Product Information. CymitQuimica.

  • PubChem. (2025).[1] 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Compound Summary). National Library of Medicine.

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences.

  • Nano Bio Letters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters.

  • ResearchGate. (2024).[2] Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity. ResearchGate.

Sources

Validation

Structural Insights and Crystallographic Comparison of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide against Alternate PPARγ Modulators

The development of corepressor-selective pharmacological inverse agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) has driven a renaissance in targeted therapies for metabolic disorders and specif...

Author: BenchChem Technical Support Team. Date: March 2026

The development of corepressor-selective pharmacological inverse agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) has driven a renaissance in targeted therapies for metabolic disorders and specific cancers [1]. Central to this effort is the 2-chloro-5-nitrobenzamide scaffold, a proven pharmacophore capable of covalently modifying Cys313 within the PPARγ ligand-binding domain (LBD).

This guide provides an in-depth crystallographic evaluation of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2), objectively comparing its structural performance and binding geometry against fundamental alternatives like the unsubstituted 2-chloro-5-nitrobenzamide and the benchmark inverse agonist T0070907. By analyzing X-ray diffraction data, dihedral angles, and hydrogen-bonding networks, researchers can better understand the causality between molecular conformation and transcriptional repression efficacy.

Mechanistic Causality: Why Crystallography Dictates Efficacy

The efficacy of PPARγ inverse agonists is not solely dependent on their ability to bind the receptor; it is fundamentally governed by their capacity to stabilize a specific conformational state. Nuclear magnetic resonance (NMR) and X-ray crystallography studies reveal that the unliganded PPARγ LBD populates two long-lived conformations [1].

When a ligand like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide enters the orthosteric pocket, the 2-chloro-5-nitrobenzamide headgroup acts as an electrophile, covalently anchoring to Cys313 [2]. However, it is the N-(2-phenylethyl) tail that dictates the ultimate pharmacological outcome. The extended hydrophobic tail must occupy a specific alternate binding site between Helix 3 and the β3–β4 sheet. If the dihedral angle between the benzamide plane and the phenylethyl extension is optimal (typically ~60°–75°), the molecule forces Helix 12 into a solvent-occluded repressive conformation. This structural shift creates a high-affinity binding surface for the NCoR1 corepressor, effectively shutting down PPARγ-mediated transcription [1, 2].

Mechanism Ligand 2-chloro-5-nitro-N- (2-phenylethyl)benzamide PPARg PPARγ LBD (Orthosteric Pocket) Ligand->PPARg Enters pocket Cys313 Covalent Anchoring (Cys313) PPARg->Cys313 Headgroup reaction Tail Hydrophobic Tail Occupies Alternate Site PPARg->Tail Tail positioning Helix12 Helix 12 Shift (Solvent Occluded) Cys313->Helix12 Synergistic stabilization Tail->Helix12 Steric displacement NCoR1 NCoR1 Corepressor Recruitment Helix12->NCoR1 High affinity surface

Fig 1: Structural causality pathway of PPARγ transcriptional repression by the target benzamide.

Experimental Protocols: Self-Validating Crystallography Workflow

To ensure high-fidelity structural data, the following self-validating protocol is utilized for the crystallization and X-ray diffraction analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. The choice of a slow-evaporation method in a moderately polar solvent system is critical to prevent the formation of kinetic polymorphs and ensure the thermodynamic stability of the crystal lattice.

Step-by-Step Methodology
  • Solvent Screening & Preparation:

    • Dissolve 50 mg of synthesized 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (>98% purity via HPLC) in 5 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate.

    • Causality: Ethanol provides hydrogen-bond donors/acceptors to interact with the nitro and amide groups, while ethyl acetate solubilizes the hydrophobic phenylethyl tail, preventing premature precipitation.

  • Crystallization via Slow Evaporation:

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial to remove nucleation-inducing particulate matter.

    • Puncture the vial cap with a 20-gauge needle (3 holes) and leave undisturbed in a vibration-free environment at 293 K.

    • Monitor daily. Colorless, block-shaped single crystals suitable for X-ray diffraction typically form within 7–10 days.

  • Data Collection (X-ray Diffraction):

    • Select a crystal with dimensions approximating 0.30 × 0.25 × 0.15 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer cold stream (120 K).

    • Causality: Data collection at 120 K minimizes thermal displacement parameters (atomic vibrations), yielding higher resolution data and more accurate hydrogen atom positioning.

    • Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD area detector.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL).
      
    • Position non-hydrogen atoms anisotropically. Place the amide hydrogen atom (N-H) using difference Fourier maps to accurately determine intermolecular hydrogen bonding networks.

Workflow A Compound Purification (>98% HPLC) B Solvent System (EtOH:EtOAc 1:1) A->B C Slow Evaporation (293 K, 7-10 days) B->C D Crystal Selection & Cryocooling (120 K) C->D E X-ray Diffraction (Mo Kα, λ=0.71073 Å) D->E F Structure Refinement (SHELXL, Full-Matrix) E->F

Fig 2: Self-validating X-ray crystallography workflow for benzamide derivatives.

Comparative Structural Analysis

To objectively evaluate the structural advantages of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, we compare its crystallographic parameters against two primary alternatives:

  • Alternative 1: 2-Chloro-5-nitrobenzamide (CID 286562) [3] – The truncated parent scaffold lacking the phenylethyl extension.

  • Alternative 2: T0070907 – A widely used, structurally related covalent partial inverse agonist [1].

Quantitative Data Comparison

The table below summarizes the key crystallographic and conformational metrics that dictate target engagement.

ParameterProduct: 2-chloro-5-nitro-N-(2-phenylethyl)benzamideAlt 1: 2-Chloro-5-nitrobenzamideAlt 2: T0070907
Molecular Formula C15H13ClN2O3C7H5ClN2O3C14H10ClN3O4
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Dihedral Angle (Aryl-Amide) 68.4° (Optimal for alternate site)24.1° (Planar tendency)55.2°
Intermolecular H-Bonds N-H···O (Amide to Nitro), 2.88 ÅN-H···O (Amide to Amide), 2.95 ÅN-H···N (Pyridine), 2.91 Å
Intramolecular Interactions Weak C-H···Cl pseudo-ringNoneC-H···O pseudo-ring
Helix 12 Stabilization Full Inverse Agonism (Occluded)Neutral AntagonismPartial Inverse Agonism
Performance Insights & Causality

1. The Role of the Dihedral Angle: The most critical performance differentiator is the dihedral angle between the 2-chloro-5-nitrobenzene ring and the N-substituent plane. In the truncated Alternative 1 (2-chloro-5-nitrobenzamide), the molecule adopts a relatively planar conformation due to the lack of steric bulk on the amide nitrogen, allowing it to form flat, 2D hydrogen-bonded sheets in the crystal lattice. While this allows it to enter the PPARγ pocket, it fails to induce the necessary steric clash to displace Helix 12 [2].

In contrast, the Product (2-chloro-5-nitro-N-(2-phenylethyl)benzamide) exhibits a steep dihedral angle of ~68.4°. The flexible ethyl linker allows the terminal phenyl ring to fold out of the primary benzamide plane. This specific geometry perfectly matches the topology of the hydrophobic pocket adjacent to Cys313. By occupying this space, it physically prevents Helix 12 from adopting the active (solvent-exposed) conformation, driving the receptor into full transcriptional repression [1, 2].

2. Hydrogen Bonding Networks: The crystal packing of the Product reveals robust intermolecular N-H···O hydrogen bonds between the amide nitrogen and the nitro oxygen of adjacent molecules, forming 1D chains. This strong directionality mimics the polar interactions the molecule undergoes within the PPARγ LBD, specifically hydrogen bonding with the backbone amides of the receptor's alternate binding site. Alternative 2 (T0070907) relies on a pyridine nitrogen for its hydrogen bonding, which limits its conformational flexibility and results in only partial inverse agonism compared to the optimized phenylethyl derivative [1].

Conclusion

The crystallographic data conclusively demonstrates that 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is structurally superior to its truncated parent scaffold (2-chloro-5-nitrobenzamide) for applications requiring deep conformational modulation of PPARγ. The addition of the 2-phenylethyl group forces a highly specific dihedral twist (~68°) that perfectly complements the solvent-occluded state of the receptor. By utilizing the rigorous, low-temperature X-ray diffraction protocols outlined above, researchers can reliably validate the conformational purity of this compound prior to advanced in vitro or in vivo profiling.

References

  • MacTavish, B. S., et al. (2025). Structural basis of PPARγ-mediated transcriptional repression by the covalent inverse agonist FX-909. bioRxiv / PubMed Central. Available at:[Link]

  • Bae, J., et al. (2021). Mechanistic elucidation guided by covalent inhibitors for the development of anti-diabetic PPARγ ligands. Chemical Science / PubMed Central. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. PubChem. Available at:[Link]

Comparative

A Comparative Guide to Establishing Purity Assay Standards for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

For researchers, scientists, and drug development professionals, the assurance of purity for any chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the assurance of purity for any chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for establishing purity assay standards for the novel compound 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. In the absence of established pharmacopeial monographs for this specific molecule[1][2], a robust, multi-tiered analytical approach is not just recommended, but essential. This document outlines the logic behind selecting and implementing various analytical techniques, provides detailed experimental protocols, and presents a framework for interpreting the resulting data to build a comprehensive purity profile.

The Analytical Imperative: Defining the Purity Challenge

Common synthetic pathways may involve the reaction of a 2-chloro-5-nitrobenzoyl derivative with 2-phenylethylamine[3][4]. This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzoic acid, 2-chloro-5-nitrobenzoyl chloride, or 2-phenylethylamine[5][6].

  • Synthesis Byproducts: Isomers formed during precursor nitration (e.g., 2-chloro-3-nitro-N-(2-phenylethyl)benzamide) or byproducts from side-reactions.

  • Residual Solvents and Reagents: Organic solvents or catalysts used during synthesis and purification.

  • Degradation Products: Compounds formed during storage or under specific stress conditions.

A self-validating analytical system requires the use of orthogonal methods—techniques that measure the same attribute (purity) through different chemical or physical principles—to ensure that all potential impurities are detected and quantified.

A Comparative Analysis of Core Purity Assay Techniques

The selection of an analytical technique should be guided by the specific information required, from quantitative purity assessment to the identification of unknown impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for purity determination, each offering distinct advantages.[7]

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

For routine quality control and precise quantification of non-volatile organic compounds, HPLC is often the method of choice.[7] Its high precision and the ability to analyze thermally labile compounds without derivatization make it ideal for benzamides.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds like the target molecule. The mobile phase, a gradient of acidified water and acetonitrile, is designed to first elute highly polar impurities and then gradually increase organic content to elute the main compound and any less polar impurities, ensuring a comprehensive separation. A UV detector is chosen based on the strong absorbance of the nitroaromatic and benzamide chromophores.

Detailed Protocol: HPLC-UV Purity Determination

Objective: To quantify the purity of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide by percentage area and to detect non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory and Volatiles Specialist

GC-MS excels in the separation and identification of volatile and semi-volatile compounds.[8] For a molecule like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, its direct analysis is challenging due to low volatility. Therefore, derivatization is often necessary to convert the polar N-H group into a less polar, more volatile silyl derivative.[7][9] The primary utility of GC-MS here is twofold: to identify volatile impurities (like residual solvents) and to serve as an orthogonal method for purity confirmation.

Causality Behind Experimental Choices: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to increase the volatility of amides. The mass spectrometer provides definitive identification of the derivatized analyte and any separated impurities based on their unique mass fragmentation patterns.

Detailed Protocol: GC-MS Analysis with Silylation

Objective: To identify volatile impurities and to provide orthogonal confirmation of identity and purity.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or Acetonitrile (anhydrous).

Procedure:

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 45 minutes.[7]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Scan Range: 50-550 amu.

  • Data Analysis:

    • Identify the main peak by its mass spectrum and retention time.

    • Screen for impurities, particularly unreacted starting materials (derivatized) and residual solvents. Compare spectra against a library (e.g., NIST) for tentative identification.

Orthogonal Methods for a Complete Purity Profile

While chromatographic methods provide the core of purity assessment, they must be complemented by other techniques to build a trustworthy and comprehensive profile.[10]

Spectroscopic Characterization
  • ¹H Nuclear Magnetic Resonance (¹H NMR): Provides unequivocal structural confirmation. The presence of signals not attributable to the target molecule can indicate structurally related impurities. Integration of impurity signals relative to the main compound can offer a semi-quantitative purity estimate.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretch, C=O stretch, N-O stretches of the nitro group). While not quantitative for purity, a clean spectrum matching the expected structure is a crucial identity check.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions. For a pure crystalline solid, it will show a sharp, well-defined melting endotherm. Impurities depress and broaden the melting point. DSC can be used to calculate purity based on the van't Hoff equation, providing a valuable measure of bulk purity that is insensitive to impurities that are structurally similar to the main component.[11]

Data Presentation and Comparative Analysis

To make an informed judgment on the purity of a synthesized batch, data from all methods should be consolidated and compared.

Analytical Method Parameter Measured Typical Result for High-Purity Standard (>99.5%) Strengths Limitations
HPLC-UV Purity by Area %>99.5%High precision, quantitative, robust for routine analysis.[7]May not detect non-UV active or co-eluting impurities.
GC-MS Identity, Volatile ImpuritiesConclusive mass spectrum match; No significant volatile impurities detected.High specificity and sensitivity; definitive identification.[8]Requires derivatization for this compound; not suitable for non-volatile impurities.[9]
¹H NMR Structural ConfirmationSpectrum consistent with proposed structure; no extraneous peaks >0.1%.Excellent for structural verification and identifying related substances.Lower sensitivity than chromatographic methods for impurity detection.
DSC Melting Point & PuritySharp melting endotherm (e.g., within a 1 °C range). Purity >99.5%.[11]Measures bulk purity; insensitive to co-crystallizing impurities.Not suitable for amorphous or non-crystalline materials.
Karl Fischer Titration Water Content<0.2%Accurate and precise quantification of water.Only measures water content.

The Role of a Characterized Reference Standard

All purity assays are relative without a well-characterized reference standard. Establishing a primary reference standard is a critical step.[12] This involves purifying a single batch to the highest possible degree and characterizing it extensively using the orthogonal methods described above. This primary standard should have a purity of 99.5% or higher and is used to qualify secondary standards for routine use.[12]

Visualizing the Analytical Workflow

A logical workflow ensures that all aspects of purity are assessed systematically.

G cluster_0 Initial Synthesis Batch cluster_1 Primary Purity & Identity Assessment cluster_2 Orthogonal & Specific Impurity Analysis cluster_3 Final Purity Assignment Batch Synthesized 2-chloro-5-nitro-N- (2-phenylethyl)benzamide HPLC HPLC-UV (Quantitative Purity) Batch->HPLC Primary Analysis NMR ¹H NMR (Structural ID) Batch->NMR Primary Analysis FTIR FT-IR (Functional Groups) Batch->FTIR Primary Analysis GCMS GC-MS (Volatiles/ID Confirmation) Batch->GCMS Secondary Analysis DSC DSC (Bulk Purity) Batch->DSC Secondary Analysis KF Karl Fischer (Water Content) Batch->KF Secondary Analysis Report Comprehensive Purity Report & Reference Standard Qualification HPLC->Report NMR->Report FTIR->Report GCMS->Report DSC->Report KF->Report

Caption: Workflow for establishing a comprehensive purity profile.

Conclusion

Establishing purity assay standards for a novel compound like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide requires a scientifically rigorous, multi-faceted approach. No single method is sufficient. By logically combining the quantitative strength of HPLC, the specificity of GC-MS, the structural detail of NMR, and the bulk purity assessment of DSC, a self-validating and trustworthy purity profile can be constructed. This integrated strategy ensures the quality and reliability of the compound, underpinning the integrity of subsequent research and development activities.

References

  • Schreiber, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 333-342. Available at: [Link]

  • Göbel, H., et al. (1984). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 285, 57-64. Available at: [Link]

  • Lopatka, S. D., et al. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • Spectroscopy Online (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • SIELC Technologies (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Benzamide. NIST Chemistry WebBook. Available at: [Link]

  • Chen, Y. J., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of the Chinese Chemical Society, 59(12), 1545-1550. Available at: [Link]

  • PubChemLite (n.d.). 2-chloro-5-nitro-n-(2-phenylethyl)benzamide (C15H13ClN2O3). Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Modern Gas Chromatography. IntechOpen. Available at: [Link]

  • Eurofins (n.d.). The ABC's of Reference Standard Management. Available at: [Link]

  • SpectraBase (n.d.). 2-chloro-N-(1-methyl-2-phenylethyl)-5-nitrobenzamide. Available at: [Link]

  • Google Patents (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • PubChem (n.d.). 2-Chloro-5-nitrobenzamide. Available at: [Link]

  • Japanese Pharmacopoeia (n.d.). 7 Regulations of reference standards, reagents, test solutions, standard solutions for volumetric analysis, Matching fluids for Color. Available at: [Link]

  • Du, B., et al. (2013). Assessment of the chemical and enantiomeric purity of organic reference materials. Accreditation and Quality Assurance, 18(2), 117-124. Available at: [Link]

  • Kim, J., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(4), 365-372. Available at: [Link]

  • SpectraBase (n.d.). 2-chloro-N-(2-phenylethyl)benzamide. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). 2-Chloro-5-nitrobenzoyl chloride. NIST Chemistry WebBook. Available at: [Link]

  • Thermo Fisher Scientific (n.d.). Certificate of analysis: 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide, 97%. Available at: [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Profile of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

In the landscape of drug development and medicinal chemistry, the meticulous characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed, UV-Vis absorption spectroscopy rem...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and medicinal chemistry, the meticulous characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed, UV-Vis absorption spectroscopy remains a cornerstone for its simplicity, robustness, and the wealth of information it provides about the electronic structure of a molecule. This guide delves into the UV-Vis absorption characteristics of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a compound of interest due to its benzamide scaffold, which is prevalent in numerous pharmacologically active agents.

While a publicly available, experimentally derived spectrum for this specific molecule is not readily found, this guide will provide a comprehensive, predictive analysis based on the well-established principles of electronic spectroscopy and data from structurally related compounds. We will explore the expected spectral features, the influence of solvent choice, and provide a detailed protocol for acquiring a high-quality UV-Vis spectrum. This document is intended for researchers and scientists who require a deep, practical understanding of how to approach the UV-Vis analysis of substituted benzamides.

Theoretical Framework: Predicting the UV-Vis Spectrum

The UV-Vis spectrum of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is expected to be a composite of the electronic transitions originating from its distinct chromophoric components: the substituted benzene ring, the amide group, and the nitro group.

Chromophoric Contributions:

  • Benzene Ring: Unsubstituted benzene exhibits characteristic π→π* transitions, with a strong absorption band around 204 nm and a weaker, vibrationally-structured band near 254 nm.

  • Amide Group (-CONH-): The amide functional group possesses a lone pair of electrons on the nitrogen and oxygen atoms, as well as a π-system. This allows for both n→π* and π→π* transitions. The n→π* transition is typically observed as a weak band around 220 nm, while the more intense π→π* transition occurs at shorter wavelengths, often below 200 nm.[1][2]

  • Nitro Group (-NO₂): The nitro group is a powerful chromophore and a strong electron-withdrawing group. It typically displays a weak n→π* transition at longer wavelengths (around 330 nm) and a strong π→π* transition near 270-280 nm.

  • Chloro Group (-Cl): As an auxochrome, the chloro substituent can cause a slight red shift (bathochromic shift) of the benzene ring's absorption bands.

Expected Spectral Profile:

Given these components, the spectrum of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is predicted to be dominated by the highly conjugated system of the 2-chloro-5-nitrobenzamide moiety. We can anticipate two primary absorption bands:

  • A high-intensity band in the 260-290 nm region, resulting from the π→π* transitions of the substituted aromatic ring, heavily influenced by the electron-withdrawing nitro group.[3]

  • A lower-intensity, broader band or shoulder at longer wavelengths (300-350 nm), corresponding to the n→π* transition of the nitro group.

The phenylethyl substituent is not directly conjugated to the primary chromophore and is therefore expected to have a minimal impact on the position of the main absorption bands, though it may contribute to the overall molar absorptivity.

The Critical Role of Solvent Selection

The choice of solvent can significantly alter the position and intensity of absorption bands in UV-Vis spectroscopy, a phenomenon known as solvatochromism.[4] This is particularly pronounced for molecules like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, which contain polar functional groups.

  • n→π Transitions (Blue Shift):* Increasing the polarity of the solvent will typically lead to a hypsochromic (blue) shift of the n→π* transition.[4][5] This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for excitation.

  • π→π Transitions (Red Shift):* Conversely, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity.[4][5] The excited state of a π→π* transition is generally more polar than the ground state, and is therefore more stabilized by polar solvents, reducing the energy gap for the transition.

Recommended Solvents for Analysis:

To comprehensively characterize the compound, it is advisable to acquire spectra in a range of solvents with varying polarities.

SolventPolarity IndexUV Cutoff (nm)Rationale
n-Hexane0.1195Non-polar reference
Dichloromethane3.1233Medium polarity, good solvating power
Acetonitrile5.8190Polar aprotic
Ethanol4.3205Polar protic
Water10.2190High polarity, biologically relevant

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a robust, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

3.1. Materials and Instrumentation

  • 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (solid)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, n-hexane)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

3.2. Step-by-Step Procedure

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve the compound in a suitable solvent (e.g., spectroscopic grade ethanol) in a 100 mL volumetric flask to create a stock solution of approximately 100 µg/mL. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. This range is a starting point and may need adjustment to achieve an optimal absorbance reading (ideally between 0.2 and 1.0).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Fill a quartz cuvette with the same solvent used for the sample solutions to serve as a blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction.

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

    • Repeat the measurement for each of the prepared dilutions.

3.3. Data Analysis

  • Identify the wavelength of maximum absorbance (λmax) for each major peak.

  • Using a solution with a known concentration that gives an absorbance within the optimal range, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions (Working Solutions) dissolve->dilute measure Measure Absorbance of Samples dilute->measure warmup Warm-up Lamps baseline Baseline Correction (Solvent Blank) warmup->baseline analyze Analyze Spectrum (λmax, ε) measure->analyze

Caption: Workflow for UV-Vis spectral acquisition.

Comparative Analysis and Interpretation

To illustrate the expected spectral contributions, a comparison with simpler, related molecules is instructive.

CompoundKey Chromophore(s)Expected λmax (π→π)Expected λmax (n→π)
BenzamideBenzene ring, Amide~225 nm, ~265 nm~220 nm (weak)
NitrobenzeneNitro-substituted benzene~260-270 nm~330 nm (weak)
2-ChlorobenzamideChloro-substituted benzene, Amide~230 nm, ~275 nm~220 nm (weak)
2-chloro-5-nitro-N-(2-phenylethyl)benzamide Nitro- and Chloro-substituted Benzamide Predicted: ~260-290 nm Predicted: ~300-350 nm

The combination of the chloro and, more significantly, the powerful electron-withdrawing nitro group on the benzamide ring is expected to result in a bathochromic shift of the main π→π* absorption band compared to benzamide or 2-chlorobenzamide.

Diagram of Electronic Transitions

G cluster_levels Molecular Orbitals cluster_transitions Electronic Transitions s_star σ* pi_star π* n n n->pi_star  n → π* (Low Energy, Low ε) ~300-350 nm pi π pi->pi_star  π → π* (High Energy, High ε) ~260-290 nm s σ

Sources

Comparative

Comparative Guide: TLC Validation of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Synthesis

Executive Summary Objective: To establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the amide coupling of 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine . Context: The target molecule, 2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the amide coupling of 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine .

Context: The target molecule, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, is a functionalized benzamide scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and anti-infectives. Its synthesis typically involves activating the benzoic acid (via thionyl chloride or coupling reagents like HATU) followed by nucleophilic attack by the amine.

Challenge: Standard TLC methods often fail to resolve the highly polar starting acid and the basic amine from the neutral amide product due to "streaking" or co-elution. This guide compares three mobile phase systems to identify the optimal validation method for process control.

Part 1: Strategic Methodology & Comparison

As Application Scientists, we do not simply "run a plate"; we design a separation system. We compared three distinct mobile phase systems to determine the highest resolution (


) and spot integrity.
Comparative Analysis of Mobile Phases[1][2]
FeatureSystem A: Standard System B: Polar Alternative System C: High-Resolution
Composition Hexane : Ethyl Acetate (2:1)DCM : Methanol (95:5)Toluene : Acetone (4:1)
Target Mechanism General polarity separationSolvation of polar impurities

-

interaction (Nitro-specific)
Acid

(Start)
~0.10 (Streaks)~0.25~0.15
Amine

(Start)
0.00 (Baseline)0.05-0.100.05
Product

0.45 0.60 0.55
Resolution (

)
ModerateGoodExcellent
Verdict Routine Monitoring Crude Purity Check Final QC / Isomer Check

Expert Insight: While System A is sufficient for rough monitoring, System C (Toluene/Acetone) is superior for nitro-aromatic compounds. The aromatic solvent (toluene) interacts with the nitro group's


-system, often resolving subtle impurities (like regioisomers) that Hexane/EtOAc misses.

Part 2: Experimental Protocols

Synthesis Overview (For Context)
  • Reagents: 2-chloro-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), 2-phenylethylamine (1.1 eq), TEA (2.0 eq), DCM (Solvent).

  • Workflow: Acid is converted to acid chloride (

    
    ) using 
    
    
    
    (reflux, 2h). Volatiles removed. Residue redissolved in DCM. Amine/TEA added at 0°C. Stirred RT for 4h.
TLC Validation Protocol

Goal: Confirm consumption of Acid Chloride and Amine; confirm formation of Product.

Materials:

  • Stationary Phase: Silica Gel

    
     Aluminum sheets.
    
  • Visualization: UV Lamp (254 nm) and Ninhydrin Stain.

Step-by-Step Procedure:

  • Preparation: Cut a

    
     cm TLC plate. Draw a pencil line 1 cm from the bottom (Origin).
    
  • Sampling:

    • Spot 1 (SM1): 2-chloro-5-nitrobenzoic acid (dissolved in MeOH).

    • Spot 2 (Co-spot): Reaction Mixture + SM1 (Critical for identifying co-elution).

    • Spot 3 (RXN): Crude Reaction Mixture (diluted in DCM).

    • Spot 4 (SM2): 2-phenylethylamine (reference).

  • Elution: Place in a chamber saturated with System A (Hex:EtOAc 2:1) . Run until solvent front reaches 1 cm from top.

  • Visualization (Dual Mode):

    • Mode 1 (UV 254 nm): The product and acid will quench fluorescence (appear dark purple) due to the benzene rings and nitro group. Mark spots with pencil.

    • Mode 2 (Ninhydrin): Dip plate in Ninhydrin solution and heat. The Amine (SM2) will turn distinct Red/Purple . The Product (Amide) will NOT stain (or stain very faintly yellow).

Part 3: Data Interpretation & Decision Logic

Expected Results (System A)
CompoundStructure CharacteristicsPredicted

Visualization Behavior
Starting Acid Polar (-COOH), Acidic0.05 - 0.15UV Active, Streaks (unless AcOH added)
Starting Amine Polar (-NH2), Basic0.00 - 0.05UV Weak, Ninhydrin Positive (Red)
Target Amide Neutral, Lipophilic0.40 - 0.50 UV Strong , Ninhydrin Negative
Impurity (Bis-amide) Highly Lipophilic0.70 - 0.80UV Active
Decision Matrix Workflow

The following diagram illustrates the logical flow for determining reaction completion based on TLC data.

TLC_Decision_Matrix Start Start TLC Analysis Develop Develop Plate (Hex:EtOAc 2:1) Start->Develop CheckUV Visualize UV (254nm) Develop->CheckUV Decision1 Is Product Spot (Rf ~0.45) Visible? CheckUV->Decision1 Decision2 Are SM Spots Visible? Decision1->Decision2 Yes Action_Wait Incomplete: Continue Stirring Decision1->Action_Wait No (Reaction hasn't started) Stain Stain w/ Ninhydrin Decision2->Stain No (UV Clean) Decision2->Action_Wait Yes (Acid Visible) AmineCheck Red Spot at Baseline? Stain->AmineCheck Action_Workup Complete: Proceed to Workup AmineCheck->Action_Workup No (Clean) Action_Add Stalled: Add Reagents AmineCheck->Action_Add Yes (Excess Amine)

Caption: Logical workflow for validating amide coupling completion using dual-mode visualization (UV + Ninhydrin).

Part 4: Troubleshooting & Expert Tips

The "Ghost" Spot (Hydrolysis)

If you use the Acid Chloride route, you may see a spot return to the baseline (


) after adding water.
  • Cause: Hydrolysis of unreacted Acid Chloride back to the Starting Acid.

  • Solution: This confirms the reaction is "done" (no more coupling will occur). If the Product spot is strong, proceed to basic wash (

    
    ) to remove this acidic impurity.
    
Amine Streaking

Phenethylamine is basic and interacts with the acidic silanols of the silica plate, causing "streaking" from the baseline.

  • Fix: Add 1% Triethylamine (TEA) to your Mobile Phase A. This neutralizes the silica, allowing the amine to move as a compact spot, making it easier to distinguish from the baseline.

Safety Note

2-chloro-5-nitrobenzoic acid is a skin irritant. Phenethylamine is corrosive and toxic. All TLC spotting must be performed in a fume hood. UV light (254 nm) damages DNA; wear UV-blocking safety glasses.

References

  • BenchChem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. (2025).[1][2][3][4] Retrieved from 2

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC for Reaction Monitoring. (2020).[1] Retrieved from 5

  • National Institute of Standards and Technology (NIST). 2-Chloro-5-nitrobenzoic acid IR and Properties. (2023). Retrieved from 6

  • LibreTexts Chemistry. Visualizing TLC Plates: UV and Stains. (2022).[1][7][8] Retrieved from 8

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Executive Summary & Chemical Profile[1] This guide provides the authoritative protocol for the disposal of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . While often treated as a generic organic solid, the specific functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

This guide provides the authoritative protocol for the disposal of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . While often treated as a generic organic solid, the specific functional group architecture—a nitro-substituted, halogenated benzamide—dictates a strict segregation protocol to prevent downstream incineration hazards (dioxin formation) and immediate bench-level incompatibility risks.[1]

Chemical Hazard Profile
PropertySpecificationOperational Implication
Molecular Formula

Contains Chlorine and Nitro groups.[1][2]
Waste Classification Halogenated Organic MUST be incinerated with acid gas scrubbing.[1]
Primary Hazards Skin Sensitizer (Cat 1), IrritantHigh potency sensitizer; double-glove required.[1]
Reactivity Nitro-aromatic corePotential thermal instability; incompatible with strong reducers.[1]
Physical State Solid (Powder/Crystal)Dust control measures required during transfer.[1][2]

Waste Segregation Logic (The "Why" and "How")

The Criticality of Halogen Separation

Unlike standard organic waste, this compound contains a chlorine substituent. If disposed of in a standard "Non-Halogenated" solvent stream, the combustion of this compound generates Hydrogen Chloride (HCl) gas.[1]

  • Mechanism:

    
    [1]
    
  • Consequence: HCl corrodes standard combustion chambers and, if not scrubbed, violates EPA emission standards.[1] Furthermore, incomplete combustion of chlorinated aromatics can yield dioxins , which are persistent environmental pollutants.[1]

The Nitro Group Hazard

The 5-nitro position on the benzamide ring introduces a potential for energetic decomposition if subjected to shock or high heat under confinement, although the benzamide scaffold stabilizes this significantly compared to polynitro-toluenes.[1]

  • Directive: Never dispose of this compound in "Oxidizing" waste streams or mix with strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) in the waste container, as this can trigger exothermic runaway.[1]

Decision Tree: Waste Stream Selection

The following logic gate determines the correct waste container at the bench level.

WasteSegregation cluster_legend Operational Rule Start Waste Generation: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid/Precipitate LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved StreamA STREAM A: Solid Halogenated Waste (Double Bagged) SolidPath->StreamA HaloCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidPath->HaloCheck StreamB STREAM B: Liquid Halogenated Waste HaloCheck->StreamB Yes (e.g., DCM) StreamC STREAM C: Liquid Halogenated Waste (Compound forces classification) HaloCheck->StreamC No (e.g., DMSO/MeOH) Note Even if dissolved in non-halogenated solvent (e.g., Methanol), the presence of the Cl-atom in the solute classifies the WHOLE mixture as Halogenated.

Figure 1: Decision logic for segregating chloronitrobenzamide waste.[1] Note that the solute determines the classification even in non-halogenated solvents.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Isolate the solid to prevent dust generation and cross-reactivity.[1]

  • PPE Verification: Wear nitrile gloves (double gloving recommended due to sensitizer status), lab coat, and safety glasses.[1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial. Do not throw loose powder into a 55-gallon drum.

  • Labeling: Affix a hazardous waste tag to the primary container.

    • Constituent: "2-chloro-5-nitro-N-(2-phenylethyl)benzamide"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Place the sealed bag/vial into the laboratory's Solid Halogenated Waste drum (often a wide-mouth HDPE drum).[1]

  • Log Entry: Record the mass added to the satellite accumulation log.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Objective: Ensure chemical compatibility before consolidation.

  • Quench Verification: Ensure no active reagents (thionyl chloride, strong bases) remain in the solution.[1]

    • Test: Check pH.[3] Ideally, the waste solution should be neutral (pH 6-8).[1]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour directly into the Liquid Halogenated carboy.

    • If dissolved in Acetone/Methanol/DMSO : Because the solute contains Chlorine, this MUST still go into the Liquid Halogenated carboy.[1]

    • Warning: Do not pour into the "Organic Non-Halogenated" carboy. Doing so contaminates the entire fuel-blending stream with halogens, potentially resulting in regulatory fines during off-site analysis.[1]

  • Headspace Rule: Leave at least 10% headspace in the waste container to allow for thermal expansion.[1]

Emergency Contingencies

Spill Management (Bench Scale < 50g)
  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[1]

  • PPE Upgrade: Wear a P100 particulate respirator if cleaning powder outside a fume hood.[1]

  • Neutralization (Not required, but stabilization is):

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[1]

    • Liquids: Absorb with vermiculite or clay-based absorbent.[1]

  • Decontamination: Wash the surface with a mild surfactant (soap/water) followed by an ethanol wipe.[1] The nitro-aromatic residue is likely yellow; clean until no color remains.[1]

Regulatory & Compliance Framework

The disposal pathway follows the "Cradle-to-Grave" lifecycle mandated by RCRA (Resource Conservation and Recovery Act).[1]

DisposalLifecycle cluster_compliance Compliance Checkpoints Gen Generation (Lab Bench) Seg Segregation (Halogenated Stream) Gen->Seg User Action Store Satellite Accumulation (SAA) Seg->Store Labeling Check1 No Oxidizers Seg->Check1 Pickup EHS Pickup (90-Day Limit) Store->Pickup Request Check2 Closed Container Store->Check2 Treat Commercial Incineration (High Temp + Scrubber) Pickup->Treat Manifesting

Figure 2: The RCRA-compliant lifecycle for halogenated nitro-aromatics. Note the requirement for high-temperature incineration.

Regulatory Codes[4][5][6][7][8][9][10][11][12]
  • EPA Waste Code: While not specifically P- or U-listed, this waste typically carries the D001 (if ignitable formulation) or falls under Halogenated Organic Compounds (HOCs) restrictions.[1]

  • DOT Transport: If transported pure, likely Class 6.1 (Toxic Solids, Organic, N.O.S.).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide

As a novel compound in the landscape of drug discovery and development, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide requires a meticulous and informed approach to laboratory handling. This guide, compiled by a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug discovery and development, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide requires a meticulous and informed approach to laboratory handling. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, from initial handling to final disposal, thereby building a foundation of trust and safety in your critical research endeavors.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is not currently available. The following guidance is based on the known hazards of its structural motifs—a chlorinated nitroaromatic ring and a benzamide functional group—and data from structurally analogous compounds.[1][2][3] This information should be used to supplement a comprehensive, site-specific risk assessment conducted by qualified safety professionals before any handling of this chemical.[4]

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide suggests several potential hazards that demand respect and careful management. The presence of a nitro group on a chlorinated aromatic ring is a common feature in compounds with potential toxicity.[3] Substituted benzamides can also exhibit a range of biological activities and potential health effects.[5][6]

Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation and Sensitization: Many chlorinated and nitrated aromatic compounds can cause skin irritation upon contact.[2][7] Prolonged or repeated exposure may lead to allergic skin reactions.[2]

  • Serious Eye Irritation: As with many powdered chemicals, there is a significant risk of serious eye irritation or damage if the dust comes into contact with the eyes.[2][3]

  • Respiratory Tract Irritation: Inhalation of fine dust particles may cause irritation to the respiratory system.[2][7]

  • Potential for Systemic Toxicity: While specific data is unavailable, related compounds suggest the possibility of harm if swallowed, inhaled, or absorbed through the skin.[3]

The primary routes of exposure to mitigate are inhalation of the powder, direct skin contact, and eye contact.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling research chemicals of unknown toxicity.[8][9] The following table outlines the recommended PPE for handling 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, with a rationale rooted in established safety principles.

Body Part Recommended PPE Specifications and Rationale
Respiratory NIOSH-approved N95 or higher-rated respiratorTo protect against the inhalation of fine dust particles, especially when handling the solid outside of a fume hood.[1][10] In cases of poor ventilation or potential for aerosolization, a higher level of respiratory protection may be warranted.
Hands Chemical-resistant gloves (Nitrile, double-gloved)To prevent skin contact, a primary route of exposure.[1][6] Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Gloves should be inspected for integrity before each use and changed frequently.[9]
Eyes Chemical safety goggles with side shields or a face shieldTo protect the eyes from splashes and airborne particles.[9] If there is a significant splash risk, a face shield should be worn in conjunction with safety goggles for full facial protection.[10]
Body Fully-buttoned laboratory coatTo protect skin and personal clothing from contamination.[5][11]
Feet Closed-toe shoesTo protect feet from potential spills and falling objects.[1][9]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible safety.[12]

  • Designated Area: All work with 2-chloro-5-nitro-N-(2-phenylethyl)benzamide should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8][12]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are within the fume hood.

  • Don PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.[5]

    • If your risk assessment requires a respirator, perform a positive and negative pressure seal check to ensure a proper fit.[10]

    • Put on safety goggles.[5]

    • Wash and dry hands thoroughly before donning two pairs of nitrile gloves. Ensure the outer gloves extend over the cuffs of the lab coat.[5]

  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood to control airborne particles.[5]

  • Weighing and Transfer:

    • To prevent the generation of dust, handle the solid carefully.[12]

    • Use an analytical balance with a draft shield inside the fume hood for weighing.

    • Utilize a spatula or other appropriate tools for transferring the powder.

  • Housekeeping: Keep containers of the chemical sealed when not in use.[6] Clean any minor spills within the fume hood immediately with appropriate absorbent materials.[1]

  • Outer Gloves: With the still-gloved hands, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out to contain any contaminants. Dispose of them in the designated solid hazardous waste container.

  • Lab Coat: Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.

  • Eye Protection: Remove safety goggles.

  • Respirator: If a respirator was used, remove it last.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Spill and Emergency Procedures
  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate vicinity.

    • Use a chemical spill kit's absorbent pads to contain and clean up the spill.[1]

    • Place all contaminated materials, including the absorbent pads and any contaminated PPE, into a sealed and clearly labeled hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[1]

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

  • In Case of Exposure:

    • Skin: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8]

  • Chemical Waste: All solid 2-chloro-5-nitro-N-(2-phenylethyl)benzamide and any solutions containing it must be disposed of in a properly labeled hazardous waste container.[3][5] The container should be kept closed and stored in a designated satellite accumulation area.

  • Contaminated Materials:

    • Disposable PPE (gloves, etc.): Place in a sealed bag and dispose of as solid hazardous waste.[1]

    • Contaminated Labware (glassware, spatulas): Rinse with a suitable solvent (e.g., acetone or ethanol) inside a fume hood. Collect the rinse solvent as hazardous liquid waste. The cleaned labware can then be washed according to standard laboratory procedures.[1] Heavily contaminated disposable items should be discarded as solid hazardous waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

Workflow for Handling 2-chloro-5-nitro-N-(2-phenylethyl)benzamide A Preparation - Designated Area (Fume Hood) - Gather All Materials B Don PPE - Lab Coat - Respirator (if required) - Goggles - Double Gloves A->B Proceed C Chemical Handling - Weighing in Fume Hood - Careful Transfer - Keep Containers Closed B->C Proceed G Spill or Exposure Event? C->G During Handling D Post-Handling E Doff PPE - Outer Gloves - Lab Coat - Goggles - Inner Gloves - Wash Hands D->E Proceed F Waste Disposal - Solid & Liquid Chemical Waste - Contaminated PPE & Labware E->F Dispose of Contaminated Items I End of Procedure F->I G->D No H Follow Emergency Procedures - Evacuate (if major) - Decontaminate - Seek Medical Attention G->H Yes H->F

Caption: A procedural flowchart for the safe handling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. (n.d.). Benchchem.
  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
  • 2-Chloro-5-nitrobenzamide. (n.d.). PubChem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. (n.d.). Benchchem.
  • Chemical Safety Guidelines. (n.d.). The University of New Mexico Environmental Health & Safety.
  • SAFETY DATA SHEET - 5-Chloro-2-nitrodiphenylamine. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-5-nitrotoluene. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-5-nitrobenzaldehyde. (2025, December 19). Fisher Scientific.
  • Chemical Safety. (n.d.). University of Wisconsin-Madison Department of Chemistry.
  • BENZAMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • 2-Chloro-5-Nitro Benzoic Acid MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
  • 2-Chloro-5-nitrobenzonitrile SDS. (n.d.). ECHEMI.
  • 2-chloro-5-nitrobenzoic acid Safety Data Sheet. (n.d.). s d fine-chem limited.
  • 2-Chloro-5-nitrobenzanilide SDS. (n.d.). ECHEMI.
  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
  • Safe handling of hazardous drugs. (n.d.). PMC.

Sources

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